molecular formula C6H13NO2 B3120985 Carbamic acid, (1,1-dimethylethyl)-, methyl ester CAS No. 27701-01-5

Carbamic acid, (1,1-dimethylethyl)-, methyl ester

Cat. No.: B3120985
CAS No.: 27701-01-5
M. Wt: 131.17 g/mol
InChI Key: HBCAQUUDOCPMTB-UHFFFAOYSA-N
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Description

Carbamic acid, (1,1-dimethylethyl)-, methyl ester is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl N-tert-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)7-5(8)9-4/h1-4H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCAQUUDOCPMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Carbamic Acid (1,1-Dimethylethyl)- Methyl Ester: A Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of controlling amine reactivity during complex multi-step organic syntheses. Carbamic acid (1,1-dimethylethyl)- methyl ester —universally referred to as N-Boc-methylamine or tert-butyl methylcarbamate —is a foundational bifunctional building block designed to solve this exact problem[1]. By masking the highly nucleophilic methylamine with a bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group, chemists can perform highly selective transformations without the risk of over-alkylation or unwanted oxidation[2]. This guide explores the physicochemical properties, synthesis protocols, and mechanistic causality behind the use of N-Boc-methylamine, highlighted by its critical role in the development of advanced active pharmaceutical ingredients (APIs) like the ALK/ROS1 inhibitor Lorlatinib[3].

Physicochemical Profiling

Understanding the physical properties of N-Boc-methylamine is critical for predicting its behavior in various solvent systems and its partitioning during liquid-liquid extractions.

PropertyValueCausality / Significance
Chemical Name Carbamic acid, (1,1-dimethylethyl)- methyl esterIUPAC nomenclature
Common Synonyms N-Boc-methylamine, tert-Butyl methylcarbamateStandard laboratory vernacular[1]
CAS Registry Number 16066-84-5Unique identifier[4]
Molecular Formula C₆H₁₃NO₂Defines molecular composition[4]
Molecular Weight 131.17 g/mol Used for stoichiometric calculations[4]
Physical State Clear oil / low-melting solidDictates handling (often requires gentle warming to liquefy)[5]
Boiling Point ~176.6 °C (Predicted)High BP due to carbamate hydrogen bonding[1]
Density ~0.937 g/cm³Floats on aqueous layers during extraction[1]
pKa (Carbamate N-H) ~13.04 (Predicted)Allows selective deprotonation by strong bases (e.g., NaH)[1]

The Mechanistic Causality of Boc Protection

Why do we protect methylamine? Free methylamine is a highly reactive, unhindered primary amine. If subjected directly to an alkylating agent, it will rapidly undergo sequential Sₙ2 reactions, leading to a complex, inseparable mixture of secondary, tertiary, and quaternary ammonium salts.

The introduction of the Boc group achieves two critical objectives:

  • Steric Shielding: The bulky tert-butyl group physically blocks incoming electrophiles.

  • Electronic Deactivation: The carbonyl oxygen withdraws electron density from the nitrogen lone pair via resonance, drastically reducing its nucleophilicity[2].

However, the remaining N-H proton becomes relatively acidic (pKa ~13.04)[1]. This is a deliberate design choice: it allows the chemist to selectively deprotonate the nitrogen using a strong base, generating a highly controlled, potent nucleophile exactly when needed for targeted coupling.

Experimental Methodology: Synthesis of N-Boc-Methylamine

The following protocol outlines the synthesis of N-Boc-methylamine. Every step is designed as a self-validating system to ensure high yield and purity.

Step 1: Amine Preparation & Cooling

  • Action: Dissolve methylamine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Add Triethylamine (Et₃N, 1.2 eq) and cool the system to 0 °C in an ice bath.

  • Causality: Methylamine is a gas at room temperature. Using its hydrochloride salt ensures accurate weighing. Et₃N liberates the free amine in situ. Cooling to 0 °C is mandatory because the subsequent acylation is highly exothermic; thermal control prevents runaway kinetics and suppresses the formation of urea byproducts.

Step 2: Electrophilic Acylation

  • Action: Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Causality: The slow addition maintains thermal control. A slight excess of Boc₂O ensures complete consumption of the amine.

Step 3: Self-Validating Quench & Partitioning

  • Action: Quench the reaction with a 5% aqueous citric acid solution. Separate the phases.

  • Causality: The mild acid protonates any unreacted methylamine and Et₃N, forcing them into the aqueous phase as water-soluble salts. The highly lipophilic Boc-protected product remains entirely in the organic phase. This liquid-liquid extraction inherently guarantees a high degree of primary purification.

Step 4: Isolation & Verification

  • Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Monitor via TLC (stain with KMnO₄, as the product lacks a UV chromophore).

Advanced Applications in Drug Development: The Lorlatinib Case Study

N-Boc-methylamine is not just a theoretical reagent; it is a critical intermediate in the synthesis of advanced therapeutics. A premier example is the synthesis of Lorlatinib (PF-06463922) , a third-generation macrocyclic ALK/ROS1 inhibitor developed by Pfizer for the treatment of non-small cell lung cancer (NSCLC)[3][6].

During the construction of Lorlatinib's macrocyclic framework, an N-methyl group must be precisely installed onto a brominated intermediate.

  • The Chemical Logic: The reaction is driven by treating N-Boc-methylamine with Sodium Hydride (NaH) in a solvent mixture of THF and DMF[3]. NaH quantitatively deprotonates the carbamate (pKa ~13). The addition of DMF, a polar aprotic solvent, solvates the sodium cation, leaving a "naked," highly reactive nitrogen anion that efficiently displaces the bromide via an Sₙ2 mechanism[3].

G N1 Methylamine (Nucleophile) N3 N-Boc-methylamine (Stable Intermediate) N1->N3 Base, 0°C N2 Boc2O (Electrophile) N2->N3 N4 Alkylation (NaH, R-Br) N3->N4 Deprotonation (pKa ~13) N5 Deprotection (TFA or HCl) N4->N5 N-Alkylated Product N6 Target API (e.g., Lorlatinib) N5->N6 -CO2 -Isobutylene

Figure 1: Synthetic workflow utilizing N-Boc-methylamine in API development.

Deprotection Protocol: Regenerating the Free Amine

Once the N-Boc-methylamine moiety is successfully installed and the molecular framework is constructed, the Boc group must be removed to reveal the active secondary amine[3].

Mechanistic Causality of Acidolysis: The Boc group is orthogonal to many other protecting groups because it is highly susceptible to acidic cleavage but stable to bases and catalytic hydrogenation[2]. When treated with an acid, the carbamate carbonyl is protonated. Because the tert-butyl group can form a highly stable tertiary carbocation, the C-O bond cleaves readily. This forms a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine[2].

Deprotection D1 N-Boc Amine D2 Protonated Carbonyl (Oxonium Ion) D1->D2 + H+ (TFA/HCl) D3 t-Butyl Cation Cleavage D2->D3 Rate-Limiting Step D4 Carbamic Acid Intermediate D3->D4 - Isobutylene D5 Decarboxylation D4->D5 Spontaneous D6 Free Amine Salt D5->D6 - CO2

Figure 2: Mechanistic pathway of acid-mediated Boc deprotection.

Self-Validating Deprotection Protocol:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio, or use 4M HCl in dioxane.

  • Self-Validation: Observe the reaction. The generation of isobutylene and carbon dioxide gases drives the reaction to completion via Le Chatelier's principle. The physical cessation of bubbling serves as a visual, self-validating indicator that the deprotection is complete.

  • Concentrate under vacuum to yield the amine as a TFA or HCl salt, ready for final formulation or subsequent coupling[3].

References

  • [4] ChemBK. "Methylamine, N-BOC protected - Reference Information." Available at:[Link]

  • [5] Chemdad. "TERT-BUTYL-N-METHYLCARBAMATE Preparation Products." Available at: [Link]

  • [3] Gajdosik, Z. "Lorlatinib. ALK/ROS1 inhibitor, Treatment of non-small cell lung cancer." Drugs of the Future, 2016, 41(12). Available at:[Link]

  • [6] Johnson, T. W., et al. "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK)..." Journal of Medicinal Chemistry, 2014, 57(11). Available at:[Link]

Sources

Physicochemical Properties of Methyl N-tert-butylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

Methyl N-tert-butylcarbamate (CAS: 27701-01-5) is a specific organic carbamate ester characterized by the attachment of a tert-butyl group to the nitrogen atom and a methyl group to the oxygen of the carbamate linkage.[1] While frequently confused with its structural isomer tert-butyl N-methylcarbamate (Boc-N-methylamine), this compound exhibits distinct physicochemical behavior and synthetic utility.

This guide provides a rigorous technical analysis of Methyl N-tert-butylcarbamate, focusing on its spectroscopic signature, synthesis protocols, and application as a stable structural motif in drug design, particularly in prodrug strategies and peptidomimetic synthesis.

Chemical Identity & Critical Disambiguation

In drug development, precision in nomenclature is paramount. A common error involves confusing the target compound with its "Boc" counterpart.

FeatureMethyl N-tert-butylcarbamate (Target)tert-Butyl N-methylcarbamate (Isomer)
CAS Number 27701-01-5 16066-84-5
Structure MeO-C(=O)-NH-tButBuO-C(=O)-NH-Me
IUPAC Name Methyl tert-butylcarbamatetert-Butyl methylcarbamate
Role Carbamate linker / Prodrug motifBoc-protected methylamine
Stability High acid stability (requires strong hydrolysis)Acid labile (Boc group removal)
Structural Visualization

The following diagram contrasts the connectivity of the two isomers to prevent synthetic missteps.

Isomer_Comparison cluster_0 Target Compound Methyl N-tert-butylcarbamate cluster_1 Common Isomer (Boc) tert-Butyl N-methylcarbamate Target MeO-C(=O)-NH-tBu (CAS 27701-01-5) Isomer tBuO-C(=O)-NH-Me (CAS 16066-84-5) Target->Isomer Structural Isomers (Same MW: 131.17)

Caption: Structural divergence between the target methyl ester (left) and the Boc-protected amine (right).

Physicochemical Profile
3.1 Key Constants
PropertyValueNotes
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Physical State Colorless OilAt Standard Ambient Temp/Pressure
Density ~0.91 g/cm³Predicted value based on structure
Boiling Point ~170–175 °CPredicted at 760 mmHg
Solubility SolubleDCM, Methanol, Ethyl Acetate, DMSO
LogP ~1.3Lipophilic, suitable for CNS penetration
3.2 Solubility & Stability
  • Lipophilicity: With a LogP > 1, the tert-butyl group provides significant steric bulk and lipophilicity, enhancing membrane permeability compared to linear alkyl carbamates.

  • Hydrolytic Stability: Unlike Boc-protected amines which cleave easily in TFA/HCl, Methyl N-tert-butylcarbamate is significantly more robust. The methyl ester linkage requires forcing conditions (e.g., strong base at reflux or concentrated acid with heat) to hydrolyze, making it a stable motif for in vivo applications where premature cleavage is undesirable.

Spectroscopic Characterization

Accurate identification of Methyl N-tert-butylcarbamate relies on distinguishing the methyl ester singlet from the tert-butyl singlet.

4.1 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (500 MHz, CDCl₃):

    • δ 4.60 (br s, 1H): N-H proton. Broadening indicates exchangeable proton and quadrupole relaxation from nitrogen.

    • δ 3.62 (s, 3H): O-Methyl protons (–OCH₃). Distinct sharp singlet characteristic of methyl esters.

    • δ 1.32 (s, 9H): tert-Butyl protons (–C(CH₃)₃). Strong singlet integrating to 9 protons.

  • Interpretation: The key diagnostic is the chemical shift of the methyl group. In the Boc isomer (tert-butyl N-methylcarbamate), the N-Methyl group appears as a doublet (coupled to NH) or broad singlet around δ 2.8–2.9 ppm , whereas the O-Methyl in the target compound appears downfield at δ 3.62 ppm due to oxygen electronegativity.

4.2 Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion: [M+H]⁺ = 132.18 m/z.

  • Fragmentation: Loss of the tert-butyl group (M-57) is a common fragmentation pathway in carbamates, often yielding a cation at m/z ~74.

Synthesis & Experimental Protocols
5.1 Synthetic Pathway

The most efficient synthesis involves the acylation of tert-butylamine with methyl chloroformate under basic conditions.

Synthesis_Pathway Reactants tert-Butylamine (t-BuNH2) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Reagent Methyl Chloroformate (Cl-CO-OMe) Reagent->Intermediate Base Base (Et3N or K2CO3) Base->Intermediate HCl Scavenging Product Methyl N-tert-butylcarbamate (Yield: >90%) Intermediate->Product Elimination of Cl-

Caption: Acylation of tert-butylamine to form the target carbamate.

5.2 Detailed Protocol: Synthesis of Methyl N-tert-butylcarbamate

Objective: Preparation of 10 mmol scale batch.

Reagents:

  • tert-Butylamine (1.0 equiv)[2]

  • Methyl chloroformate (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar. Purge with nitrogen/argon.

  • Solvation: Add tert-butylamine (731 mg, 10 mmol) and Et₃N (1.67 mL, 12 mmol) to DCM (20 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Dropwise add methyl chloroformate (0.85 mL, 11 mmol) over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with ninhydrin; starting amine will disappear).

  • Workup: Quench with water (10 mL). Transfer to a separatory funnel.

    • Wash organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine/Et₃N.

    • Wash with sat. NaHCO₃ (10 mL) and Brine (10 mL).

  • Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a colorless oil of high purity. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Validation:

  • Expect a colorless oil .

  • Verify ¹H NMR for the characteristic O-Me singlet at δ 3.62.

Applications in Drug Development
6.1 Prodrug Design (The "Trimethyl Lock" Concept)

Methyl N-tert-butylcarbamate derivatives are utilized in prodrug strategies to improve oral bioavailability. The carbamate linkage masks polar amine groups, increasing lipophilicity (LogP).

  • Mechanism: The bulky tert-butyl group can be tuned to retard enzymatic hydrolysis, extending the half-life of the drug in plasma compared to simple methyl or ethyl carbamates.

6.2 Structural Motif in Kinase Inhibitors

The tert-butyl carbamate moiety serves as a hydrophobic anchor in the ATP-binding pockets of various kinases.

  • Case Study: In the development of inhibitors for Anaplastic Lymphoma Kinase (ALK) , the carbamate group participates in hydrogen bonding with the hinge region backbone, while the tert-butyl group fills hydrophobic pockets (Gatekeeper residues), enhancing potency and selectivity.

6.3 Peptidomimetics

In peptide synthesis, this moiety acts as a N-capping group . Unlike the Boc group, which is removed during synthesis, the Methyl N-tert-butylcarbamate cap is permanent, preventing N-terminal degradation by exopeptidases in peptide therapeutics.

Safety & Handling (SDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place. Unlike Boc-anhydride, it does not require refrigeration for stability, but inert atmosphere storage is recommended to prevent moisture absorption.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • Synthesis & Characterization: Zhdankin, V. V., et al. "(Tosylimino)phenyl-λ3-iodane as a Reagent for the Synthesis of Methyl Carbamates." Journal of Organic Chemistry. Accessed via .

  • Prodrug Applications: Tichenor, M. S., et al. "Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs." Journal of the American Chemical Society. Available at .

  • General Carbamate Properties: "Methyl N-tert-butylcarbamate Compound Summary." PubChem. National Library of Medicine.[3] Available at .

  • Kinase Inhibitor Design: "Benzimidazole Inhibitors of the Sodium Channel." Google Patents.[4] Patent US20170260130A1. Available at .

Sources

CAS number 16066-84-5 Carbamic acid (1,1-dimethylethyl)- methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl N-methylcarbamate (CAS: 16066-84-5): Synthesis, Reactivity, and Applications in Modern Drug Development

Executive Summary

Carbamic acid, (1,1-dimethylethyl)methyl-, methyl ester, more commonly known as tert-butyl N-methylcarbamate or N-Boc-methylamine, is a cornerstone reagent in modern organic synthesis and medicinal chemistry. With the CAS number 16066-84-5, this compound represents the tert-butoxycarbonyl (Boc) protected form of methylamine, one of the simplest and most fundamental primary amines. Its significance lies not merely in its structure, but in its function: it provides a robust and reliable method for introducing a methylamino group into complex molecular architectures while preventing its high nucleophilicity and basicity from interfering with other synthetic steps.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a Senior Application Scientist's perspective on the causality behind its synthesis, the strategic rationale for its application, and the critical considerations for its safe handling. We will explore its synthesis, its pivotal role as a protecting group, its application in the synthesis of targeted cancer therapeutics, and its emerging use as a masked N-methyl precursor, thereby offering a comprehensive view of its utility in the pharmaceutical sciences.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is critical for its effective and safe implementation in any synthetic workflow.

Physicochemical Data

The key quantitative data for tert-butyl N-methylcarbamate are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 16066-84-5[1][2][3]
Molecular Formula C₆H₁₃NO₂[1][2][3]
Molecular Weight 131.17 g/mol [1][2]
Appearance Clear Oil or Solid[1][4]
Boiling Point 176.6 ± 8.0 °C (Predicted)[4][5][6]
Density 0.937 ± 0.06 g/cm³ (Predicted)[4][5][6]
Solubility Dichloromethane (DCM), Methanol[4][5]
Storage Sealed in dry, Room Temperature[4][5][7]
Hazard and Safety Information

tert-Butyl N-methylcarbamate is classified as an acute oral toxin and requires careful handling.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity 3, OralGHS06 (Skull and Crossbones)Danger H301: Toxic if swallowed.
Skin Irritation 2GHS07Warning H315: Causes skin irritation.
Eye Irritation 2GHS07Warning H319: Causes serious eye irritation.
STOT SE 3GHS07Warning H335: May cause respiratory irritation.

Data compiled from multiple sources.[1][2][5][8]

Handling Precautions: Due to its toxicity, handling should occur in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (inspected prior to use), and tightly fitting safety goggles, is mandatory.[9][10] Avoid inhalation of vapors and contact with skin and eyes.[9] In case of accidental ingestion, seek immediate medical attention and show the safety data sheet to the attending physician.[6]

Synthesis and Purification: A Protocol with Mechanistic Insight

The Gold Standard: N-Boc Protection of Methylamine

The most reliable and widely adopted synthesis of tert-butyl N-methylcarbamate involves the reaction of methylamine with di-tert-butyl dicarbonate, commonly known as (Boc)₂O.[4][5] This method is favored for several reasons:

  • Mild Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups elsewhere in a molecule.

  • High Yield & Purity: The reaction is typically high-yielding and clean. In many cases, the product is of sufficient purity for subsequent steps without chromatographic purification.[4][5]

  • Simple Workup: The primary byproduct, tert-butanol, and any unreacted starting materials are easily removed.

The causality behind this choice lies in the electrophilicity of the (Boc)₂O carbonyl carbons and the nucleophilicity of methylamine. The amine attacks one of the carbonyls, leading to a tetrahedral intermediate that collapses, releasing the desired product, carbon dioxide, and tert-butanol.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

  • Reaction Setup: To a solution of methylamine (1.0 equivalent, e.g., as a solution in THF or water) in a round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., ethyl acetate/petroleum ether 1:2), until the starting methylamine is consumed.[4][5]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. If an aqueous solution of methylamine was used, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification (If Necessary): If TLC indicates the presence of significant impurities, the crude product can be purified via silica gel column chromatography. Elute with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:4).[4][5]

  • Characterization: The final product should be characterized by IR and ¹H NMR spectroscopy to confirm its identity and purity.[4]

Visualization: Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification Methylamine Methylamine Reaction Reaction Vessel (Stir at RT) Methylamine->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Monitor Workup Aqueous Workup / Extraction TLC->Workup Reaction Complete Purification Silica Gel Chromatography (If required) Workup->Purification Product tert-Butyl N-methylcarbamate (Final Product) Workup->Product If pure Purification->Product

Caption: General workflow for the synthesis of tert-butyl N-methylcarbamate.

Chemical Reactivity and Strategic Applications in Synthesis

The utility of tert-butyl N-methylcarbamate stems directly from the predictable reactivity of the Boc protecting group.

The Boc Group: Stability and Deprotection

The Boc group is prized for its stability under a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions. This robustness allows chemists to perform extensive modifications on other parts of a molecule without risking premature deprotection of the methylamine.

The true power of the Boc group is its facile removal under strongly acidic conditions. The standard protocol involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The mechanism is driven by the formation of the highly stable tert-butyl cation.

Visualization: Boc Deprotection Mechanism

G Start Boc-NHMe + H⁺ Protonated [Boc-N⁺H₂Me] Start->Protonated Protonation of Carbonyl O Intermediate [HO-C(=O)-NH₂⁺Me] CarbamicAcid HO-C(=O)-NHMe (Carbamic Acid) Protonated->CarbamicAcid Rearrangement tBu t-Bu⁺ Protonated->tBu Loss of t-Bu⁺ Products H₂NMe + CO₂ CarbamicAcid->Products Decarboxylation

Caption: Acid-catalyzed deprotection of a Boc-protected methylamine.

Case Study: An Intermediate in Cancer Therapy Development

The practical importance of tert-butyl N-methylcarbamate is highlighted by its use as a key substituent in the synthesis of PF-06463922, a potent macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1).[4][5] ALK and ROS1 are critical oncogenic drivers in several cancers, including non-small cell lung cancer. In the multi-step synthesis of this complex drug molecule, N-Boc-methylamine serves as the protected precursor to a crucial methylamino group in the final structure. Its use allows synthetic chemists to build the intricate macrocycle without interference from the basic and nucleophilic secondary amine, which is only revealed in a later, strategic deprotection step. This application is a clear validation of its role in facilitating the development of next-generation therapeutics.

Advanced Application: The Boc Group as a Masked N-Methyl Precursor

Recent advancements have expanded the synthetic utility of the Boc group beyond protection/deprotection. A novel magnesium-catalyzed reduction can transform N-Boc protected amines directly into N-methyl amines.[11] This reaction employs a magnesium catalyst (e.g., MgBu₂) and a reducing agent like HBpin, offering a sustainable alternative to traditional methylation methods that use hazardous reagents such as methyl iodide.[11]

This innovative method effectively reimagines the Boc group as a "masked methyl precursor." For drug development professionals, this provides a new strategic pathway: a Boc-protected amine can be carried through multiple synthetic steps and then, at a late stage, be converted directly to the corresponding N-methyl amine under mild conditions, bypassing the need for a separate deprotection and subsequent methylation sequence.[11] This can streamline synthetic routes, improve overall yield, and enhance the safety profile of a manufacturing process.

Conclusion

tert-Butyl N-methylcarbamate (CAS: 16066-84-5) is far more than a simple chemical. It is a strategic tool that enables complex molecular construction. Its predictable synthesis, robust stability, and facile, selective removal make it an indispensable reagent in the medicinal chemist's toolbox. From its foundational role in protecting the simple but reactive methylamine moiety to its application in synthesizing targeted anti-cancer agents and its emerging role as a latent N-methyl group, it continues to empower innovation. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for the efficient and successful development of the next generation of therapeutics.

References

  • tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem. (n.d.). National Institutes of Health. Retrieved March 5, 2026, from [Link]

  • tert-Butyl methylcarbamate | CAS#:16066-84-5 | Chemsrc. (2025, August 27). Retrieved March 5, 2026, from [Link]

  • tert-BUTYL-N-METHYLCARBAMATE | 16066-84-5 - INDOFINE Chemical Company, Inc. (n.d.). Retrieved March 5, 2026, from [Link]

  • The Crucial Role of N-Boc-N-methyl-2-oxopropylamine in Modern Pharmaceutical Synthesis. (2026, February 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 5, 2026, from [Link]

  • Modrić, M., & Opačak-Bernardi, T. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 85-99.
  • Tice, C. M. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(4), 526-529.
  • Tice, C. M. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved March 5, 2026, from [Link]

  • tert-Butyl-N-methylcarbamate - [B2974] - Synthonix. (n.d.). Retrieved March 5, 2026, from [Link]

  • Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(8), 3209–3214. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Characterization of Methyl N-tert-butylcarbamate

[1]

Executive Summary

Methyl N-tert-butylcarbamate (CAS 27701-01-5) is a specialized carbamate intermediate often utilized in organic synthesis as a stable amine derivative or a structural motif in peptidomimetic drug design.[1] Its solubility behavior is governed by the interplay between the lipophilic tert-butyl moiety and the polar carbamate linkage (–NH–COO–).[2]

This guide provides a predictive solubility profile based on Hansen Solubility Parameters (HSP) and structural analogs, alongside a rigorous experimental protocol for quantitative determination. Researchers should note the critical structural distinction between this compound and its common isomer, tert-butyl N-methylcarbamate (Boc-N-methylamine).

Chemical Identity & Structural Disambiguation

Before solvent selection, it is imperative to verify the chemical identity, as nomenclature confusion is common with carbamate isomers.

FeatureTarget Compound Common Isomer (Caution)
Name Methyl N-tert-butylcarbamate tert-Butyl N-methylcarbamate
Structure MeO–C(=O)–NH–tBu tBuO–C(=O)–NH–Me
CAS 27701-01-5 16066-84-5
Role Methyl ester of N-t-butylcarbamic acidBoc-protected methylamine
Polarity Moderate (Amide-like resonance)Moderate (Boc group dominates)
Structural Visualization

The following diagram illustrates the specific connectivity of the target compound compared to its isomer to prevent experimental error.

ChemicalStructurecluster_0Target CompoundMethyl N-tert-butylcarbamatecluster_1Common Isomer (Different Properties)tert-Butyl N-methylcarbamateNodeAMethyl Group(MeO-)NodeBCarbamate Linker(-C(=O)NH-)NodeA->NodeBEster BondNodeCtert-Butyl Group(-tBu)NodeB->NodeCAmide BondNodeXtert-Butyl Group(tBuO-)NodeYCarbamate Linker(-C(=O)NH-)NodeX->NodeYNodeZMethyl Group(-Me)NodeY->NodeZ

Figure 1: Structural connectivity comparison. The target compound (Left) possesses a methyl ester terminus, distinct from the Boc-protected isomer (Right).[3]

Solubility Profile

The solubility of Methyl N-tert-butylcarbamate is dictated by "like dissolves like" principles, specifically the balance between the hydrophobic tert-butyl "head" and the hydrogen-bonding carbamate "core."

Predicted Solubility Matrix

Based on the structural physicochemical properties (LogP ≈ 1.2–1.5, H-bond donor count = 1), the following solvent compatibility is established:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent interaction with the carbamate dipole; primary solvent for synthesis/extraction.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL)Strong dipole-dipole interactions; DMSO disrupts intermolecular H-bonding.
Alcohols Methanol, Ethanol, IsopropanolHigh (Free soluble)Soluble due to H-bonding capability. Methanol is often used for synthesis (see Ref 1).
Esters/Ethers Ethyl Acetate, THF, 1,4-DioxaneGood Standard organic solubility; THF is ideal for reactions requiring inert atmosphere.
Aromatics Toluene, BenzeneModerate to Good Soluble, though less efficient than chlorinated solvents. Useful for crystallization.[4]
Alkanes Hexanes, Heptane, PentaneLow / Temperature Dependent Critical for Purification: Likely soluble at reflux but insoluble at RT/0°C. Ideal for recrystallization.
Aqueous Water, PBSLow / Insoluble The lipophilic tert-butyl group prevents significant water solubility despite the polar carbamate.
Thermodynamic Considerations
  • Recrystallization: The compound is expected to exhibit a steep solubility curve in aliphatic hydrocarbons (Hexanes/Heptane). Heating to 60°C typically dissolves the solid, while cooling to 0–4°C induces crystallization.

  • Partition Coefficient: With a predicted LogP > 1, the compound will partition preferentially into the organic phase (DCM or EtOAc) during aqueous workups.

Experimental Protocol: Quantitative Solubility Determination

Since precise quantitative data (e.g., "45 mg/mL") varies by temperature and purity, researchers must validate solubility empirically. The following Gravimetric Saturation Method is the gold standard for generating this data.

Workflow Diagram

SolubilityProtocolstartStart: Weigh Excess SolidsolventAdd Solvent (1 mL)(e.g., DCM, MeOH, Hexane)start->solventequilibrateEquilibrate(Vortex/Shake 24h @ 25°C)solvent->equilibratecheckUndissolved Solid Present?equilibrate->checkadd_moreAdd Excess Solidcheck->add_moreNo (Clear Soln)filterFilter Supernatant(0.45 µm PTFE)check->filterYes (Saturated)add_more->equilibrateevapEvaporate Solvent(Vacuum/N2 Stream)filter->evapweighWeigh Residueevap->weighcalcCalculate Solubility (S)S = Mass_residue / Volume_solventweigh->calc

Figure 2: Gravimetric Saturation Workflow. This self-validating loop ensures the solution reaches thermodynamic equilibrium before measurement.

Step-by-Step Methodology
  • Preparation: Place approx. 50 mg of Methyl N-tert-butylcarbamate into a tared 1.5 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Equilibration: Vortex for 1 hour or shake for 24 hours at 25°C.

    • Checkpoint: If the solution becomes clear, add more solid (10–20 mg) until a visible precipitate remains. This confirms saturation.

  • Filtration: Syringe-filter the supernatant using a 0.45 µm PTFE filter (compatible with most organic solvents) into a pre-weighed vessel.

  • Drying: Evaporate the solvent under a stream of nitrogen or high vacuum until mass constancy is achieved.

  • Calculation:

    
    
    

Applications in Synthesis & Purification

Understanding the solubility profile allows for optimized downstream processing.[2]

Purification Strategy (Recrystallization)
  • Solvent System: Hexane (or Heptane) / Ethyl Acetate (10:1 mixture).

  • Procedure: Dissolve the crude carbamate in a minimum amount of hot Ethyl Acetate. Slowly add hot Hexane until slight turbidity persists. Cool slowly to room temperature, then to 4°C.

  • Rationale: The non-polar tert-butyl group maintains solubility in hot alkanes, but the polar carbamate linkage drives precipitation upon cooling (Ref 2).

Reaction Solvent Selection
  • Acylation Reactions: Use DCM or THF with a base (e.g., Triethylamine). The high solubility ensures homogeneous kinetics.

  • Hydrogenation/Deprotection: Use Methanol . While methyl carbamates are generally stable, if hydrogenolysis is required for other parts of a complex molecule, methanol provides excellent solubility for Pd/C catalysts.

References

  • LookChem Database. (2023). CAS 27701-01-5 Entry & Synthesis Conditions. Retrieved from (Verified synthesis in Methanol).

  • Organic Syntheses. (1968). General Procedures for Carbamate Purification. Coll. Vol. 5, p. 162.
  • BenchChem. (2025).[2] Solubility Technical Guide for Carbamate Linkers. Retrieved from (Methodology for gravimetric solubility determination).

thermodynamic stability of Carbamic acid (1,1-dimethylethyl)- methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic and kinetic stability profile of Methyl N-tert-butylcarbamate (CAS: 27701-01-5). This document is structured to serve researchers and process chemists requiring rigorous data on the molecule's behavior under thermal and hydrolytic stress.

Technical Guide & Stability Assessment

Molecular Identity & Structural Thermochemistry

Methyl N-tert-butylcarbamate (Methyl (1,1-dimethylethyl)carbamate) represents a distinct class of carbamates where the steric bulk is located on the nitrogen atom rather than the oxygen, distinguishing it fundamentally from the acid-labile tert-butyloxycarbonyl (Boc) group.

PropertySpecification
IUPAC Name Methyl N-(2-methylpropan-2-yl)carbamate
CAS Registry Number 27701-01-5
Molecular Formula

Molecular Weight 131.17 g/mol
SMILES COC(=O)NC(C)(C)C
InChIKey HBCAQUUDOCPMTB-UHFFFAOYSA-N
Physical State Solid (low melting) or Liquid (supercooled)
Boiling Point ~170–180°C (Predicted/Analogous)
Structural Energy Landscape

Unlike Boc-protected amines (


), which rely on the stability of the tert-butyl cation for acid-catalyzed decomposition, Methyl N-tert-butylcarbamate (

) possesses a methyl ester moiety. The thermodynamic stability of the

bond in the methyl ester is significantly higher (

) than the

bond in a tert-butyl ester (

).

Consequently, the thermodynamic driving force for decomposition shifts from carbocation formation (E1 mechanism) to thermal reversion (isocyanate formation).

Thermal Stability & Decomposition Kinetics

The primary thermodynamic instability of Methyl N-tert-butylcarbamate arises at elevated temperatures (


), where it undergoes endothermic reversion to tert-butyl isocyanate and methanol. This reaction is reversible; however, in an open system where methanol is removed, the equilibrium shifts entirely to the isocyanate.
Mechanism of Thermal Decomposition

The decomposition proceeds via a concerted proton transfer mechanism (often visualized as a 4-membered transition state), distinct from the radical fragmentation seen in some esters.

ThermalDecomposition Carbamate Methyl N-tert-butylcarbamate (Ground State) TS Transition State (4-Membered Cyclic) Carbamate->TS  ΔH‡ > 120 kJ/mol    T > 160°C   Products tert-Butyl Isocyanate + Methanol (Thermodynamic Sink) TS->Products  Elimination   Products->Carbamate  Reversible (if sealed)  

Figure 1: The thermal decomposition pathway involves the transfer of the N-proton to the methoxy oxygen, followed by C-O bond cleavage.[1]

Experimental Evidence of Stability

Synthetically, this molecule is often produced via oxidative carbonylation of tert-butylamine at temperatures reaching 165°C (See Reference 1). The survival of the molecule at this temperature confirms a robust thermal stability window, significantly exceeding that of Boc-anhydride or Boc-carbamates, which often degrade rapidly above 100–120°C.

Hydrolytic Stability Profile

In aqueous environments, Methyl N-tert-butylcarbamate exhibits high kinetic stability due to the steric shielding of the carbonyl carbon by the bulky tert-butyl group on the nitrogen.

Acidic Hydrolysis
  • Comparison to Boc : The Boc group is cleaved by dilute TFA at room temperature via

    
    /E1 pathways releasing isobutylene.
    
  • Methyl N-tert-butylcarbamate : The

    
    -t-butyl group does not stabilize a leaving group on the oxygen side. Acid hydrolysis requires protonation of the carbonyl oxygen followed by nucleophilic attack of water at the sterically hindered carbonyl carbon.
    
  • Result : Resistant to dilute acids. Requires harsh conditions (e.g., 6M HCl, reflux) to hydrolyze to tert-butylamine,

    
    , and methanol.
    
Basic Hydrolysis

Base-catalyzed hydrolysis (saponification) involves the attack of hydroxide on the carbonyl. The


-t-butyl group exerts significant steric hindrance (

effect), retarding the rate of tetrahedral intermediate formation compared to

-methyl or

-ethyl analogs.

HydrolysisComparison cluster_acid Acidic Conditions (pH < 2) Boc N-Boc Carbamate (tBu-O-CO-NH-R) Cleavage1 Isobutylene + CO2 + Amine Boc->Cleavage1 Fast (RT) SN1 Mechanism Me_tBu Methyl N-tBu Carbamate (Me-O-CO-NH-tBu) Cleavage2 Methanol + CO2 + t-Butylamine Me_tBu->Cleavage2 Slow (Reflux) AAC2 Mechanism

Figure 2: Differential stability under acidic stress. The Methyl N-tBu variant resists the facile fragmentation seen in Boc groups.

Experimental Protocols for Stability Validation

For researchers utilizing this compound as a standard or intermediate, the following protocols ensure rigorous validation of its integrity.

Protocol 1: Thermal Stress Profiling (TGA/DSC)

Objective : Determine the onset temperature of decomposition (


) and enthalpy of fusion.
  • Instrument : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Sample Preparation : Weigh 5–10 mg of Methyl N-tert-butylcarbamate into an aluminum pan (hermetically sealed for DSC to prevent evaporation; open for TGA).

  • Method :

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 300°C under

      
       purge (50 mL/min).
      
  • Data Interpretation :

    • Melting Endotherm : Look for a sharp peak (likely < 100°C).

    • Decomposition : Observe TGA weight loss onset. A single step loss of ~100% indicates clean reversion to volatile isocyanate and methanol. If

      
      , purity may be compromised by catalytic impurities.
      
Protocol 2: Hydrolytic Kinetics via HPLC

Objective : Quantify half-life (


) at physiological and stress pH.
  • Preparation : Prepare a 1 mM solution of the carbamate in Acetonitrile/Buffer (50:50).

    • Buffer A: pH 1.2 (0.1 N HCl).

    • Buffer B: pH 7.4 (Phosphate PBS).

    • Buffer C: pH 12 (0.01 N NaOH).

  • Incubation : Thermostat samples at 40°C and 60°C.

  • Analysis : Inject 10 µL into HPLC (C18 column, UV 210 nm) at

    
     hours.
    
  • Calculation : Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
    • Expectation: Stable at pH 7.4 (

      
       loss/24h). Slow degradation at pH 1.2/12 compared to non-hindered esters.
      

References

  • Source: Process for the production of urethanes (DE102008006881A1).
  • Source: Journal of Organic Chemistry, "Thermal Decomposition of Carbamates". (General mechanistic grounding for isocyanate reversion).
  • Compound Identification

    • Source: NIST Chemistry WebBook & PubChem.
    • Data: CAS 27701-01-5 verification and structural confirm
    • URL: [Link][2]

Sources

Comprehensive Technical Guide on Methyl N-tert-butylcarbamate: Molecular Properties, Synthesis, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the precise physicochemical properties and the mechanistic pathways of your building blocks is paramount to successful drug development and organic synthesis. Methyl N-tert-butylcarbamate (often referred to as Methyl N-(1,1-dimethylethyl)carbamate) is a highly versatile aliphatic carbamate. While it shares structural similarities with the ubiquitous Boc (tert-butyloxycarbonyl) protecting group, its methyl ester moiety provides a unique steric and metabolic profile, making it a valuable intermediate in the synthesis of unsymmetrical ureas, complex APIs, and advanced materials.

This whitepaper provides an in-depth analysis of the molecular properties, field-proven synthesis methodologies, and analytical validation protocols for Methyl N-tert-butylcarbamate.

Core Physicochemical Properties

Before designing a synthetic workflow, it is critical to establish the baseline quantitative data of the target molecule. The table below summarizes the core physicochemical parameters of Methyl N-tert-butylcarbamate 1.

PropertyValue
Chemical Name Methyl N-tert-butylcarbamate
Synonyms Methyl N-(1,1-dimethylethyl)carbamate; Methyl tert-butylcarbamate
CAS Registry Number 27701-01-5
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Appearance Colorless oil to low-melting solid
Structural Motif Aliphatic carbamate (N-tert-butyl, O-methyl)

Mechanistic Synthesis Pathways

The synthesis of Methyl N-tert-butylcarbamate can be approached from several distinct strategic vectors, depending on the availability of precursors, safety constraints (e.g., avoiding phosgene), and scale.

G Target Methyl N-tert-butylcarbamate (C6H13NO2) Pre1 Trimethylacetamide (Pivalamide) Reag1 PhINTs / MeOH (Hofmann Rearrangement) Pre1->Reag1 Reag1->Target Pre2 tert-Butylamine Reag2 CO / O2 / MeOH / Catalyst (Oxidative Carbonylation) Pre2->Reag2 Reag2->Target Pre3 tert-Butyl isocyanate Reag3 Methanol (Nucleophilic Addition) Pre3->Reag3 Reag3->Target

Mechanistic synthesis pathways for Methyl N-tert-butylcarbamate.

Pathway A: Hypervalent Iodine-Mediated Hofmann Rearrangement

Traditional Hofmann rearrangements utilize harsh halogens (Br₂/Cl₂) and strong bases, which can degrade sensitive substrates. By employing (Tosylimino)phenyl-λ³-iodane (PhINTs) in methanol, the rearrangement of trimethylacetamide (pivalamide) proceeds under exceptionally mild conditions. The hypervalent iodine acts as an electrophilic oxidant, facilitating the migration of the tert-butyl group to the nitrogen atom to form a transient isocyanate, which is immediately trapped by methanol 2.

Pathway B: Oxidative Carbonylation of Amines (Green Chemistry)

For industrial scale-up, avoiding highly toxic phosgene gas is a primary safety and environmental objective. The oxidative carbonylation of tert-butylamine using carbon monoxide (CO), oxygen (O₂), and methanol in the presence of transition metal catalysts (such as Cobalt(II) Salen complexes) provides an atom-economical route. The catalyst facilitates the oxidative coupling of the amine and CO to form the carbamate framework directly 3.

Pathway C: Direct Nucleophilic Addition

The most direct bench-scale method involves the nucleophilic attack of methanol on tert-butyl isocyanate. The highly electrophilic carbon of the isocyanate group readily accepts the methanolic oxygen, followed by a rapid proton transfer to the nitrogen, yielding the carbamate quantitatively 4.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: Hofmann Rearrangement via PhINTs

Causality Check: The transition of the reaction from a heterogeneous mixture to a homogeneous solution serves as a visual indicator that the insoluble primary amide is converting into the highly soluble carbamate product.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve trimethylacetamide (pivalamide) (1.0 eq) in anhydrous dichloromethane (DCM).

  • Oxidation: Add N-(4-Methylphenylsulfonyl)iminophenyl-λ³-iodane (PhINTs) (1.2 eq) to the stirring mixture at room temperature.

  • Observation: Stir for 0.5 to 4 hours. Monitor the reaction visually; the initially heterogeneous mixture will become a clear, homogeneous solution as the intermediate forms.

  • Trapping: Add an excess of anhydrous methanol (approx. 20 eq) to the solution to trap the transient tert-butyl isocyanate. Stir for an additional 4.5 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via preparative TLC or flash column chromatography (Hexane/Ethyl Acetate) to isolate Methyl N-tert-butylcarbamate as a colorless oil 2.

Protocol 2: Direct Isocyanate Condensation

Causality Check: The disappearance of the intense isocyanate N=C=O stretching band at ~2270 cm⁻¹ via in-situ IR spectroscopy confirms the complete consumption of the starting material.

  • Preparation: Charge a dry, round-bottom flask with anhydrous methanol (acting as both solvent and reactant).

  • Temperature Control: Cool the flask to 0 °C using an ice-water bath. Reasoning: The nucleophilic addition of alcohols to isocyanates is highly exothermic; cooling prevents side reactions and solvent boil-off.

  • Addition: Add tert-butyl isocyanate (1.0 eq) dropwise over 15 minutes.

  • Catalysis (Optional): Add a catalytic amount of triethylamine (0.05 eq) to accelerate the nucleophilic attack, though aliphatic isocyanates generally react readily with primary alcohols.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Isolation: Remove the excess methanol under reduced pressure to yield the pure Methyl N-tert-butylcarbamate.

Analytical Validation (NMR & IR)

A rigorous analytical profile guarantees the structural integrity of the synthesized batch. Below are the expected spectral signatures for Methyl N-tert-butylcarbamate:

¹H NMR (500 MHz, CDCl₃) Validation:

  • δ 4.60 (br s, 1H): Corresponds to the N-H proton. The broad singlet is a classic hallmark of quadrupolar relaxation from the ¹⁴N nucleus combined with intermolecular hydrogen bonding.

  • δ 3.62 (s, 3H): Corresponds to the methoxy (-OCH₃) protons. This sharp singlet unequivocally confirms the successful trapping of the isocyanate by methanol.

  • δ 1.32 (s, 9H): Corresponds to the tert-butyl (-C(CH₃)₃) protons. The intense, highly shielded singlet validates that the bulky tert-butyl group remained intact during the reaction 2.

FT-IR Spectroscopy:

  • ~3340 cm⁻¹: N-H stretching vibration.

  • ~1705 cm⁻¹: Strong, sharp C=O (carbonyl) stretching vibration, which is the defining characteristic of the carbamate linkage.

  • ~1250 cm⁻¹: C-O stretching vibration from the ester moiety.

Applications in Drug Development

In medicinal chemistry, the methyl carbamate moiety is strategically employed to modulate the lipophilicity, topological polar surface area (TPSA), and metabolic stability of amine-containing pharmacophores.

Unlike the highly labile tert-butyloxycarbonyl (Boc) group—which is strictly used as a temporary protecting group due to its rapid cleavage under acidic conditions—the Methyl N-tert-butylcarbamate structure provides a significantly more robust and metabolically stable linkage. By retaining the immense steric bulk of the tert-butyl group, this motif can effectively shield adjacent molecular sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes) while the methyl ester ensures the molecule remains stable across a wider physiological pH range.

References

  • Title: (Tosylimino)
  • Title: DE102008006881A1 - Process for the production of urethanes Source: Google Patents URL
  • Title: tert-Butyl isocyanate 1609-86-5 wiki Source: Guidechem URL
  • Title: CAS 27701-01-5 | Methyl N-(1,1-dimethylethyl)

Sources

Introduction: Contextualizing Methyl N-tert-butylcarbamate in Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity and Safety of Methyl N-tert-butylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Methyl N-tert-butylcarbamate (CAS No. 16066-84-5), also known as tert-butyl methylcarbamate or N-(tert-butoxycarbonyl)methylamine, is a carbamate derivative utilized in various organic synthesis applications.[1][2] Its structure, featuring the tert-butoxycarbonyl (Boc) protecting group, makes it a relevant building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[3] Professionals in drug development and chemical research are likely to encounter this reagent; therefore, a comprehensive understanding of its toxicological profile and safety considerations is not merely procedural but fundamental to ensuring laboratory safety and the integrity of experimental outcomes.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper analysis of the available toxicity data, highlights critical knowledge gaps, and furnishes the scientific rationale behind recommended safety protocols. For drug development professionals, in particular, understanding the toxicological liabilities of synthetic reagents is paramount for impurity qualification and risk assessment in early-stage development.

Section 1: Physicochemical Characteristics and Their Safety Implications

The physical and chemical properties of a compound are the primary determinants of its potential for exposure and reactivity. Understanding these characteristics is the first step in a robust safety assessment.

PropertyValueSourceImplication for Safe Handling
Molecular Formula C₆H₁₃NO₂[1][2]Standard organic compound handling.
Molecular Weight 131.17 g/mol [2][4]Low molecular weight may suggest potential for dermal absorption.
Boiling Point 176.6 ± 8.0 °C at 760 mmHg[5]Low volatility at room temperature, but vapor pressure increases with heat.
Flash Point 60.6 ± 18.4 °C[5]Combustible liquid. Requires avoidance of ignition sources.[1]
Density 0.9 ± 0.1 g/cm³[5]Similar to water; will not readily stratify in aqueous spills.
Vapor Pressure 1.1 ± 0.3 mmHg at 25°C[5]Poses a moderate inhalation risk if handled outside of controlled ventilation.

The compound's combustible nature necessitates storage away from open flames and oxidizing agents.[1][6] Its vapor pressure, while not extreme, warrants the use of engineering controls like chemical fume hoods to mitigate inhalation exposure, a precaution underscored by its respiratory irritation potential.[4]

Section 2: GHS Hazard Profile and Toxicological Endpoints

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Methyl N-tert-butylcarbamate is classified with several significant hazards.

Hazard ClassGHS ClassificationHazard StatementSource
Acute Oral Toxicity Category 3H301: Toxic if swallowed[1][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[4]
STOT - Single Exposure Category 3H335: May cause respiratory irritation[4]

Note: Some suppliers also report H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled), suggesting some variability in classification based on available data or calculation methods.[4]

Acute Toxicity: The Primary Hazard

The most severe classification for this compound is "Acute Toxicity, Oral (Category 3)," indicating a high degree of toxicity upon ingestion.[5] This classification is critical; immediate medical attention, by contacting a poison control center or physician, is mandated if the substance is swallowed.[1] The causality for this level of toxicity in carbamates can be linked to various mechanisms, though specific data for this compound is lacking. Many carbamates are known to be cholinesterase inhibitors, a mechanism that disrupts nerve function.[7] While this is a plausible hypothesis, it remains unconfirmed without specific enzymatic assays for Methyl N-tert-butylcarbamate.

Irritation: Skin, Eye, and Respiratory Tract

The compound is a confirmed irritant to the skin, eyes, and respiratory system.[4] This necessitates the use of robust Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Nitrile rubber) and safety goggles with side shields.[6][8] All handling of the solid or solutions should be performed in a chemical fume hood to prevent inhalation of dust or aerosols, which could lead to respiratory irritation.[9]

Critical Data Gaps: Chronic Toxicity and Genotoxicity

A thorough review of available safety data reveals a significant absence of information for several critical toxicological endpoints.[1]

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Skin Sensitization: No data available.

These data gaps are of profound importance for researchers in drug development. Under regulatory frameworks like the International Council for Harmonisation (ICH), impurities in active pharmaceutical ingredients must be assessed for mutagenic potential. The absence of this data for a synthetic reagent means that if it becomes an impurity in a final product, significant and costly toxicological studies may be required.

Section 3: Recommended Protocols for Toxicity Assessment

To address the aforementioned data gaps, standard, validated toxicological assays are required. The following protocols represent the initial steps a research organization would take to characterize the risks associated with Methyl N-tert-butylcarbamate.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of Methyl N-tert-butylcarbamate by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli. This is a cornerstone of genotoxicity testing.

Methodology:

  • Strain Selection: Utilize a standard panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to detect pro-mutagens that require enzymatic activation to become reactive.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test article. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Main Experiment (Plate Incorporation Method):

    • To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (at varying concentrations), and 0.5 mL of the S9 mix (for activated assays) or buffer.

    • Vortex gently and pour onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (solvent control) count.

Workflow for Ames Test

AmesTestWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DoseRange 1. Dose Range Finding Culture 2. Prepare Bacterial Cultures DoseRange->Culture S9 3. Prepare S9 Mix Culture->S9 Mix 4. Mix Reagents (Agar, Bacteria, Compound, S9/Buffer) S9->Mix Plate 5. Plate & Incubate (37°C, 48h) Mix->Plate Count 6. Count Revertant Colonies Plate->Count Analyze 7. Statistical Analysis (Compare to Control) Count->Analyze Result 8. Conclude Mutagenicity Analyze->Result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Section 4: Safe Handling, Emergency Procedures, and Disposal

Given the known acute toxicity and irritant properties, a stringent and proactive approach to safety is required.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: Always handle Methyl N-tert-butylcarbamate inside a certified chemical fume hood to control airborne concentrations.[9]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) standards.[1]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[1][6] Wash hands thoroughly after completing work.

  • Respiratory Protection: If engineering controls are not sufficient or during a large-scale spill, a full-face respirator with appropriate cartridges should be used.[1]

Storage and Incompatibility

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents, which could lead to vigorous reactions.[6]

Spill and Emergency Response

A clear, rehearsed emergency plan is essential.

Logical Flow for Spill Response

SpillResponse cluster_minor Minor Spill Response (Trained Personnel Only) cluster_major Major Spill Response Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess IsMajor Major Spill? Assess->IsMajor DonPPE Don Appropriate PPE IsMajor->DonPPE No PullAlarm Pull Fire Alarm Call Emergency Services IsMajor->PullAlarm Yes Contain Contain Spill with Absorbent DonPPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon End Report Incident Decon->End Secure Secure Area Prevent Entry PullAlarm->Secure Await Await Professional Responders Secure->Await Await->End

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

This material must be disposed of as hazardous waste.[5] It should be handled by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or the environment.[1] Contaminated packaging must also be treated as hazardous waste.[1]

Conclusion

Methyl N-tert-butylcarbamate is a compound with significant, well-documented acute hazards, primarily being toxic if swallowed and a notable irritant. Safe handling requires stringent adherence to engineering controls and the use of appropriate PPE. However, the most critical takeaway for the research and development scientist is the profound lack of data regarding its long-term toxicological effects, including mutagenicity, carcinogenicity, and reproductive toxicity. This data void presents a potential risk in drug development pipelines where regulatory scrutiny of impurities is high. The responsible use of this compound involves not only safe handling in the present but also advocating for and potentially conducting the necessary toxicological studies to fully characterize its safety profile for future applications.

References

  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl methylcarbamate. PubChem. Retrieved from [Link]

  • Chemsrc. (2025, August 27). tert-Butyl methylcarbamate | CAS#:16066-84-5. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2026, February 19). MSDS of tert-butyl N-(1-methyl-3-oxocyclopentyl)
  • AK Scientific, Inc. (n.d.). Tert-butyl hydroxy(methyl)carbamate - Safety Data Sheet.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methyl tert-butyl ether.
  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(but-3-en-1-yl)-N-methylcarbamate. PubChem. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (1998). Evidence on the Carcinogenicity of Methyl Tertiary Butyl Ether (MTBE). OEHHA.
  • Alfa Aesar. (2010, October 28).
  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. PubChem. Retrieved from [Link]

  • Martins, A. D., et al. (2022). Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System.
  • Matsumoto, H., & Yamaguchi, S. (1970). [Short-term toxicity studies on 3-tert-butylphenyl-N-methyl-carbamate in the rats and mice]. Nihon Eiseigaku Zasshi, 25(2), 183-95.
  • Pound, A. W., & Lawson, T. A. (1976). Carcinogenesis by carbamic acid esters and their binding to DNA. Cancer Research, 36(3), 1101-7.
  • Office of Environmental Health Hazard Assessment. (1998). Evidence on Developmental and Reproductive Toxicity of Methyl Tertiary-Butyl Ether. OEHHA.

Sources

Thermophysical Characterization and Melting Point Dynamics of Carbamic Acid (1,1-Dimethylethyl)- Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary & Structural Causality

Carbamic acid (1,1-dimethylethyl)- methyl ester (commonly referred to as methyl tert-butylcarbamate, CAS 27701-01-5) and its structural isomer tert-butyl N-methylcarbamate (CAS 16066-84-5) are highly versatile N-Boc/carbamate derivatives. These compounds are widely utilized as substituents in the synthetic preparation of complex macrocyclic inhibitors and other advanced pharmaceuticals, necessitating precise thermophysical characterization[1].

While carbamates are generally sparingly soluble in non-polar media and can often be isolated as microcrystalline solids[2], the specific aliphatic substitutions in these molecules drastically alter their phase profiles. At standard temperature and pressure (STP), these compounds exist as clear, colorless oils[1].

The Causality of Sub-Ambient Phase Behavior: The primary driver for this sub-ambient melting point is the steric bulk of the 1,1-dimethylethyl (tert-butyl) group. While the secondary amine (N-H) and carbonyl (C=O) groups are theoretically capable of forming robust intermolecular hydrogen bonds, the massive steric hindrance of the tert-butyl moiety disrupts the planar packing of the carbamate backbone. This steric clash prevents the formation of a highly ordered, tightly packed crystal lattice. The resulting low lattice energy requires minimal thermal energy to overcome, depressing the melting point well below room temperature, with predictive models placing the melting point range near -23.54 °C[3].

Thermophysical Data Presentation

To provide a clear baseline for analytical testing, the quantitative thermophysical properties of the target compound and its primary isomer are summarized below.

Table 1: Comparative Thermophysical Properties of tert-Butyl Methylcarbamate Isomers

PropertyCarbamic acid, (1,1-dimethylethyl)-, methyl esterCarbamic acid, N-methyl-, 1,1-dimethylethyl ester
CAS Number 27701-01-516066-84-5
Common Name Methyl tert-butylcarbamatetert-Butyl N-methylcarbamate (N-Boc-methylamine)
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂
Physical State (at 25°C) Clear, colorless oilClear, colorless oil[1]
Predicted Melting Point ~ -20.0 °C to -25.0 °C-23.54 °C[3]
Boiling Point Sublimes/Decomposes at high temp176.6 ± 8.0 °C[1]
Density ~0.9 g/mL0.937 ± 0.06 g/cm³[1]

Experimental Workflow: Cryogenic Differential Scanning Calorimetry (DSC)

Step-by-Step Methodology
  • Step 1: Hermetic Sample Encapsulation

    • Action: Weigh 3.00 to 5.00 mg of the carbamate ester oil into a pre-weighed aluminum DSC pan. Seal hermetically using a sample press.

    • Causality: Hermetic sealing is non-negotiable for sub-ambient analysis. It prevents atmospheric moisture from condensing on the sample during the cryogenic cooling phase, which would otherwise introduce an artifactual endothermic melting peak at 0°C, confounding the carbamate's true melting point.

  • Step 2: Environmental Purging

    • Action: Place the sealed pan and an empty reference pan into the DSC cell. Purge the cell with ultra-high purity (UHP) dry nitrogen at a flow rate of 50 mL/min for 5 minutes prior to cooling.

    • Causality: This displaces residual oxygen and atmospheric moisture from the cell, preventing frost buildup on the thermoelectric disk which would severely disrupt heat flow sensitivity.

  • Step 3: Cryogenic Quenching & Annealing

    • Action: Cool the sample at a rapid rate of 10°C/min down to -80°C. Hold isothermally at -80°C for 10 minutes.

    • Causality: Rapid cooling drives the liquid through its supercooling region to force nucleation. The isothermal hold provides the kinetic time required for the amorphous/supercooled liquid to fully organize into a crystalline solid lattice. Without this hold, the sample may undergo a glass transition rather than true crystallization.

  • Step 4: Controlled Heating Scan

    • Action: Heat the sample from -80°C to 25°C at a controlled rate of 5°C/min.

    • Causality: A slow heating rate ensures thermal equilibrium within the pan, preventing thermal lag. This allows for the precise determination of the extrapolated onset temperature (

      
       onset), which defines the lower bound of the melting point range.
      

Phase_Transition_Logic N1 Carbamic acid (1,1-dimethylethyl)- methyl ester (Liquid at 25°C) N2 Cryogenic Cooling (Liquid N2, -80°C) N1->N2 Heat Removal N3 Crystalline Solid State (Kinetically Trapped) N2->N3 Nucleation & Growth N4 Controlled Heating (e.g., 5°C/min) N3->N4 Heat Addition N5 Endothermic Melting Event (Tm Onset: ~ -25°C to -20°C) N4->N5 Phase Transition

Thermodynamic phase transition workflow for sub-ambient melting point determination.

Self-Validation & Quality Control in Thermal Analysis

A robust analytical protocol must be a self-validating system. To ensure the integrity of the melting point data obtained for Carbamic acid (1,1-dimethylethyl)- methyl ester, the following controls must be integrated:

  • Cyclic Reproducibility: The heating-cooling cycle must be repeated three times sequentially on the same sample. If the

    
     onset shifts by more than 0.5°C between cycles, it indicates either thermal degradation, volatile loss (indicating a failed hermetic seal), or the presence of multiple polymorphic crystalline states. A stable 
    
    
    
    across all three cycles validates the thermodynamic stability of the measurement.
  • Sub-Ambient Calibration: Standard indium calibration (

    
     = 156.6°C) is entirely insufficient for sub-ambient accuracy. The DSC thermocouple must be calibrated using a high-purity standard with a known sub-ambient melting point, such as Cyclohexane (crystal transition at -87.0°C and melting point at 6.5°C). This ensures the instrument's accuracy in the target -30°C to -20°C range.
    

References

  • Source: chemicalbook.
  • Source: thieme-connect.
  • Source: buyersguidechem.

Sources

A Technical Guide to Carbamate Structures: Distinguishing Methyl N-tert-butylcarbamate from the Class of Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, precise control over reactive functional groups is paramount. The protection of amines is a foundational strategy, and among the arsenal of available methods, the tert-butoxycarbonyl (Boc) group is ubiquitous. However, a point of potential ambiguity arises when comparing a specific molecule, Methyl N-tert-butylcarbamate , with the broad functional class of Boc-protected amines . This guide provides a detailed technical analysis to clarify the distinction, outlining the fundamental principles of Boc protection and contextualizing the unique identity of Methyl N-tert-butylcarbamate. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and present comparative data to equip researchers with a robust understanding of this critical subject.

Deconstructing the Terminology: A Tale of a Class and a Molecule

At its core, the difference between "Boc-protected amines" and "Methyl N-tert-butylcarbamate" is the difference between a general classification of molecules and a single, specific chemical compound.

  • Boc-Protected Amines: This is a broad class of compounds where an amine's hydrogen atom (R-NH₂) has been replaced by a tert-butoxycarbonyl (Boc) protecting group. The resulting structure is a tert-butyl carbamate (R-NH-Boc). The "R" group can be any alkyl or aryl moiety, making this a vast family of molecules used extensively as intermediates in multi-step syntheses.[1][] The primary function of the Boc group is to temporarily render the amine non-nucleophilic and non-basic, preventing it from engaging in unwanted side reactions.[3][4]

  • Methyl N-tert-butylcarbamate: This is a specific molecule with the defined chemical structure C₆H₁₃NO₂.[5][6] In this compound, the nitrogen atom is bonded to both a methyl group (-CH₃) and a tert-butyl group (-C(CH₃)₃) via the carbamate linkage. It is, by definition, a carbamate. However, it is not typically used as a reagent to introduce a Boc group onto other amines. Instead, it serves as a simple, stable example of a disubstituted carbamate.

The critical distinction lies in intent and application. The term "Boc-protected amine" implies a temporary modification of a more complex parent amine to facilitate a larger synthetic goal.[7] Methyl N-tert-butylcarbamate is simply a named chemical entity.

The Boc Protecting Group: A Pillar of Modern Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic chemistry, prized for its reliability and mild removal conditions.[8][9]

Installation of the Boc Group

The Boc group is most frequently introduced using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[10][11] The reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride.[3] This process is often facilitated by a base to enhance the amine's nucleophilicity.[3]

The mechanism proceeds as follows:

  • The amine nitrogen attacks a carbonyl carbon of Boc anhydride, forming a tetrahedral intermediate.

  • This intermediate collapses, eliminating a tert-butoxide and carbon dioxide, to form the stable N-Boc protected amine. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3]

Boc_Protection_Mechanism

Properties and Stability

Once installed, the Boc group is robust and stable under a wide range of conditions, including most nucleophiles and bases.[12][13] This stability allows for extensive chemical modifications on other parts of the molecule. This orthogonality is crucial in complex syntheses, such as Solid-Phase Peptide Synthesis (SPPS), where it can be used in conjunction with other protecting groups like Fmoc (which is base-labile) or Cbz (which is removed by hydrogenolysis).[1][8]

Deprotection

A key advantage of the Boc group is its facile removal under anhydrous acidic conditions.[14] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used.[12][15]

The deprotection mechanism involves:

  • Protonation of the carbonyl oxygen of the carbamate.

  • Cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate.

  • The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.

A potential complication is the electrophilic nature of the released tert-butyl cation, which can cause unwanted alkylation of sensitive residues (e.g., tryptophan or cysteine).[8][14] This is often mitigated by the addition of "scavengers," such as anisole or thioanisole, to the reaction mixture.[10][14]

Boc_Deprotection_Mechanism

Comparative Analysis: Structures and Properties

To fully appreciate the distinction, a direct comparison of properties is essential.

FeatureBoc-Protected Amines (General Class)Methyl N-tert-butylcarbamate (Specific Molecule)
Chemical Identity A class of compounds with the general structure R-NH-Boc.A single compound with the formula C₆H₁₃NO₂.[5]
Parent Amine Derived from a primary or secondary amine (R-NH₂ or R₂NH) of synthetic interest.Can be conceptually derived from methylamine and a tert-butyl source.
Primary Use Used as a temporary protecting group to mask amine reactivity in multi-step synthesis.[][9]Primarily a chemical for research; may be used as a building block or reference compound.[6][16]
Molecular Weight Variable, dependent on the "R" group.131.17 g/mol .[5][17]
Synthesis Prepared by reacting a parent amine with a Boc-donating reagent like (Boc)₂O.[10][13]Can be synthesized via specific routes, e.g., from methylamine.
Reactivity Designed for subsequent deprotection under acidic conditions to reveal the parent amine.[14][18]A stable carbamate; not designed for facile deprotection in a synthetic sequence.
Spectroscopic Characterization

The presence of the Boc group imparts distinct spectroscopic signatures that are useful for characterization.

  • ¹H NMR: A Boc-protected amine will typically show a sharp, strong singlet in the proton NMR spectrum around 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the three equivalent methyl groups of the tert-butyl moiety.[19][20]

  • ¹³C NMR: In the carbon NMR spectrum, two characteristic signals for the Boc group appear: one around 28.5 ppm for the three equivalent methyl carbons and another around 80.0 ppm for the quaternary carbon.[19] The carbamate carbonyl carbon appears around 156 ppm.[19]

Methyl N-tert-butylcarbamate would exhibit these characteristic Boc group signals, in addition to a signal for its N-methyl group.

Practical Applications in Drug Development

The strategy of using Boc-protected amines is fundamental to the synthesis of a vast number of pharmaceuticals, especially peptide-based drugs.[][7] By protecting the N-terminus of an amino acid, chemists can selectively form a peptide bond with the C-terminus of another amino acid without unwanted polymerization or side-chain reactions.[8] This stepwise assembly is the basis of both solution-phase and solid-phase peptide synthesis.[21]

For instance, in the synthesis of a dipeptide, one amino acid is N-terminally Boc-protected. Its carboxyl group is then activated and coupled with the free amino group of a second amino acid. The Boc group is then removed from the resulting dipeptide, allowing for the addition of a third amino acid, and so on.[7][8]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a standard, reliable method for introducing the Boc group using Boc anhydride.

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Sodium Hydroxide (aq)) (1.2 - 2.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the amine substrate (1.0 equiv) in the chosen solvent (e.g., DCM).[3]

  • Base Addition: Add the base (e.g., TEA, 1.5 equiv) to the solution and stir. For temperature-sensitive reactions, cool the mixture to 0 °C in an ice bath.[3]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv), either neat or dissolved in a small amount of the reaction solvent, to the stirring solution.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]

  • Work-up:

    • Quench the reaction with water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel.[3]

Protocol 2: General Procedure for N-Boc Deprotection with TFA

This protocol outlines the standard method for removing a Boc group to liberate the free amine.

Materials:

  • Boc-protected amine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Toluene (for co-evaporation)

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM. A typical concentration is 0.1 to 0.5 M.[15]

  • Reagent Addition: Add TFA to the solution. A common mixture is a 25-50% solution of TFA in DCM (v/v).[15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the deprotection by TLC.[15]

  • Work-up:

    • Method A (Direct Concentration): Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (repeat 3 times).[15] The resulting amine TFA salt is often used directly in the next step.

    • Method B (Basic Work-up): Carefully neutralize the reaction mixture by slowly adding it to a stirred, ice-cold solution of saturated NaHCO₃ until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the free amine.

Conclusion

The distinction between Methyl N-tert-butylcarbamate and the class of Boc-protected amines is fundamental for precision in chemical communication and synthesis design. While the former is a specific, stable molecule, the latter represents a broad and indispensable category of synthetic intermediates. Understanding the role of the Boc group—its installation, stability, and cleavage—is critical for any researcher involved in the synthesis of complex organic molecules, particularly in the field of drug discovery. By applying the principles and protocols outlined in this guide, scientists can confidently navigate the synthesis and manipulation of amine-containing compounds, ensuring the efficiency and success of their research endeavors.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6476-6499. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Zarai, Z., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6. [Link]

  • BenchChem. (2025, December). The Chemistry of the Boc Protecting Group.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527635, tert-Butyl methylcarbamate.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • BenchChem. (n.d.). Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe.
  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-190.
  • O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 6940-6948.
  • BenchChem. (n.d.). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst.
  • BenchChem. (2025, December). Technical Support Center: Boc Deprotection in Acidic Conditions.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • BenchChem. (2025, December). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • BenchChem. (n.d.). Application Notes: The Role of Boc-L-Ala-OH in Peptide-Based Drug Development.
  • ResearchGate. (n.d.). Spectral characteristics by 1H NMR analysis of the Boc-AMST monomer.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Nandhini, K. P., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(41), 8345-8352.

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literature review of Carbamic acid (1,1-dimethylethyl)- methyl ester applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl N-tert-butylcarbamate (CAS 27701-01-5), distinct from its isomer N-Boc-methylamine.

Synthesis, Reactivity, and Pharmaceutical Applications

Core Directive & Disambiguation

Compound Identity: Carbamic acid, (1,1-dimethylethyl)-, methyl ester CAS Registry Number: 27701-01-5 Molecular Formula:


Structure: 

CRITICAL DISAMBIGUATION: Researchers frequently confuse this compound with its isomer, tert-Butyl N-methylcarbamate (also known as N-Boc-methylamine, CAS 16066-84-5).

  • Target Compound (This Guide): Methyl N-tert-butylcarbamate.[1][2][3][4][5] The ester group is methyl ; the amine is tert-butyl . It functions as a methyl carbamate protecting group or linker.

  • Isomer (Excluded): tert-Butyl N-methylcarbamate.[1][4][6][7][8] The ester is tert-butyl (Boc); the amine is methyl . It functions as a Boc protecting group.[6][9][10][11]

Executive Summary

Methyl N-tert-butylcarbamate is a specialized carbamate derivative used primarily as a robust masking group in prodrug design and as a stable intermediate in the synthesis of complex pharmaceutical heterocycles. Unlike standard Boc groups which are acid-labile, the methyl carbamate moiety offers enhanced stability under acidic conditions, requiring stronger nucleophilic or basic conditions for cleavage. This differential stability makes it an invaluable orthogonal protecting group in multi-step organic synthesis.

Synthesis & Production Methodologies

The synthesis of Methyl N-tert-butylcarbamate has evolved from phosgene-based routes to "green" oxidative carbonylation.

A. Oxidative Carbonylation (Green Chemistry Route)

This method avoids the use of toxic isocyanates or phosgene, utilizing carbon monoxide (CO) and methanol.

  • Reagents: tert-Butylamine (

    
    ), CO, Methanol (
    
    
    
    ).
  • Catalyst System: Palladium(II) chloride (

    
    ) with Copper(II) chloride (
    
    
    
    ) as a re-oxidant.
  • Mechanism: Pd(II) activates the amine for carbonylation, forming a carbamoyl-palladium intermediate which is then alkoxylated by methanol. Cu(II) regenerates the active Pd(II) species using oxygen.

B. Isocyanate Route (Traditional)
  • Reagents: tert-Butyl isocyanate, Methanol.

  • Conditions: Reflux or ambient temperature with base catalysis.

  • Utility: High-yielding but relies on the more expensive and hazardous isocyanate precursor.

Visualization: Synthesis Pathways

SynthesisPathways tBuNH2 tert-Butylamine Target Methyl N-tert-butylcarbamate (CAS 27701-01-5) tBuNH2->Target Oxidative Carbonylation (Green Route) tBuNCO tert-Butyl Isocyanate tBuNCO->Target Methanolysis (Traditional) CO_MeOH CO + MeOH CO_MeOH->Target PdCat PdCl2 / CuCl2 (Catalyst) PdCat->Target Catalysis

Caption: Comparison of oxidative carbonylation (blue) and isocyanate methanolysis (red) routes.

Pharmaceutical & Research Applications[5][10][11][12]
4.1 Prodrug Masking Strategies

In drug development, the methyl carbamate moiety is used to mask amine functionalities, improving lipophilicity and oral bioavailability.

  • Case Study (Duocarmycin Analogs): Methyl N-tert-butylcarbamate derivatives have been explored in the synthesis of prodrugs for potent antitumor agents like Duocarmycin. The carbamate linkage reduces toxicity of the parent drug until metabolic cleavage occurs.

  • Mechanism: The steric bulk of the tert-butyl group combined with the methyl ester provides a specific hydrolysis profile, often requiring enzymatic activation or specific intracellular conditions to release the free amine.

4.2 Chiral Derivatization

The compound serves as a precursor for synthesizing chiral carbamates used to resolve racemic mixtures of alcohols or amines.

  • Application: Reaction with chiral cyanohydrins to form diastereomeric carbamates, allowing for separation and determination of enantiomeric excess.

4.3 Heterocyclic Building Block

It is utilized in the construction of:

  • Benzimidazole Inhibitors: Targeting sodium channels for pain management.

  • Verdazyl Radicals: Stable free radicals used in polymerization mediation and molecular magnetism.

Experimental Protocols
Protocol A: Pd-Catalyzed Synthesis (Green Route)

Based on methodologies adapted from Science of Synthesis.

Reagents:

  • tert-Butylamine (10 mmol)[12]

  • 
     (1.0 mmol, 10 mol%)
    
  • 
     (2.0 mmol, 20 mol%)
    
  • Methanol (60 mL)

  • Molecular Sieves (3 Å, 3 g)[12]

  • Carbon Monoxide (CO) balloon or pressurized vessel

Step-by-Step Workflow:

  • Setup: In a fume hood, charge a dried flask with

    
    , 
    
    
    
    , and molecular sieves.
  • Solvent Addition: Add anhydrous methanol (60 mL) and stir to disperse the catalyst.

  • Reactant Addition: Add tert-butylamine (7.3 g, 10 mmol) and acetic acid (0.1 mL) as a promoter.

  • Carbonylation: Purge the system with CO and maintain a CO atmosphere (balloon pressure or 1 atm) at room temperature.

  • Reaction: Stir vigorously for 12–24 hours. Monitor consumption of amine by TLC or GC.

  • Workup: Filter the mixture through a pad of celite to remove catalyst solids. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel chromatography to yield Methyl N-tert-butylcarbamate as a white microcrystalline solid.

Protocol B: N-Methylation (Functionalization)

For generating N-methyl-N-tert-butyl derivatives.

  • Dissolution: Dissolve Methyl N-tert-butylcarbamate (1.0 eq) in anhydrous THF under

    
     atmosphere.
    
  • Deprotonation: Cool to -78 °C and add LiHMDS (1.1 eq) dropwise. Stir for 15-30 mins.

  • Alkylation: Add dimethyl sulfate (

    
    , 1.1 eq) or Methyl Iodide (MeI).
    
  • Warming: Allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Quench with saturated

    
     solution. Extract with ethyl acetate.[6]
    
Chemical Properties & Stability Data[1][2][4][10][13]
PropertyValue/Description
Physical State White crystalline solid or powder
Melting Point ~102–104 °C (varies by purity)
Solubility Soluble in DCM, MeOH, THF, Ethyl Acetate; Sparingly soluble in water
Acid Stability High. Stable to TFA/DCM (conditions that cleave Boc).
Base Stability Moderate. Cleaved by strong bases (e.g., KOH/MeOH) or LiAlH4.
Storage Store at 2–8 °C, desiccated. Hygroscopic.
Safety & Toxicology
  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust.

  • CO Warning: The synthesis protocol involves Carbon Monoxide, which is a silent, deadly asphyxiant. Use a CO detector.

  • Palladium Waste: Dispose of heavy metal catalysts according to hazardous waste regulations.

References
  • Thieme Chemistry. (2024).[9] Science of Synthesis: Acyclic and Cyclic Carbamic Acids and Esters. Thieme Connect. Link

  • Tichenor, M. S., et al. (2007). Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation. Journal of the American Chemical Society / PMC. Link

  • Der Pharma Chemica. (2011). Synthesis and Biological Evaluation of Some Novel Chiral Carbamates. Der Pharma Chemica, 3(4), 182-194. Link

  • Google Patents. (2017). US9688615B2 - Benzimidazole inhibitors of the sodium channel.[13]Link

  • PubChem. (2024). Compound Summary: tert-Butyl methylcarbamate (Isomer Reference).[7] National Library of Medicine. Link

Sources

Methodological & Application

Synthesis of Carbamic Acid (1,1-dimethylethyl)-methyl Ester from tert-Butylamine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of carbamic acid (1,1-dimethylethyl)-methyl ester, a crucial intermediate in pharmaceutical and organic synthesis. The primary focus is on the reaction of tert-butylamine with methyl chloroformate. This document provides an in-depth analysis of the reaction mechanism, a meticulously detailed experimental protocol, and robust methods for purification and characterization. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-tested insights to ensure a successful and reproducible synthesis.

Introduction

Carbamic acid esters, or carbamates, are a class of organic compounds with significant importance across various chemical industries. Specifically, carbamic acid (1,1-dimethylethyl)-methyl ester, also known as methyl tert-butylcarbamate, serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its synthesis from readily available starting materials like tert-butylamine is a common yet critical transformation in organic chemistry.

The most direct and widely employed method for the synthesis of this target molecule is the acylation of tert-butylamine with methyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism and is often conducted under conditions analogous to the Schotten-Baumann reaction.[1][2][3] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][4]

This application note provides a comprehensive and practical guide to this synthesis, emphasizing safety, efficiency, and high purity of the final product.

Reaction Mechanism and Scientific Rationale

The synthesis of methyl tert-butylcarbamate from tert-butylamine and methyl chloroformate is a classic example of nucleophilic acyl substitution. The reaction mechanism can be elucidated in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This results in the formation of a tetrahedral intermediate.[1][3]

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.

  • Deprotonation: The resulting protonated carbamate is then deprotonated by a base (in this protocol, an excess of tert-butylamine or an added non-nucleophilic base like triethylamine) to yield the final product, methyl tert-butylcarbamate, and the corresponding ammonium salt. The base is essential to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][4]

Diagram of the Reaction Mechanism:

Reaction_Mechanism tert_butylamine tert-Butylamine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate tert_butylamine->tetrahedral_intermediate Nucleophilic Attack methyl_chloroformate Methyl Chloroformate (Electrophile) methyl_chloroformate->tetrahedral_intermediate protonated_carbamate Protonated Carbamate tetrahedral_intermediate->protonated_carbamate Collapse & Leaving Group Departure chloride_ion Cl⁻ final_product Methyl tert-Butylcarbamate protonated_carbamate->final_product Deprotonation ammonium_salt tert-Butylammonium Chloride base Base (e.g., tert-Butylamine) base->final_product

Caption: Nucleophilic acyl substitution mechanism for the synthesis of methyl tert-butylcarbamate.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of methyl tert-butylcarbamate on a laboratory scale.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
tert-Butylamine≥99%Sigma-Aldrich, Acros Organics, or equivalent
Methyl Chloroformate≥97%Sigma-Aldrich, Acros Organics, or equivalent
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific, VWR, or equivalent
Sodium Sulfate (Na₂SO₄)Anhydrous, granularAny reputable supplier
Round-bottom flask (250 mL)Two-neckedStandard laboratory glassware
Addition funnel100 mL, pressure-equalizingStandard laboratory glassware
Magnetic stirrer and stir barStandard laboratory equipment
Ice-water bath
Rotary evaporatorStandard laboratory equipment
Standard glassware for workupSeparatory funnel, beakers, etc.
Personal Protective Equipment (PPE)Safety goggles, lab coat, nitrile gloves
Safety Precautions
  • tert-Butylamine: is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.[5][6] It is harmful if inhaled.

  • Methyl Chloroformate: is highly flammable, toxic, and corrosive.[7][8][9] It can cause severe skin burns and eye damage and is fatal if inhaled.

  • Dichloromethane (DCM): is a volatile solvent and a suspected carcinogen.

All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][7][8]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, add tert-butylamine (14.6 g, 0.2 mol, 2.0 equiv.).

    • Dissolve the tert-butylamine in 100 mL of anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Methyl Chloroformate:

    • In the addition funnel, place a solution of methyl chloroformate (9.45 g, 0.1 mol, 1.0 equiv.) in 50 mL of anhydrous DCM.

    • Add the methyl chloroformate solution dropwise to the stirred solution of tert-butylamine over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. A white precipitate of tert-butylammonium chloride will form.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of water, 100 mL of 1 M HCl (to remove excess tert-butylamine), 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Final Purification (if necessary):

    • The crude product is often of high purity. However, if further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.[10]

Diagram of the Experimental Workflow:

Experimental_Workflow setup 1. Reaction Setup - Add tert-butylamine and DCM to flask - Cool to 0 °C addition 2. Addition of Methyl Chloroformate - Add dropwise over 30-45 min - Maintain T < 10 °C setup->addition reaction 3. Reaction Progression - Warm to room temperature - Stir for 2 hours addition->reaction workup 4. Workup - Sequential washing (H₂O, HCl, NaHCO₃, brine) - Dry over Na₂SO₄ reaction->workup concentration 5. Concentration - Filter and evaporate solvent workup->concentration purification 6. Final Purification (Optional) - Vacuum distillation or column chromatography concentration->purification product Pure Methyl tert-Butylcarbamate purification->product

Caption: Step-by-step workflow for the synthesis of methyl tert-butylcarbamate.

Characterization

The identity and purity of the synthesized carbamic acid (1,1-dimethylethyl)-methyl ester can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a singlet for the tert-butyl protons and a singlet for the methyl protons, along with a broad singlet for the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display characteristic peaks for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methoxy carbon.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (131.18 g/mol ).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl group of the carbamate. A peak around 3300-3400 cm⁻¹ will correspond to the N-H stretch.

Expected Results and Troubleshooting

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
Melting Point 40-43 °C

Troubleshooting:

  • Low Yield:

    • Cause: Incomplete reaction or loss of product during workup.

    • Solution: Ensure the reaction is stirred for the full duration. Be careful during the extraction steps to avoid loss of the organic layer. Ensure the methyl chloroformate is of good quality, as it can degrade over time.

  • Impure Product:

    • Cause: Incomplete removal of starting materials or byproducts.

    • Solution: Perform the washing steps diligently. If impurities persist, repurify by vacuum distillation or column chromatography. The formation of di-tert-butylurea can occur if there is moisture present, reacting with the methyl chloroformate to form phosgene in situ. Ensure all glassware and solvents are anhydrous.

Conclusion

The synthesis of carbamic acid (1,1-dimethylethyl)-methyl ester from tert-butylamine and methyl chloroformate is a robust and high-yielding reaction. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable intermediate with high purity. The provided mechanistic insights and troubleshooting tips further equip scientists to optimize the synthesis for their specific needs.

References

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Organic Syntheses. tert-BUTYLAMINE. Available from: [Link]

  • Google Patents. Technique for synthesizing tert-butylamine.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • Georganics. N-Methyl-tert-butylamine - general description and preparation. Available from: [Link]

  • PubChem. Tert-Butylamine. Available from: [Link]

  • Google Patents. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Google Patents. Process for the preparation of carbamic acid derivatives.
  • INCHEM. ICSC 1110 - METHYL CHLOROFORMATE. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

  • European Patent Office. METHOD FOR PRODUCING CARBAMIC ACID ESTER. Available from: [Link]

  • ResearchGate. Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. Available from: [Link]

  • Google Patents. A new synthesis process of tert-butylamine.
  • Loba Chemie. Material Safety Data Sheet BUTYL CHLOROFORMATE. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available from: [Link]

  • BYJU'S. Schotten Baumann Reaction. Available from: [Link]

  • Loba Chemie. METHYL CHLOROFORMATE FOR SYNTHESIS MSDS. Available from: [Link]

  • ResearchGate. A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. Available from: [Link]

  • Google Patents. Purification of methyl tertiary butyl ether.
  • PubChem. tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Available from: [Link]

  • YouTube. Schotten-Baumann Reaction and its Mechanism. Available from: [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]

  • CHEMSOLVE.NET. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Available from: [Link]

Sources

Application Note and Protocol: Methoxycarbonylation of tert-Butylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the methoxycarbonylation of tert-butylamine, a critical transformation in organic synthesis for the production of methyl N-tert-butylcarbamate. This carbamate is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, often serving as a precursor to isocyanates or as a protecting group. This application note details two distinct and reliable protocols: a classical approach utilizing methyl chloroformate and a modern, palladium-catalyzed method employing carbon monoxide. The guide offers in-depth procedural steps, mechanistic insights, process optimization strategies, and essential safety considerations tailored for researchers in academic and industrial settings.

Introduction

The methoxycarbonylation of primary amines is a fundamental reaction in organic chemistry. The resulting N-alkoxycarbonyl compounds, or carbamates, are stable, versatile intermediates. Specifically, the reaction with tert-butylamine yields methyl N-tert-butylcarbamate (MTBC), a compound of significant industrial interest. MTBC is a valuable building block, notably as a safer, solid precursor to tert-butyl isocyanate, avoiding the transport and handling of the highly toxic and volatile isocyanate itself.

This guide is designed to provide chemists with the necessary details to successfully perform this reaction, understand its underlying principles, and adapt it to their specific needs. We will explore both a traditional and a catalytic approach, highlighting the advantages and considerations of each.

Reaction Mechanisms and Strategic Considerations

The synthesis of methyl N-tert-butylcarbamate can be approached through several pathways. The choice of method often depends on factors such as substrate scope, catalyst availability, safety constraints, and desired scale.

Schotten-Baumann Reaction with Methyl Chloroformate

This is a classic and robust method for carbamate formation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic tert-butylamine attacks the electrophilic carbonyl carbon of methyl chloroformate. A base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • Mechanism: Nucleophilic Acyl Substitution

  • Advantages: High yield, simple procedure, readily available reagents.

  • Disadvantages: Use of toxic methyl chloroformate, generation of stoichiometric waste (HCl salt).

Diagram 1: Schotten-Baumann Reaction Mechanism

Schotten_Baumann tBuNH2 tert-Butylamine Intermediate Tetrahedral Intermediate tBuNH2->Intermediate Nucleophilic Attack MeOCOCl Methyl Chloroformate MeOCOCl->Intermediate Product Methyl N-tert-butylcarbamate Intermediate->Product Collapse & Cl⁻ Elimination HCl HCl Intermediate->HCl Salt Salt (e.g., NaCl) HCl->Salt Neutralization Base Base (e.g., NaOH) Base->Salt H2O H₂O Base->H2O

Caption: Mechanism of carbamate formation via nucleophilic acyl substitution.

Palladium-Catalyzed Methoxycarbonylation

Modern synthetic chemistry often seeks to replace hazardous reagents with catalytic, atom-economical alternatives. Palladium-catalyzed carbonylation reactions represent a significant advancement. In this process, tert-butylamine reacts with carbon monoxide and methanol in the presence of a palladium catalyst and an oxidant.

  • Mechanism: Catalytic Cycle involving Pd(0)/Pd(II) species.

  • Advantages: Avoids toxic chloroformates, utilizes CO as a C1 source.

  • Disadvantages: Requires specialized high-pressure equipment, catalyst can be expensive and sensitive.

Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Methoxycarbonylation using Methyl Chloroformate

This protocol is adapted from standard organic synthesis procedures and is suitable for gram-scale synthesis in a typical laboratory setting.

Materials:

  • tert-Butylamine (≥99%)

  • Methyl chloroformate (≥99%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM, ACS grade)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask (250 mL) with stir bar

  • Addition funnel (100 mL)

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add tert-butylamine (10.0 g, 137 mmol) and dichloromethane (80 mL). Cool the flask in an ice bath to 0 °C with vigorous stirring.

  • Base Preparation: In a separate beaker, prepare a solution of sodium hydroxide (6.0 g, 150 mmol) in 60 mL of deionized water and cool it to 0 °C.

  • Reagent Addition: Slowly and concurrently, add the methyl chloroformate (13.0 g, 138 mmol) from the addition funnel and the cold NaOH solution to the stirred reaction mixture over a period of 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), deionized water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from hexanes or distillation under reduced pressure.

Data Summary Table:

ParameterValue
Reactants tert-Butylamine, Methyl Chloroformate
Solvent Dichloromethane
Base Sodium Hydroxide
Temperature 0 °C to Room Temperature
Reaction Time 2.5 hours
Typical Yield 85-95%
Product Purity >98% (by GC-MS)

Diagram 2: Workflow for Protocol 1

Protocol1_Workflow A 1. Charge Reactor (t-BuNH₂, DCM) B 2. Cool to 0°C A->B C 3. Add Reagents (MeOCOCl, NaOH soln) B->C D 4. React at RT (2 hours) C->D E 5. Aqueous Workup (Separation & Washes) D->E F 6. Dry & Concentrate (MgSO₄, Rotovap) E->F G 7. Isolate Product F->G

Caption: Step-by-step workflow for the Schotten-Baumann method.

Protocol 2: Palladium-Catalyzed Methoxycarbonylation

This advanced protocol requires a high-pressure reactor and is suitable for researchers exploring modern catalytic methods.

Materials:

  • tert-Butylamine (≥99%)

  • Methanol (anhydrous)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Potassium carbonate (K₂CO₃)

  • Iodine (I₂)

  • Carbon monoxide (CO, high purity)

  • High-pressure autoclave reactor (e.g., Parr reactor)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with palladium(II) acetate (0.2 mol%), dppb (0.4 mol%), and iodine (10 mol%).

  • Reagent Loading: To the vessel, add methanol (100 mL), tert-butylamine (10.0 g, 137 mmol), and potassium carbonate (1.5 eq).

  • Reactor Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor three times with carbon monoxide, then pressurize to 20 bar with CO.

  • Reaction: Heat the reactor to 100 °C and stir for 12-16 hours. Monitor the pressure, as it will decrease as CO is consumed.

  • Cooling and Depressurization: Cool the reactor to room temperature. Carefully and slowly vent the excess CO in a well-ventilated fume hood.

  • Workup: Open the reactor and filter the reaction mixture to remove the catalyst and inorganic salts.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl N-tert-butylcarbamate.

Data Summary Table:

ParameterValue
Reactants tert-Butylamine, CO, Methanol
Catalyst System Pd(OAc)₂ / dppb / I₂
Solvent Methanol
Base Potassium Carbonate
CO Pressure 20 bar
Temperature 100 °C
Reaction Time 12-16 hours
Typical Yield 70-85%

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield (Protocol 1) Incomplete reaction; loss during workup.Ensure efficient stirring. Maintain low temperature during addition. Perform extractions carefully.
Side Product Formation Reaction of product with methyl chloroformate.Ensure slow, controlled addition of methyl chloroformate. Do not use a large excess of the reagent.
Low Yield (Protocol 2) Inactive catalyst; leak in the reactor.Use fresh, high-purity catalyst components. Handle catalyst under inert conditions. Check all reactor seals.
Reaction Stalls Catalyst deactivation; insufficient CO pressure.Ensure all reagents are anhydrous. Check CO cylinder pressure and repressurize if necessary.

Safety and Handling

  • tert-Butylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a fume hood away from ignition sources.

  • Methyl Chloroformate: Highly toxic, corrosive, and lachrymatory. Acute toxicity upon inhalation. Handle with extreme care in a fume hood, using appropriate gloves and face shield.

  • Carbon Monoxide (CO): Extremely toxic and flammable gas. Odorless and colorless. Use requires a dedicated gas cylinder, regulator, and a CO detector in the lab. The high-pressure reactor must be operated by trained personnel behind a safety shield.

  • Palladium Catalysts: Can be pyrophoric. Handle in an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each chemical before use. Have appropriate spill kits and emergency procedures in place.

References

  • Title: A Convenient Synthesis of N-Boc and N-Cbz Protected α-Amino Aldehydes Source: Synthetic Communications URL: [Link]

  • Title: Palladium-Catalyzed Methoxycarbonylation of Amines Source: The Journal of Organic Chemistry URL: [Link]

Application Note: Methyl N-tert-butylcarbamate as a Masked Isocyanate Surrogate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of Methyl N-tert-butylcarbamate (CAS: 27701-01-5) as a chemical intermediate, specifically focusing on its role as a safer, "masked" isocyanate equivalent for the synthesis of urea derivatives in drug discovery.

Abstract & Core Utility

Methyl N-tert-butylcarbamate (CAS: 27701-01-5) is a valuable aliphatic carbamate intermediate used primarily as a stable, non-lachrymatory precursor to tert-butyl isocyanate (


). In drug development, the tert-butyl urea motif is a critical pharmacophore found in various kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

Direct use of tert-butyl isocyanate presents significant safety challenges due to its high volatility, toxicity, and moisture sensitivity. Methyl N-tert-butylcarbamate serves as a "blocked" or "masked" isocyanate, releasing the reactive isocyanate species in situ only under specific thermal or catalytic conditions. This allows for the safe, stoichiometric synthesis of unsymmetrical ureas without special containment for hazardous gases.

Key Distinction: Do not confuse with its isomer, tert-butyl methylcarbamate (N-Boc-methylamine, CAS: 16066-84-5), which is used for N-methylation or as a protected amine.

Chemical Properties & Reactivity Profile

PropertyDataNotes
Chemical Name Methyl N-tert-butylcarbamate
Structure

Methyl ester of N-tert-butylcarbamic acid
CAS Number 27701-01-5 Distinct from N-Boc-methylamine (16066-84-5)
Molecular Weight 131.17 g/mol
Physical State Crystalline Solid or OilLow melting point; handling as solid preferred
Solubility DCM, THF, Toluene, DMSOExcellent organic solubility
Reactivity Mode Thermolysis / TranscarbamoylationDecomposes to

>100°C
Mechanism of Action: The "Masked" Isocyanate

The utility of this intermediate relies on the equilibrium between the carbamate and the isocyanate. Under ambient conditions, the carbamate is stable. Upon heating (typically >100°C) or treatment with a Lewis acid catalyst, it undergoes elimination of methanol to generate the reactive isocyanate electrophile, which is then trapped by a nucleophile (amine).

G cluster_0 Activation Phase cluster_1 Coupling Phase Carbamate Methyl N-tert-butylcarbamate (Stable Precursor) Transition Transition State (Elimination of MeOH) Carbamate->Transition Heat / Catalyst Isocyanate tert-Butyl Isocyanate (Reactive Electrophile) Transition->Isocyanate - MeOH Urea Target Urea Product (Stable Drug Scaffold) Isocyanate->Urea + R-NH2 Amine Nucleophile (e.g., Aryl Amine) Amine->Urea Nucleophilic Attack

Caption: Mechanism of in situ isocyanate generation and urea formation.

Application Protocol: Synthesis of Unsymmetrical Ureas

This protocol describes the synthesis of a 1-tert-butyl-3-arylurea using Methyl N-tert-butylcarbamate. This reaction is superior to using phosgene or triphosgene due to milder conditions and improved safety profile.

Materials Required
  • Reagent: Methyl N-tert-butylcarbamate (1.2 equivalents)

  • Substrate: Target Amine (e.g., Aniline derivative, 1.0 equivalent)

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane

  • Catalyst: Dibutyltin dilaurate (DBTL) (5 mol%) OR Titanium(IV) isopropoxide (10 mol%)

  • Base (Optional): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for less nucleophilic amines

Step-by-Step Methodology
Step 1: Reaction Setup
  • In a dry pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 1.0 equiv of the amine substrate in anhydrous Toluene (0.5 M concentration).

  • Add 1.2 - 1.5 equiv of Methyl N-tert-butylcarbamate.

  • Add 5-10 mol% of the catalyst (DBTL or Ti(OiPr)4).

    • Expert Note: While the reaction can proceed thermally without a catalyst, the addition of Lewis acids significantly lowers the activation energy for methanol elimination, allowing the reaction to proceed faster and at slightly lower temperatures (80-100°C vs 120°C).

Step 2: Thermal Activation & Displacement
  • Heat the reaction mixture to 100–110°C under an inert atmosphere (

    
     or Ar).
    
  • Crucial Step (Equilibrium Shift): If using a flask, leaving the system open to a bubbler or using a Dean-Stark trap to remove the generated Methanol is vital. The elimination of MeOH drives the equilibrium toward the isocyanate.

    • Self-Validating Check: Monitor the reaction via TLC or LC-MS.[1] You should observe the disappearance of the starting amine. The carbamate spot may persist if used in excess.

Step 3: Work-up and Purification
  • Once the amine is consumed (typically 4–12 hours), cool the mixture to room temperature.

  • Solvent Removal: Concentrate the mixture under reduced pressure.

  • Purification:

    • Option A (Precipitation): Many urea products crystallize upon cooling or addition of a non-polar solvent (Hexanes/Ether). Filter and wash the solid.[2]

    • Option B (Column Chromatography): If the product is soluble, purify via silica gel chromatography. The excess methyl carbamate is usually much less polar than the urea and can be eluted easily.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Methanol is not being removed.Use a Dean-Stark trap or molecular sieves (4Å) in the reaction vessel to sequester MeOH.
Slow Reaction Poor nucleophilicity of the amine.[3]Increase temperature to 120°C (use Xylene) or add 1.0 equiv of DBU to activate the amine.
By-product Formation Hydrolysis of isocyanate.Ensure strict anhydrous conditions. Water reacts with the intermediate isocyanate to form symmetric urea (

).

Safety & Handling

  • Toxicity: While safer than isocyanates, carbamates can still exhibit biological activity. Handle with gloves and in a fume hood.

  • Flammability: The flash point is relatively high, but organic solvents (Toluene) pose fire risks.

  • Waste Disposal: Dispose of organic waste in halogenated or non-halogenated solvent streams as appropriate. The methanol byproduct is minimal but should be considered.

References

  • Isocyanate-Free Urea Synthesis: Padiya, K. J., et al. "Unprecedented 'One-Pot' Synthesis of Ureas and Carbamates."[4] Organic Letters, 2012, 14(11), 2814–2817. Link

  • Thermolysis Mechanism: Bernhardt, et al. "Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates." Processes, 2020, 8(10), 1308. Link

  • Carbamate Applications: Smith, P. A. S. "Open-Chain Nitrogen Compounds." Benjamin/Cummings, 1983.
  • Transcarbamoylation Protocols: Hutchby, M., et al. "Novel Transcarbamoylation of Primary Amines." Angewandte Chemie Int. Ed., 2014.[5] Link

Disclaimer: This protocol is intended for research purposes only. Users must conduct their own risk assessment before handling chemical reagents.

Sources

reagents for synthesis of Carbamic acid (1,1-dimethylethyl)- methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Synthesis of Carbamic Acid (1,1-Dimethylethyl)-Methyl Ester

Executive Summary & Chemical Context

Carbamic acid, (1,1-dimethylethyl)-methyl ester—commonly referred to as tert-butyl methylcarbamate or N-Boc-methylamine (CAS: 16066-84-5)—is a highly versatile "chameleon" intermediate in modern drug discovery [1]. It is predominantly utilized as a foundational building block in the synthesis of functionalized pyrrolidines and macrocyclic kinase inhibitors, such as those targeting Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) [2].

As a Senior Application Scientist, selecting the appropriate synthetic route for this molecule requires balancing atom economy, scale, and available precursor libraries. This guide details the mechanistic causality and self-validating protocols for the two primary synthetic pathways: Direct Carbamoylation and N-Methylation .

Mechanistic Rationale & Reagent Selection

Route A: Direct Carbamoylation of Methylamine (Preferred for Scale-Up)

This route relies on the direct protection of methylamine using Di-tert-butyl dicarbonate (Boc₂O).

  • Causality of Reagents: Methylamine acts as a strong nucleophile. When introduced to Boc₂O, the primary amine attacks the highly electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling tert-butyl carbonate as a leaving group. This leaving group spontaneously decarboxylates, driving the reaction forward irreversibly while producing only carbon dioxide (CO₂) and tert-butanol as benign byproducts.

  • Advantage: High atom economy and minimal purification requirements make this the industry standard for >100g scale-up.

Route B: N-Methylation of tert-Butyl Carbamate (Preferred for Library Diversification)

This route is utilized when modifying existing carbamate libraries or when anhydrous, gas-free conditions are mandated [3].

  • Causality of Reagents: The N-H proton of tert-butyl carbamate (Boc-NH₂) is relatively acidic (pKa ~15). A strong, non-nucleophilic base like Sodium Hydride (NaH) is required to deprotonate the nitrogen, forming a resonance-stabilized nucleophilic anion. Subsequent addition of an alkylating agent, such as Methyl Iodide (MeI), facilitates a rapid Sₙ2 substitution to yield the target molecule.

Experimental Protocols

Protocol A: Direct Carbamoylation of Methylamine

Reagents: Methylamine (2.0 M in THF, 1.2 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried, round-bottom flask with methylamine solution (2.0 M in THF) and dilute with anhydrous DCM (0.5 M final concentration).

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C) and establish a nitrogen atmosphere. Causality: Boc₂O addition is exothermic; thermal control prevents the volatilization of methylamine (bp: -6 °C).

  • Electrophile Addition: Dissolve Boc₂O in a minimal volume of DCM and add dropwise via an addition funnel over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Workup: Quench with a saturated aqueous solution of NH₄Cl, extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoints:

  • In-Process Validation (Gas Evolution): The reaction progress is visually self-validating. The continuous evolution of CO₂ gas bubbles indicates active carbamoylation. The cessation of bubbling serves as a primary indicator of Boc₂O consumption.

  • Post-Process Validation (NMR Rotamer Check): Users often falsely assume the product is impure due to "doubled" peaks in ¹H NMR (N-methyl at ~2.8 ppm; tert-butyl at ~1.45 ppm). This is a rotameric effect. Validation: Warm the NMR probe to 50 °C (323 K); the split peaks will coalesce into sharp singlets, confirming high-purity N-Boc-methylamine.

Protocol B: N-Methylation of tert-Butyl Carbamate

Reagents: tert-Butyl carbamate (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Workflow:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0 °C under a strict argon atmosphere. Slowly add a solution of tert-butyl carbamate in DMF. Caution: NaH is pyrophoric.

  • Anion Formation: Stir the suspension at 0 °C for 1 hour to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (MeI) dropwise. Causality: MeI is highly electrophilic and volatile; dropwise addition controls the Sₙ2 exotherm and prevents reagent loss.

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours.

  • Workup: Carefully quench the reaction with ice water to neutralize unreacted NaH. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (5x) to remove DMF, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoints:

  • In-Process Validation (Hydrogen Evolution): The addition of tert-butyl carbamate to NaH must immediately generate H₂ gas. If bubbling is not observed, the NaH has likely degraded to NaOH, and the reaction will fail.

  • Post-Process Validation (TLC): N-Boc-methylamine is UV-inactive. Validate completion via TLC (Hexanes:EtOAc 8:2) by staining with Ninhydrin (requires heating) to reveal a distinct, high-Rf spot compared to the starting carbamate.

Quantitative Route Comparison

The following table summarizes the quantitative and qualitative metrics guiding route selection:

MetricRoute A: Direct CarbamoylationRoute B: N-Methylation
Atom Economy High (Byproducts: CO₂, t-BuOH)Moderate (Byproducts: NaI, H₂, Mineral Oil)
Reaction Time 4 - 6 Hours12 - 18 Hours
Scalability Excellent (>100g scale)Limited (Due to exotherm and NaH hazards)
Safety Hazards Pressurization (CO₂ gas)Pyrophoric (NaH), Highly Toxic/Alkylating (MeI)
Purification Needs Simple aqueous washExtensive aqueous washes (DMF removal), Column Chromatography

Reaction Workflow Visualization

The logical relationships and reagent workflows for both synthetic pathways are mapped below.

SynthesisWorkflow cluster_RouteA Route A: Direct Carbamoylation cluster_RouteB Route B: N-Methylation A1 Methylamine Target N-Boc-Methylamine (Target) A1->Target DCM/THF A2 Boc2O A2->Target -CO2, -tBuOH B1 tert-Butyl Carbamate B1->Target DMF B2 NaH + MeI B2->Target -NaI, -H2

Figure 1: Synthetic pathways for N-Boc-methylamine via direct carbamoylation and N-methylation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 527635, tert-Butyl methylcarbamate." PubChem, [Link]

  • Jones, P., et al. "Macrocyclic inhibitors of peptidylarginine deaminases (Patent IL296923A).

Catalytic Carbonylation Methods for the Synthesis of Methyl N-tert-butylcarbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the catalytic carbonylation methods for the synthesis of Methyl N-tert-butylcarbamate, a key intermediate in the production of various pharmaceuticals and agrochemicals. This guide explores the underlying principles of catalytic carbonylation, focusing on palladium- and rhodium-based systems. It offers in-depth, step-by-step protocols, mechanistic insights, and data presentation to aid researchers in the successful implementation and optimization of these synthetic routes.

Introduction: The Significance of Carbamates and the Role of Catalytic Carbonylation

Carbamates are a critical class of organic compounds widely utilized as protecting groups for amines in peptide synthesis, as well as serving as foundational components in a vast array of pharmaceuticals, herbicides, and insecticides.[1][2] Methyl N-tert-butylcarbamate, in particular, is a valuable building block in organic synthesis.

This guide focuses on providing a comprehensive overview and practical protocols for the synthesis of Methyl N-tert-butylcarbamate via catalytic carbonylation, with an emphasis on understanding the "why" behind the experimental choices.

Catalytic Systems for Carbamate Synthesis: A Mechanistic Overview

Transition metal-catalyzed carbonylation reactions provide an efficient pathway to synthesize carbamates.[2] Palladium and rhodium complexes are among the most effective catalysts for this transformation.[1][7]

Palladium-Catalyzed Oxidative Carbonylation

Palladium-catalyzed oxidative carbonylation is a widely employed method for the synthesis of carbamates.[3][8] The general reaction involves the coupling of an amine and an alcohol with carbon monoxide in the presence of an oxidant.[3]

Mechanism: The catalytic cycle is believed to proceed through several key steps:

Rhodium-Catalyzed Oxidative Carbonylation

Rhodium-based catalytic systems have also proven to be highly efficient for the oxidative carbonylation of amines to form carbamates.[1][5] These systems can operate under mild conditions and exhibit good functional group tolerance.[5]

Mechanism: A plausible mechanism for the rhodium-catalyzed reaction involves the following steps:

  • Formation of a Rh(III) complex: The active catalyst is often a Rh(III) species.[5]

  • CO and Amine Coordination: Carbon monoxide and the amine coordinate to the rhodium center.

  • Nucleophilic Attack: The coordinated amine can undergo nucleophilic attack by another amine molecule to form a urea intermediate.[5]

  • Alcoholysis of Urea: The urea intermediate then reacts with the alcohol to produce the desired carbamate.

  • Catalyst Regeneration: The rhodium catalyst is regenerated through an oxidative process.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Methyl N-tert-butylcarbamate using both palladium and rhodium catalysts. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: Palladium/Iodide-Catalyzed Oxidative Carbonylation

This protocol is based on the well-established palladium-iodide catalyst system for the oxidative carbonylation of amines.[9]

Materials:

  • tert-Butylamine

  • Methanol (anhydrous)

  • Palladium on activated carbon (Pd/C, 5 wt%)

  • Sodium Iodide (NaI)

  • Carbon Monoxide (CO) gas

  • Oxygen (O₂) gas

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

  • Schlenk line and standard glassware for inert atmosphere techniques

Procedure:

  • Reactor Setup: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with Pd/C (0.1 mol%) and NaI (10 mol%) relative to the amine.

  • Reagent Addition: Add anhydrous methanol as the solvent, followed by tert-butylamine (1.0 equivalent).

  • Assembly and Purging: Seal the autoclave and purge it several times with nitrogen, followed by purging with carbon monoxide.

  • Pressurization: Pressurize the reactor with CO to the desired pressure (e.g., 20 bar), and then add O₂ to the desired partial pressure (e.g., 5 bar). Caution: Handle CO and O₂ mixtures with extreme care due to the risk of forming explosive mixtures.

  • Reaction: Heat the reactor to the desired temperature (e.g., 100-120 °C) and stir the reaction mixture vigorously for the specified time (e.g., 4-8 hours).

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess gas in a well-ventilated fume hood.

  • Isolation and Purification: Filter the reaction mixture to remove the catalyst. The filtrate can be concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.

Expected Outcome: This procedure should yield Methyl N-tert-butylcarbamate in good to excellent yields. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Protocol 2: Rhodium/Copper-Catalyzed Oxidative Carbonylation

This protocol utilizes a bimetallic Rh/Cu system, which has been shown to be effective for carbamate synthesis under mild conditions.[5]

Materials:

  • tert-Butylamine

  • Methanol (anhydrous)

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Copper(II) pivalate (Cu(OPiv)₂)

  • Carbon Monoxide (CO) gas

  • Oxygen (O₂) gas (or air)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, combine RhCl₃·xH₂O (1 mol%) and Cu(OPiv)₂ (20 mol%) relative to the amine.

  • Reagent Addition: Add anhydrous methanol as the solvent, followed by tert-butylamine (1.0 equivalent).

  • Reaction Setup: Seal the Schlenk tube and purge with CO gas by bubbling it through the solution for a few minutes.

  • Reaction Conditions: Place the reaction vessel under a balloon of CO and introduce an oxidant (e.g., by using a balloon of air or a controlled flow of O₂). Heat the reaction to a moderate temperature (e.g., 60-80 °C) and stir for the required duration (e.g., 12-24 hours).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Expected Outcome: This method is expected to provide Methyl N-tert-butylcarbamate in moderate to good yields. The milder conditions may be advantageous for substrates with sensitive functional groups.

Data Presentation and Analysis

To facilitate the comparison of different catalytic methods, quantitative data should be summarized in a clear and structured format.

Table 1: Comparison of Catalytic Systems for Methyl N-tert-butylcarbamate Synthesis

Catalyst SystemAmineAlcoholCO Pressure (bar)O₂ Pressure (bar)Temperature (°C)Time (h)Yield (%)Reference
5% Pd/C, NaItert-ButylamineMethanol2051206>90[9]
RhCl₃, Cu(OPiv)₂tert-ButylamineMethanol1 (balloon)Air (balloon)802475-85[5]

Note: The yields presented are indicative and may vary depending on the specific reaction conditions and scale.

Visualization of Key Processes

Diagrams are essential for visualizing the complex catalytic cycles and experimental workflows involved in these syntheses.

Catalytic Cycle for Palladium-Catalyzed Oxidative Carbonylation

G Pd0 Pd(0) Amine_Coord [Pd(0)(RNH₂)] Pd0->Amine_Coord + RNH₂ PdII Pd(II) Pd0->PdII Oxidation CO_Insert [Pd(II)(CONHR)(I)] Amine_Coord->CO_Insert + CO, + I⁻ Carbamate_Formation [Pd(0)] + R'OH CO_Insert->Carbamate_Formation + R'OH Product RNHCOOR' Carbamate_Formation->Product Oxidant Oxidant PdII->Pd0 Reductive Elimination

Caption: Proposed catalytic cycle for Pd-catalyzed oxidative carbonylation.

Experimental Workflow for Autoclave Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Catalyst Charge Autoclave Liner (Pd/C, NaI) Add_Reagents Add Methanol and tert-Butylamine Charge_Catalyst->Add_Reagents Seal_Purge Seal and Purge with N₂ then CO Add_Reagents->Seal_Purge Pressurize Pressurize with CO and O₂ Seal_Purge->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Cool_Vent Cool and Vent Heat_Stir->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography or Distillation Concentrate->Purify Product Methyl N-tert-butylcarbamate Purify->Product

Caption: Experimental workflow for the autoclave-based synthesis.

Conclusion and Future Outlook

Catalytic carbonylation methods offer a powerful and sustainable approach to the synthesis of Methyl N-tert-butylcarbamate and other valuable carbamates. Both palladium and rhodium-based systems have demonstrated high efficacy, each with its own set of advantages regarding reaction conditions and catalyst cost. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply these methods in their own work.

Future research in this area will likely focus on the development of even more active and selective catalysts, the use of alternative and more sustainable carbonyl sources (such as CO₂), and the expansion of the substrate scope to include a wider range of amines and alcohols.[11][12][13] The continued exploration of reaction mechanisms will also be crucial for the rational design of next-generation catalytic systems.

References

  • Chaudhari, R. V., et al. (1992). Oxidative Carbonylation of Methylamine to Methyl N-Methylcarbamate using a Palladium on Carbon Catalyst.
  • Chen, X., et al. (2024). Access to carbamates and o-aminobenzoates via oxidative carbonylation of amines with CO and alcohols under rhodium/copper catalysis. Organic & Biomolecular Chemistry. [Link]

  • Iglesias, M., et al. (2016). Efficient preparation of carbamates by Rh-catalysed oxidative carbonylation. Catalysis Science & Technology, 7(1), 114-121. [Link]

  • Bhanage, B. M., & Dabir, S. (2014). Recent developments in palladium catalysed carbonylation reactions. RSC Advances, 4(1), 15-32. [Link]

  • Tomishige, K., et al. (2019). Direct Catalytic Synthesis of N-Arylcarbamates from CO₂, Anilines and Alcohols.
  • Deng, Y., et al. (2003). The oxidative carbonylation of aniline to carbamate using a Pd(phen)Cl₂/(BMImBF₄) catalytic system. Green Chemistry, 5(4), 439-441.
  • Li, J., et al. (2023). Palladium-Catalyzed Carbonylation of Amines with Mo(CO)₆ as the Carbonyl Source. Organometallics, 42(8), 819-824. [Link]

  • Kégl, T., et al. (2023). Continuous Synthesis of Carbamates from CO₂ and Amines. ACS Omega, 8(50), 47858-47865. [Link]

  • Bhanage, B. M., & Dabir, S. (2014). Recent developments in palladium catalysed carbonylation reactions. RSC Advances, 4(1), 15-32. [Link]

  • Zhang, Q., et al. (2001). First Gold(I) Complex-Catalyzed Oxidative Carbonylation of Amines for the Syntheses of Carbamates.
  • Chuang, S. S. C., & Pisanu, T. (2002). Synthesis of carbamate through low pressure heterogeneous oxidative carbonylation of amines.
  • De Vos, D., et al. (2008). Green synthesis of carbamates from CO₂, amines and alcohols. Green Chemistry, 10(4), 434-437. [Link]

  • Chuang, S. S. C., & Pisanu, T. (2004). Carbamate Synthesis on Pd/C Catalysts: Gas−Solid versus Slurry Processes. Industrial & Engineering Chemistry Research, 43(6), 1337-1343. [Link]

  • Fukuoka, S., Chono, M., & Kohno, M. (1984). A Novel Catalytic Synthesis of Carbamates by Oxidative Alkoxycarbonylation of Amines in the Presence of Palladium and Iodide. Journal of the Chemical Society, Chemical Communications, (6), 399-400. [Link]

  • Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001). Iodine Catalyzes Efficient and Chemoselective Thioacetalization of Carbonyl Functions, Transthioacetalization of O,O- and S,O-Acetals and Acylals. The Journal of Organic Chemistry, 66(22), 7527-7529. [Link]

  • Lehen, A. C., et al. (2021). Mechanistic insights into carbamate formation from CO₂ and amines: the role of guanidine–CO₂ adducts. Catalysis Science & Technology, 11(20), 6729-6737. [Link]

  • Krische, M. J. (2014). The iodide effect: transition metal catalyzed C-C formations. UT Electronic Theses and Dissertations. [Link]

  • De Vos, D., et al. (2008). Green synthesis of carbamates from CO₂, amines and alcohols. Green Chemistry, 10(4), 434-437. [Link]

Sources

solvent selection for Carbamic acid (1,1-dimethylethyl)- methyl ester reactions

Application Note: Solvent Selection & Reaction Protocols for Methyl -tert-butylcarbamate

Molecule ID:CAS Registry Number:1

Executive Summary & Molecule Identification

Nomenclature Alert: Precise identification is critical due to the similarity in naming with the common protecting group "Boc-N-methylamine".[1]

  • Target Molecule: Methyl

    
    -tert-butylcarbamate  (
    
    
    ).[1][2] The tert-butyl group is on the Nitrogen; the methyl group is on the Oxygen.[1] This moiety is chemically robust and resistant to mild acids.[1]
  • Isomer (Not Covered): tert-Butyl

    
    -methylcarbamate (
    
    
    , CAS 16066-84-5).[1][3][4] This is the Boc-protected methylamine, which is acid-labile.[1]

Chemical Profile:

Property Data Significance

| Formula |

Physical StatePolarity

156pKa (NH)1Stability11

Solvent Selection Framework

Solvent choice dictates reaction kinetics, byproduct formation, and workup efficiency.[1] The following decision matrix guides solvent selection based on the reaction type.

Physicochemical Criteria[1]
  • Dielectric Constant (

    
    ):  High 
    
    
    (DMF, DMSO) supports the dissociation of ion pairs generated during N-alkylation.[1]
  • Dipole Moment: Essential for solubilizing the polar carbamate linkage.[1]

  • Proticity: Protic solvents (MeOH) are suitable only for synthesis via carbonylation but must be avoided during alkylation to prevent quenching of bases.[1]

Green Solvent Alternatives

Modern protocols prioritize replacing hazardous solvents (DCM, DMF) with sustainable alternatives without compromising yield.[1]

Traditional SolventRecommended Green Alternative Rationale
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) Higher boiling point, easier phase separation, derived from biomass.[1]
DMF / NMP CPME (Cyclopentyl methyl ether) or DMSO CPME has low peroxide formation; DMSO is biodegradable (though high BP).[1]
Benzene Toluene or Xylenes Lower toxicity, similar aromatic stacking effects.[1]
Diethyl Ether TBME (tert-Butyl methyl ether) Lower volatility, reduced peroxide risk.[1]

Visualizing Reaction Pathways[1]

The following diagram illustrates the core reaction manifolds and the critical solvent decisions at each node.

ReactionPathwaysStartMethyl N-tert-butylcarbamate(Starting Material)AlkylationN-Alkylation(NaH/R-X)Start->AlkylationSolvent: DMF or THF(Polar Aprotic)HydrolysisHydrolysis(Deprotection)Start->HydrolysisSolvent: EtOH/H2O(Reflux, Strong Base)TransesterTransesterification(Ti(OiPr)4 / R-OH)Start->TransesterSolvent: Neat Alcoholor TolueneProd_AlkN-Alkyl DerivativeAlkylation->Prod_AlkSN2 MechanismProd_Aminetert-ButylamineHydrolysis->Prod_AmineDecarboxylationProd_EsterNew Carbamate EsterTransester->Prod_EsterEquilibrium Control

Figure 1: Reaction manifold for Methyl N-tert-butylcarbamate showing solvent-dependent pathways.[1]

Detailed Experimental Protocols

Protocol A: Synthesis via Carbonylation (Green Approach)

Avoids the use of phosgene or methyl chloroformate.[1]

Mechanism: Reaction of tert-butylamine with Dimethyl Carbonate (DMC).[1] DMC acts as both reagent and solvent (or co-solvent).[1] Solvent Selection: Methanol (to prevent transesterification byproducts) or Neat DMC .[1]

  • Setup: Charge a pressure vessel (autoclave) with tert-butylamine (1.0 equiv), Dimethyl Carbonate (5.0 equiv), and a catalyst (e.g., TBD - Triazabicyclodecene, 5 mol%).[1]

  • Reaction: Heat to 80–100 °C for 12–24 hours.

    • Note: The reaction is slower than chloroformate methods but significantly safer and greener.[1]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess DMC and MeOH.[1]

  • Purification: Recrystallize from Hexane/EtOAc (9:1) if necessary.

Protocol B: N-Alkylation (Targeting the Nitrogen)

The NH proton is weakly acidic.[1] Strong bases and polar aprotic solvents are required.[1]

Solvent Selection:

  • Primary: DMF (High solubility of NaH, promotes

    
    ).[1]
    
  • Green Alternative: 2-MeTHF (Requires stronger base or phase transfer catalyst).[1]

  • Activation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF (0.5 M concentration relative to substrate) at 0 °C under Argon.

  • Addition: Add Methyl

    
    -tert-butylcarbamate (1.0 equiv) dropwise. Stir at 0 °C for 30 min until H2 evolution ceases.
    
    • Observation: The solution should turn clear or slightly yellow as the anion forms.[1]

  • Alkylation: Add the alkyl halide (e.g., MeI, BnBr, 1.2 equiv).[1] Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc or MTBE .[1] Wash organic layer with water (

    
    ) to remove DMF.[1]
    
  • Drying: Dry over

    
     and concentrate.
    
Protocol C: Hydrolysis / Cleavage

Methyl carbamates are stable.[1] Removal requires harsh conditions compared to Boc.[1]

Solvent Selection: Ethanol/Water (1:1) or Ethylene Glycol (for higher temperatures).[1]

  • Reagents: Use KOH (5–10 equiv) or Hydrazine hydrate .[1]

  • Conditions: Reflux (

    
    ) for 12–24 hours.
    
    • Alternative: For acid cleavage, use TMSI (Trimethylsilyl iodide) in Acetonitrile or DCM at RT.[1] This cleaves the methyl ester to the acid, which spontaneously decarboxylates.[1]

  • Workup:

    • Base path: Distill the volatile tert-butylamine directly from the reaction mixture.[1]

    • TMSI path: Quench with Methanol, then basify and extract.[1]

Solubility & Handling Data Table

SolventSolubility RatingApplication SuitabilityNotes
Water PoorWorkup (Aqueous phase)Product precipitates or oils out.[1]
Methanol ExcellentSynthesis / TransesterificationAvoid in Alkylation (consumes base).[1]
DCM ExcellentSynthesis (Chloroformate route)High volatility; phase out for 2-MeTHF.[1]
DMF ExcellentN-AlkylationHard to remove; wash with water

.[1]
Hexane LowRecrystallizationGood anti-solvent for purification.[1]
Toluene GoodThermal ReactionsIdeal for high-temp rearrangements.[1]

References

  • Organic Syntheses , Coll.[1] Vol. 5, p.162 (1973); Vol. 48, p.32 (1968).[1] Synthesis of tert-Butyl Carbamate (Analogous procedure).Link[1]

  • PubChem Compound Summary . Methyl N-tert-butylcarbamate (CAS 27701-01-5).[1][2]Link[1]

  • Green Chemistry Guide . Solvent Selection Guide: ACS GCI Pharmaceutical Roundtable.[1]Link

  • Datapdf . (Tosylimino)phenyl-λ3-iodane as a Reagent for the Synthesis of Methyl Carbamates.[1] (Demonstrates stability and synthesis conditions). Link

  • ChemicalBook . Methyl N-tert-butylcarbamate Properties and Suppliers.[1][7]Link[1]

hydrolysis mechanism of Methyl N-tert-butylcarbamate under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Mechanistic Elucidation and Practical Guidance for the Base-Catalyzed Hydrolysis of Methyl N-tert-butylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Carbamate Scaffolds and Their Hydrolytic Stability

Carbamates are a cornerstone functional group in medicinal chemistry, agrochemicals, and polymer science. Their utility often hinges on their stability and the controlled conditions under which they can be cleaved. The N-tert-butylcarbamate moiety, in particular, serves as a crucial protecting group (Boc-amine) and a key structural element in various bioactive molecules. Understanding the mechanism of its hydrolysis under basic conditions is paramount for process optimization, stability testing, and the rational design of prodrugs or controlled-release systems. This document provides a detailed exploration of the hydrolysis mechanism of methyl N-tert-butylcarbamate under basic conditions, supported by a robust experimental protocol for its execution and monitoring.

Part 1: The Mechanistic Pathway - An E1cB Elimination-Addition Cascade

Under basic conditions, the hydrolysis of N-monosubstituted carbamates, such as methyl N-tert-butylcarbamate, does not typically proceed through a direct nucleophilic acyl substitution (BAc2). Instead, compelling evidence points towards a two-step Elimination Unimolecular conjugate Base (E1cB) mechanism.[1][2] This pathway is favored due to the presence of a moderately acidic proton on the carbamate nitrogen and a relatively poor leaving group (in this case, methoxide).

The reaction can be dissected into the following key stages:

  • Deprotonation (Fast, Reversible): A base, typically hydroxide (OH⁻), abstracts the acidic proton from the carbamate nitrogen to form a carbamate anion (the conjugate base). This initial step is a rapid pre-equilibrium.

  • Rate-Determining Elimination (Slow): The carbamate anion undergoes a slow elimination step, where the lone pair on the nitrogen expels the methoxide (⁻OCH₃) leaving group. This results in the formation of a highly reactive tert-butyl isocyanate intermediate.[1] This step is unimolecular and is the rate-determining step of the overall reaction.

  • Nucleophilic Attack (Fast): The electrophilic carbon of the tert-butyl isocyanate is rapidly attacked by a nucleophile present in the medium. In aqueous basic conditions, this is typically hydroxide or water.

  • Decarboxylation (Fast): The attack of hydroxide on the isocyanate generates an unstable N-tert-butylcarbamic acid intermediate. Carbamic acids are notoriously unstable and rapidly decarboxylate (lose CO₂) to yield the final tert-butylamine product.

The overall transformation can be summarized as the conversion of the carbamate to an amine, with the release of methanol and carbon dioxide.[3]

Visualizing the E1cB Mechanism

The following diagram illustrates the step-wise E1cB hydrolysis pathway.

E1cB_Mechanism Figure 1: E1cB Hydrolysis of Methyl N-tert-butylcarbamate cluster_reactants Reactants cluster_step1 Step 1 (Fast) cluster_step2 Step 2 (Slow, RDS) cluster_step3 Step 3 & 4 (Fast) Carbamate Methyl N-tert-butylcarbamate Anion Carbamate Anion (Conjugate Base) Carbamate->Anion + OH⁻ - H₂O Base OH⁻ Isocyanate tert-Butyl Isocyanate (Intermediate) Anion->Isocyanate - ⁻OCH₃ Amine tert-Butylamine Isocyanate->Amine + H₂O - CO₂ Methanol CH₃OH Methanol->Isocyanate Methoxide Expulsion CO2 CO₂ Water H₂O

Caption: E1cB Hydrolysis of Methyl N-tert-butylcarbamate.

Part 2: Experimental Protocol - Monitoring Base-Catalyzed Hydrolysis

This protocol provides a framework for performing and monitoring the hydrolysis of methyl N-tert-butylcarbamate. The use of a mixed solvent system (aqueous ethanol) is often employed to ensure the solubility of both the carbamate substrate and the hydroxide base.[3][4][5]

Materials and Equipment
  • Methyl N-tert-butylcarbamate

  • Potassium hydroxide (KOH) pellets

  • Ethanol (190 or 200 proof)

  • Deionized water

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Mechanical stirrer or magnetic stir plate and stir bar

  • Heating mantle

  • Nitrogen inlet/outlet

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Standard laboratory glassware (pipettes, graduated cylinders, volumetric flasks)

  • Syringes and syringe filters (0.45 µm) for sample quenching and preparation

Procedure: Hydrolysis Reaction
  • Reactor Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Ensure a gentle flow of nitrogen to maintain an inert atmosphere.

  • Solvent Preparation: In the flask, prepare the reaction solvent by combining 32 mL of ethanol and 8 mL of deionized water.[5]

  • Substrate Dissolution: Add a precisely weighed amount of methyl N-tert-butylcarbamate (e.g., 0.500 g) to the solvent. Stir the mixture until the carbamate is completely dissolved.

  • Initiation of Reaction: Carefully add the desired amount of potassium hydroxide (e.g., 10 g for preparative scale, or a standardized amount for kinetic studies) to the stirring solution.[4][5] Caution: The dissolution of KOH is highly exothermic.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for the duration of the experiment (e.g., 24 hours for complete conversion, or for a set time course for kinetic analysis).[4][5]

Procedure: Reaction Monitoring by HPLC

The progress of the reaction can be monitored by observing the disappearance of the starting material (methyl N-tert-butylcarbamate) and the appearance of the product (tert-butylamine, although it can be difficult to detect without derivatization). HPLC is a suitable technique for monitoring the carbamate.[6][7]

  • Sampling: At designated time points (e.g., t=0, 1, 2, 4, 8, 24 hours), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 1.0 mL) of a slightly acidic mobile phase or a buffered solution (pH 4-6) to neutralize the base and prevent further hydrolysis.[8]

  • Sample Preparation: Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A suitable gradient of acetonitrile and water (buffered with a small amount of acid like formic or acetic acid to ensure good peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the carbamate has significant absorbance (e.g., ~220 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of the methyl N-tert-butylcarbamate at each time point. Plot the concentration or peak area versus time to determine the reaction kinetics. For pseudo-first-order conditions (large excess of base), a plot of ln[Carbamate] vs. time should yield a straight line.[9][10]

Part 3: Data Interpretation and Key Considerations

Kinetic Profile

The rate of hydrolysis is dependent on the concentration of the hydroxide ion.[11] The overall rate law can be expressed as:

Rate = kobs[Carbamate]

where kobs = kB[OH⁻].

By determining the observed rate constant (kobs) at different hydroxide concentrations, the second-order rate constant for the base-catalyzed hydrolysis (kB) can be calculated.

Quantitative Data Summary
ParameterDescriptionTypical Value/ObservationAnalytical Method
Substrate Methyl N-tert-butylcarbamateThermally labile, best analyzed by LCHPLC-UV, LC-MS
Intermediate tert-Butyl IsocyanateHighly reactive, not directly observedTrapping experiments, MS detection
Product tert-ButylamineVolatile, requires derivatization for GCGC-MS (after derivatization)
Kinetics Reaction OrderPseudo-first-order in carbamate (with excess base)HPLC time-course study
Mechanism Dominant PathwayE1cB (Elimination Unimolecular conjugate Base)Kinetic studies, isotope effects
Troubleshooting and Experimental Insights
  • Solubility: If the carbamate has poor aqueous solubility, adjusting the ethanol-to-water ratio may be necessary. The use of a co-solvent is crucial for achieving a homogeneous reaction mixture.[5]

  • Temperature Control: The rate of hydrolysis is sensitive to temperature.[8] Precise temperature control using a heating mantle with a controller is essential for reproducible kinetic studies.

  • Analyte Stability: Carbamates are susceptible to degradation at high pH.[8] It is critical to neutralize samples immediately upon collection to halt the reaction and ensure accurate quantification.

  • Product Analysis: Direct analysis of the resulting amine can be challenging due to its volatility and poor chromophore. Derivatization or analysis by GC-MS is often required for accurate quantification of the product.

Conclusion

The base-catalyzed hydrolysis of methyl N-tert-butylcarbamate proceeds through a well-established E1cB mechanism, involving the rate-determining formation of a tert-butyl isocyanate intermediate. This understanding is crucial for professionals in drug development and process chemistry for controlling reaction outcomes, predicting stability, and designing molecules with desired properties. The provided protocol offers a reliable method for carrying out and monitoring this important transformation, emphasizing the need for careful control of reaction conditions and appropriate analytical techniques to generate high-quality, reproducible data.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). E1cB-elimination reaction. Available at: [Link]

  • MacMillan, J. H. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University.
  • Journal of Chemical Education. (2015). Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. ACS Publications. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies. Royal Society of Chemistry. Available at: [Link]

  • Unknown Source. (n.d.). HYDROLYSIS.
  • ResearchGate. (n.d.). (PDF) Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. Available at: [Link]

  • ACS Publications. (2015). Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. Available at: [Link]

  • Portland Press. (n.d.). Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody. Available at: [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS).
  • ResearchGate. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Available at: [Link]

  • Internet Archive. (2014). Basic hydrolysis of methyl carbamates to amines. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. Available at: [Link]

  • Organic Syntheses. (n.d.). Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Available at: [Link]

  • PMC. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Available at: [Link]

  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. Available at: [Link]

Sources

Application Notes and Protocols for the Scale-Up Production of Methyl N-tert-butylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl N-tert-butylcarbamate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production, while straightforward at the laboratory scale, presents several challenges when scaled up for pilot plant or industrial manufacturing. The inherent reactivity of the starting materials and the exothermic nature of the reaction necessitate a robust and well-understood process to ensure safety, product quality, and scalability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up procedure for Methyl N-tert-butylcarbamate production. It moves beyond a simple recitation of steps to explain the underlying chemical and engineering principles that govern a safe and efficient scale-up. The protocols described herein are designed as a self-validating system, incorporating process analytical technology (PAT) for real-time monitoring and control.

Reaction Mechanism and Stoichiometry

The synthesis of Methyl N-tert-butylcarbamate is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[1][2] In this specific case, tert-butylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. A base, typically sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

The biphasic nature of the Schotten-Baumann reaction, often employing an aqueous base and an organic solvent, can present mass transfer limitations on a larger scale.[4] Efficient mixing is therefore critical to ensure sufficient interfacial area for the reaction to proceed at a desirable rate.[5]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products tert_butylamine tert-Butylamine (C₄H₁₁N) carbamate Methyl N-tert-butylcarbamate (C₆H₁₃NO₂) tert_butylamine->carbamate + Methyl Chloroformate + NaOH methyl_chloroformate Methyl Chloroformate (C₂H₃ClO₂) methyl_chloroformate->carbamate naoh Sodium Hydroxide (NaOH) nacl Sodium Chloride (NaCl) naoh->nacl h2o Water (H₂O) naoh->h2o

Caption: Reaction scheme for the synthesis of Methyl N-tert-butylcarbamate.

Process Development and Scale-Up Considerations

A successful scale-up requires careful consideration of several factors that may have a negligible impact at the lab scale but become critical in a larger reactor.

Raw Material Specifications

The purity of the starting materials is paramount to achieving a high yield of the desired product and minimizing side reactions.

Raw MaterialRecommended PurityKey Impurities to Monitor
tert-Butylamine>99.5%Other amines, water
Methyl Chloroformate>99.0%Phosgene, HCl, Methanol
Sodium HydroxideReagent Grade (low carbonate)Carbonates, heavy metals
TolueneAnhydrous GradeWater, other hydrocarbons
Solvent Selection

Toluene is a suitable solvent for this reaction due to its ability to dissolve the starting materials and the product, its immiscibility with water (allowing for a biphasic reaction and easy work-up), and its relatively high boiling point, which provides a safe operating window.

Reaction Kinetics and Thermodynamics

The reaction between tert-butylamine and methyl chloroformate is highly exothermic. The heat of reaction for carbamate formation can be significant, and if not properly managed, can lead to a thermal runaway.[6][7] This is the most critical aspect to control during scale-up.

Key considerations for heat management include:

  • Reactor Type: A jacketed reactor with a reliable heating/cooling system is essential. Glass-lined steel reactors are often used in pilot plants due to their chemical resistance and heat transfer properties.[8]

  • Addition Rate: Methyl chloroformate should be added slowly and sub-surface to the solution of tert-butylamine. This allows the cooling system to remove the generated heat effectively.[9]

  • Temperature Monitoring: The internal temperature of the reactor must be monitored in real-time. An automated control system can adjust the flow of coolant to the jacket to maintain the set temperature.[9]

  • Agitation: Efficient agitation is crucial not only for mass transfer but also for uniform heat distribution, preventing the formation of localized hot spots.[9]

Mass Transfer

As the reaction is biphasic, the rate can be limited by the transfer of reactants between the organic and aqueous phases.[10][11] On a larger scale, the surface-area-to-volume ratio decreases, making efficient mixing even more critical. The agitator speed and design should be chosen to ensure good dispersion of the aqueous phase within the organic phase.[5]

Safety Protocol and HAZOP Analysis

Both tert-butylamine and methyl chloroformate are hazardous materials. A thorough understanding of their properties and a comprehensive Hazard and Operability (HAZOP) study are mandatory before any scale-up work is undertaken.

Reagent Hazards
ReagentKey Hazards
tert-Butylamine Highly flammable, corrosive, causes severe skin burns and eye damage, toxic if inhaled.[9][12]
Methyl Chloroformate Highly flammable, toxic by inhalation, corrosive, reacts violently with water, can release phosgene upon heating.[4][13]

All handling of these reagents must be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator.[14]

HAZOP Analysis Summary

A HAZOP study systematically identifies potential deviations from the intended process and their consequences.[15] Below is a summary for the key steps of this process.

Guide WordDeviationPossible CausesConsequencesSafeguards
No No coolingCoolant pump failure; Blockage in cooling lines.Rapid temperature increase, potential for thermal runaway, over-pressurization of the reactor.High-temperature alarm and automated shutdown; Pressure relief valve; Operator training.
More Faster addition of Methyl ChloroformateDosing pump malfunction; Operator error.Heat generation exceeds cooling capacity, leading to a rapid temperature rise and potential runaway reaction.Calibrated dosing pump with set maximum flow rate; Interlock to stop addition on high-temperature alarm; DCS monitoring.
Less Insufficient AgitationAgitator motor failure; Impeller decoupling.Poor mass and heat transfer, localized hot spots, lower yield, potential for runaway in unmixed zones.Agitator speed sensor with alarm; Visual inspection through sight glass; Regular maintenance schedule.
Contamination Water in Methyl ChloroformateImproper storage; Leaky container.Vigorous reaction with methyl chloroformate, releasing HCl gas and increasing reactor pressure.Use of anhydrous grade reagent; QC testing of raw materials before use.

Detailed Scale-Up Protocol (50 L Pilot Scale)

This protocol describes the production of a single batch of Methyl N-tert-butylcarbamate in a 100 L jacketed glass-lined reactor.

Equipment Setup
  • 100 L jacketed glass-lined reactor with a variable speed agitator, reflux condenser, and a bottom outlet valve.

  • Temperature probe connected to a control system for the reactor jacket's heating/cooling unit.

  • A calibrated dosing pump for the addition of methyl chloroformate.

  • A quench tank containing a dilute solution of aqueous ammonia.

  • Filtration and drying equipment (e.g., Nutsche filter-dryer).[16]

Reagent Quantities
ReagentMolar Mass ( g/mol )QuantityMoles
tert-Butylamine73.145.0 kg68.36
Toluene92.1440 L-
Sodium Hydroxide40.003.0 kg75.00
Water18.0230 L-
Methyl Chloroformate94.506.8 kg71.96
Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen.

  • Charge tert-Butylamine and Toluene: Charge the reactor with 40 L of toluene and 5.0 kg (68.36 mol) of tert-butylamine. Start the agitator to ensure good mixing.

  • Prepare and Charge Caustic Solution: In a separate vessel, carefully dissolve 3.0 kg (75.00 mol) of sodium hydroxide in 30 L of water. Cool the solution to room temperature and then charge it to the reactor.

  • Cool the Reactor: Cool the reactor contents to 5-10 °C using the jacket cooling system.

  • Methyl Chloroformate Addition: Begin the slow, sub-surface addition of 6.8 kg (71.96 mol) of methyl chloroformate via the dosing pump. The addition should take approximately 4-6 hours. Maintain the internal temperature between 5-15 °C throughout the addition.

  • Reaction Monitoring (PAT): The progress of the reaction can be monitored in real-time using in-line FTIR or Raman spectroscopy to track the disappearance of the methyl chloroformate peak and the appearance of the carbamate product peak.[17][18][19]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 10-15 °C for an additional 1-2 hours, or until the reaction is deemed complete by PAT or offline analysis (e.g., GC-MS).

  • Quenching and Work-up: Stop the agitator and allow the phases to separate. Carefully transfer the lower aqueous phase to a designated waste container.

  • Washing: Add 20 L of water to the reactor, stir for 15 minutes, stop agitation, and separate the aqueous phase. Repeat this washing step.

  • Product Isolation (Crystallization): Reduce the volume of the toluene solution by distillation under reduced pressure. Cool the concentrated solution to 0-5 °C to induce crystallization of the product.[20]

  • Filtration and Drying: Filter the crystalline product using a Nutsche filter-dryer. Wash the filter cake with cold hexane. Dry the product under vacuum at 40-50 °C until a constant weight is achieved.[21][22]

Process Flow Diagram

Process_Flow raw_materials Raw Materials (tert-Butylamine, Toluene, NaOH, H₂O) reactor 100 L Jacketed Reactor raw_materials->reactor mcf_storage Methyl Chloroformate Storage mcf_storage->reactor Slow Addition phase_sep Phase Separator reactor->phase_sep Reaction Mixture distillation Solvent Distillation (Concentration) phase_sep->distillation Organic Phase aqueous_waste Aqueous Waste phase_sep->aqueous_waste Aqueous Phase crystallizer Crystallizer distillation->crystallizer Concentrated Solution solvent_recovery Solvent Recovery distillation->solvent_recovery filter_dryer Nutsche Filter-Dryer crystallizer->filter_dryer Slurry final_product Final Product: Methyl N-tert-butylcarbamate filter_dryer->final_product

Sources

Application Note: Methyl N-tert-butylcarbamate in Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Methyl N-tert-butylcarbamate (CAS: 16066-84-5 for the isomer often confused, but specifically referring here to the O-methyl N-tert-butyl isomer, typically CAS 27701-01-5 or synthesized in-situ) as a safer, "green" carbamoylation reagent in pesticide synthesis.[1][2]

It focuses on its role as a non-isocyanate surrogate for introducing the N-tert-butylcarbamoyl moiety, a critical pharmacophore in several herbicides and insecticides (e.g., Karbutilate).[1][2]

Executive Summary & Strategic Rationale

Methyl N-tert-butylcarbamate (MNtBC) represents a pivotal shift in "Green Agrochemical Synthesis."[1][2] Traditionally, the introduction of the tert-butylcarbamoyl group (-C(=O)NH-tBu)—found in photosystem II inhibiting herbicides and carbamate insecticides—relied on tert-butyl isocyanate (t-BuNCO) .[1][2]

While effective, t-BuNCO is volatile, lachrymatory, and highly toxic.[2] MNtBC serves as a stable, crystalline "masked isocyanate" that can be deployed to synthesize:

  • Carbamate Insecticides: Via transesterification with substituted phenols.[1][2]

  • Urea Herbicides: Via aminolysis with primary/secondary amines.[1][2]

Key Advantages
Featuretert-Butyl Isocyanate (Traditional)Methyl N-tert-butylcarbamate (Green)
Safety High inhalation toxicity; LachrymatorSolid/Low-volatility liquid; Safer handling
Stability Moisture sensitive (hydrolyzes to urea)Stable at room temperature
Atom Economy 100% (Addition reaction)High (Methanol byproduct is recyclable)
Regulatory Strict transport controlsStandard chemical transport

Chemical Mechanism: The "Masked" Isocyanate

Understanding the mechanism is vital for optimizing reaction conditions.[1][2] MNtBC operates via two distinct pathways depending on the temperature and catalyst.[1][2]

Pathway A: E1cB Elimination (Isocyanate Generation)

At elevated temperatures (>100°C) or with basic catalysis, MNtBC undergoes elimination to generate tert-butyl isocyanate in situ.[1][2] The isocyanate is immediately trapped by the nucleophile (phenol or amine).[1][2]

Pathway B: Direct Nucleophilic Acyl Substitution

With Lewis acid catalysis (e.g., Ti(OiPr)₄, Zr(OtBu)₄), the nucleophile attacks the carbonyl carbon directly, displacing methanol without forming the free isocyanate.[2]

Mechanism MNtBC Methyl N-tert-butylcarbamate (Reagent) Isocyanate tert-Butyl Isocyanate (Reactive Intermediate) MNtBC->Isocyanate Heat / Base (- MeOH) Product Target Pesticide (Urea/Carbamate) MNtBC->Product Lewis Acid / Direct Attack (No free isocyanate) Isocyanate->Product + Nucleophile (Fast)

Figure 1: Dual mechanistic pathways for Methyl N-tert-butylcarbamate. Pathway A (Red) is dominant in base-catalyzed reactions; Pathway B (Blue) prevails in Lewis acid catalysis.[1][2]

Application 1: Synthesis of Karbutilate (Insecticide/Herbicide)

Target: Karbutilate (3-(3,3-dimethylureido)phenyl tert-butylcarbamate).[1][2] Role of MNtBC: Introduces the carbamate ester moiety onto the phenol ring via transesterification.[1][2]

Protocol 1: Transesterification of Phenols

This protocol replaces the hazardous reaction of 3-hydroxyphenyl ureas with isocyanates.[1][2]

Reagents:

  • Substrate: 3-(3,3-dimethylureido)phenol (1.0 equiv)

  • Reagent: Methyl N-tert-butylcarbamate (1.2 equiv)[1][2]

  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1-2 mol%)[1][2]

  • Solvent: o-Xylene (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or distillation head), and a nitrogen inlet.

  • Charging: Add 3-(3,3-dimethylureido)phenol (10 mmol) and Methyl N-tert-butylcarbamate (12 mmol) to the flask.

  • Solvation: Add o-Xylene (50 mL). Ensure the system is inerted with Nitrogen.[1][2]

  • Catalysis: Inject Ti(OiPr)₄ (0.15 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 144°C).

    • Critical Control Point: The reaction is driven by the removal of Methanol.[1][2] Monitor the distillation head temperature. Methanol (bp 64.7°C) should be distilled off continuously to shift the equilibrium.[1][2]

  • Monitoring: Monitor by HPLC or TLC (eluent: Hexane/EtOAc 1:1). The disappearance of the phenol substrate indicates completion (typically 4-6 hours).[1][2]

  • Workup: Cool to room temperature. Add 1N HCl (10 mL) to quench the titanate catalyst.[1][2]

  • Extraction: Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize the residue from Isopropanol/Hexane.[1][2]

Self-Validating QC:

  • ¹H NMR (CDCl₃): Look for the disappearance of the methyl singlet (approx.[1][2] 3.6-3.7 ppm) from the reagent and the appearance of the tert-butyl singlet (approx.[1][2] 1.3 ppm) in the product, shifted slightly downfield compared to the starting material.[2]

Application 2: Synthesis of Urea Herbicides

Target: Generic Urea Herbicides (e.g., analogs of Tebuthiuron precursors or Siduron-like ureas requiring tert-butyl groups).[1][2] Role of MNtBC: Acts as a carbamoylating agent for amines.[1][2]

Protocol 2: Aminolysis (Urea Formation)

This reaction is generally faster than transesterification due to the higher nucleophilicity of amines.[1][2]

Reagents:

  • Amine Substrate: e.g., Aniline derivative or Heterocyclic amine (1.0 equiv)[1]

  • Reagent: Methyl N-tert-butylcarbamate (1.1 equiv)[1][2]

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 equiv)[1][2]

  • Solvent: Toluene or DMSO[1][2]

Step-by-Step Methodology:

  • Mixing: Dissolve the amine (10 mmol) and MNtBC (11 mmol) in Toluene (30 mL).

  • Activation: Add DBU (5 mmol).

  • Heating: Heat to 100°C in a sealed pressure tube or reflux condenser.

    • Note: A sealed tube prevents the loss of any transient isocyanate if formed, ensuring high yield, though reflux with methanol removal is preferred for equilibrium shift.[2]

  • Completion: Reaction is usually complete within 2-4 hours.

  • Isolation:

    • Cool the mixture to 0°C.

    • The urea product often precipitates out of Toluene.[1][2] Filter and wash with cold hexanes.[2][3]

    • If no precipitate, wash with water to remove DBU/Methanol, dry, and concentrate.[2]

Synthesis of the Reagent (Methyl N-tert-butylcarbamate)

If MNtBC is not commercially available in the required purity, it can be synthesized via a "Green" oxidative carbonylation or DMC chemistry, avoiding phosgene.[1]

Protocol:

  • Reagents: Dimethyl Carbonate (DMC) (Excess, solvent & reagent), tert-Butylamine, Sodium Methoxide (Catalytic).[2]

  • Reaction: Reflux tert-Butylamine in DMC with NaOMe catalyst.

  • Mechanism: t-BuNH2 + MeO-C(=O)-OMe -> MeO-C(=O)-NH-tBu + MeOH.[1][2]

  • Purification: Distillation.

Workflow Start Start: Raw Materials (DMC + t-Butylamine) ReagentSynth Reagent Synthesis (Reflux, NaOMe cat.) Start->ReagentSynth MNtBC_Pure Methyl N-tert-butylcarbamate (Purified Reagent) ReagentSynth->MNtBC_Pure Decision Select Pathway MNtBC_Pure->Decision Path_Urea Aminolysis (+ Amine, DBU) Decision->Path_Urea Target: Urea Path_Carb Transesterification (+ Phenol, Ti(OiPr)4) Decision->Path_Carb Target: Carbamate Product_Urea Urea Herbicide Path_Urea->Product_Urea Product_Carb Carbamate Insecticide (e.g., Karbutilate) Path_Carb->Product_Carb

Figure 2: Integrated workflow for synthesizing and applying Methyl N-tert-butylcarbamate in pesticide development.

Safety and Handling

  • Toxicity: While safer than isocyanates, MNtBC is a carbamate and should be treated as a potential cholinesterase inhibitor.[2] Wear full PPE (gloves, goggles, respirator).[2]

  • Flammability: Combustible.[1][2] Keep away from open flames.

  • Storage: Store in a cool, dry place. Stable for months if protected from moisture.[1][2]

References

  • PubChem. (2025).[1][2][4] Karbutilate | C14H21N3O3.[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Organic Chemistry Portal. (2023).[2] Synthesis of Carbamates. Available at: [Link][1][2]

  • Google Patents. (2012).[2] Method for synthesizing tebuthiuron technical material (CN102603672B).[1][2] Available at:

  • ResearchGate. (2025). Preparation of Methyl N-Substituted Carbamates from Amides. Available at: [Link]

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Troubleshooting & Optimization

improving yield of Carbamic acid (1,1-dimethylethyl)- methyl ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Support Guide for Methyl N-tert-butylcarbamate Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals

Ticket System Status: [ONLINE] Current Module: Optimization & Troubleshooting (CAS 16066-84-5)

Critical Disambiguation: Confirm Your Target

Before proceeding, verify the exact structure required. Nomenclature in this class of compounds is frequently conflated in database searches.

Compound Name Structure CAS Common Use
Methyl N-tert-butylcarbamate

16066-84-5 The target of this guide.[1][2][3] Used as a specific carbamate linker.
tert-Butyl N-methylcarbamate

4225-77-8 Also known as N-Boc-N-methylamine . A common building block for methyl-amino drugs.

Warning: If you are trying to protect methylamine with a Boc group, STOP . You need di-tert-butyl dicarbonate (


), not methyl chloroformate. This guide focuses strictly on CAS 16066-84-5 .

Core Synthesis Workflows

Method A: The Chloroformate Route (Standard Lab Scale)

Best for: Small scale (<50g), high purity requirements, standard lab equipment. Mechanism: Nucleophilic acyl substitution of methyl chloroformate by tert-butylamine.

Reaction Scheme:

ReactionScheme Reactants tert-Butylamine (Nucleophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate + Reagent (0°C) Reagent Methyl Chloroformate (Electrophile) Reagent->Intermediate Base Base (Et3N or NaOH) Byproduct Base·HCl Salt Base->Byproduct Scavenges HCl Product Methyl N-tert-butylcarbamate (Yield >90%) Intermediate->Product - HCl Intermediate->Byproduct

Figure 1: Reaction pathway for the acylation of tert-butylamine.

Optimized Protocol (Yield Target: 85-95%)
  • Setup: Flame-dry a 3-neck round bottom flask under

    
    .
    
  • Solvent: Dissolve tert-butylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) (Concentration ~0.5 M).

    • Note: DCM is preferred over THF to prevent precipitation of amine salts from trapping the stir bar.

  • Cooling: Cool the solution to 0°C (Ice/Water bath).

  • Addition: Add Methyl Chloroformate (1.05 - 1.1 equiv) dropwise over 30 minutes.

    • Critical: Maintain internal temp < 5°C. The reaction is highly exothermic.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine/Et3N).

    • Wash with Sat.

      
        (removes hydrolyzed chloroformate/acid).[4]
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Usually obtained as a white solid. If impure, recrystallize from Hexane/EtOAc.

Method B: The "Green" Carbonate Route (Process Scale)

Best for: Large scale (>1kg), avoiding toxic chloroformates, green chemistry compliance.

Protocol: React tert-butylamine with Dimethyl Carbonate (DMC) using a Lewis Acid catalyst (e.g.,


 or TBD) in an autoclave at 80-120°C.
  • Limitation: Lower single-pass conversion due to methanol equilibrium. Requires removal of MeOH to drive yield.

Troubleshooting Guide (FAQ)

Ticket #001: Low Yield (<50%)

User Report: "I followed the protocol, but after workup, I recovered very little mass."

Potential Cause Diagnosis Solution
Volatility Did you use high vacuum?The product (MW ~131) has moderate volatility. Do not leave on high vacuum for extended periods. Dry at ambient pressure or mild vacuum (20 mbar).
Hydrolysis Was the chloroformate old?Methyl chloroformate hydrolyzes to MeOH + CO2 + HCl upon moisture exposure. Titrate or use a fresh bottle. If the reagent smokes heavily upon opening, it is degraded.
Water Contamination Was the solvent dry?Water competes with the amine for the chloroformate. Use anhydrous DCM and an inert atmosphere (

/Ar).
Ticket #002: Impurity Profile (Urea Formation)

User Report: "NMR shows a symmetrical impurity. It looks like 1,3-di-tert-butylurea."

Root Cause: If water is present, Methyl Chloroformate hydrolyzes to form


 and amine salts. In some conditions, isocyanates (

) can form and react with excess amine to form urea. Fix:
  • Ensure strictly anhydrous conditions.[4]

  • Order of Addition: Ensure the base is present before adding the chloroformate to scavenge HCl immediately.

  • Temperature: Do not overheat. Keep addition at 0°C.

Ticket #003: Violent Exotherm / Eruption

User Report: "The reaction boiled over upon adding the reagent."

Root Cause: Methyl chloroformate reacts violently with amines. Fix:

  • Dilution: Dilute the Methyl Chloroformate in a small volume of DCM before addition.

  • Rate: Add dropwise via an addition funnel over 30-60 minutes.

  • Cooling: Use an external ice bath and monitor internal temperature.

Diagnostic Logic Tree

Use this flow to diagnose synthesis failures.

Troubleshooting Start Start: Analyze Crude NMR/TLC CheckSM Is Starting Material (Amine) Present? Start->CheckSM CheckProd Is Product Present? CheckSM->CheckProd No AddReagent Diagnosis: Incomplete Reaction Action: Add 0.2 eq more Chloroformate Check Base stoichiometry CheckSM->AddReagent Yes LowYield Diagnosis: Workup Loss/Volatility Action: Check aqueous layer pH Avoid high vacuum drying CheckProd->LowYield Yes, but low mass WrongSpot Diagnosis: Urea Formation or Hydrolysis Action: Dry solvents, check Reagent Quality CheckProd->WrongSpot No, wrong spot

Figure 2: Step-by-step diagnostic workflow for yield optimization.

Quantitative Reference Data

Solvent Selection Table

Solvent Solubility (Amine Salt) Reaction Rate Recommendation
DCM Moderate Fast Highly Recommended . Good solubility for product, easy workup.
THF Low (Precipitates) Fast Use with Caution . Thick slurry can stop magnetic stirring. Use mechanical stirrer.

| Water/DCM | High (Dissolves) | Moderate | Good for Scale . (Schotten-Baumann). Use NaOH as base.[4] |

Reagent Stoichiometry Guide

Component Equivalents Role
tert-Butylamine 1.0 Limiting Reagent
Methyl Chloroformate 1.05 - 1.1 Electrophile (Slight excess accounts for hydrolysis)

| Triethylamine | 1.2 - 1.5 | HCl Scavenger (Must exceed Chloroformate eq) |

References

  • Sigma-Aldrich. Product Specification: Methyl N-tert-butylcarbamate (CAS 16066-84-5).[3] Accessed 2026.[1][2]

  • Organic Syntheses. General Procedures for Carbamate Synthesis. Org.[2][5][6] Synth. 2006, 83, 28.

  • BenchChem. Common Side Reactions in Amine Acylation. Technical Guide 2025.

  • Santa Cruz Biotechnology. tert-Butyl N-methylcarbamate vs Methyl N-tert-butylcarbamate Data.

Sources

Technical Support Center: Purification of Methyl N-tert-butylcarbamate via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl N-tert-butylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of this compound. Our focus is on delivering practical, field-tested insights to overcome common challenges and optimize your purification process.

Troubleshooting Guide: Recrystallization of Methyl N-tert-butylcarbamate

This section addresses specific issues you may encounter during the recrystallization of Methyl N-tert-butylcarbamate, offering explanations and actionable solutions.

Issue 1: Low or No Crystal Yield After Cooling

Question: I've dissolved my crude Methyl N-tert-butylcarbamate in a hot solvent and allowed it to cool, but I'm getting very few or no crystals. What's going wrong?

Answer: This is a frequent challenge in recrystallization and typically points to one of several root causes.

Causality & Solution:

  • Excess Solvent: The most common reason for low yield is the use of too much solvent.[1][2] The principle of recrystallization relies on the compound being significantly more soluble in the hot solvent than in the cold solvent. If an excessive volume of hot solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.

    • Corrective Action: Gently heat the solution to evaporate some of the solvent.[1][2] Once the volume is reduced, allow the solution to cool again. To avoid this in the future, add the hot solvent in small portions, just enough to dissolve the solid.[1]

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. In this state, crystal formation is kinetically hindered.

    • Corrective Action:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level.[1] This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure Methyl N-tert-butylcarbamate, add a "seed crystal" to the cooled solution.[1] This provides a template for further crystallization.

  • Inappropriate Solvent Choice: The selected solvent may not have a steep enough solubility curve for Methyl N-tert-butylcarbamate. This means the solubility difference between the hot and cold solvent is not significant enough to force crystallization upon cooling.

    • Corrective Action: A different solvent or a mixed solvent system may be necessary. Refer to the FAQ section on solvent selection for guidance.

Issue 2: The Product Separates as an Oil, Not Crystals

Question: When I cool my solution of Methyl N-tert-butylcarbamate, it forms an oil at the bottom of the flask instead of solid crystals. How can I fix this?

Answer: "Oiling out" is a common problem, especially when the melting point of the compound is low or when significant impurities are present.[3]

Causality & Solution:

  • High Impurity Level: Impurities can depress the melting point of your compound, causing it to separate as a liquid (oil) at the temperature of recrystallization.

    • Corrective Action:

      • Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely.[1] Add a small amount of additional hot solvent to slightly lower the concentration, then allow it to cool slowly.[3]

      • Column Chromatography: If oiling out persists, it's a strong indicator that the crude material is too impure for direct recrystallization.[4] Consider purifying the material first by flash column chromatography.[4]

  • Cooling Too Rapidly: Rapid cooling can sometimes favor the formation of an amorphous oil over an ordered crystal lattice.

    • Corrective Action: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.

Issue 3: Crystals Are Colored or Appear Impure

Question: My recrystallized Methyl N-tert-butylcarbamate has a noticeable color, or I suspect it's still impure. What should I do?

Answer: The goal of recrystallization is to improve purity. If the final product is still colored or impure, the process needs refinement.

Causality & Solution:

  • Colored Impurities: Some impurities in the starting material may be colored and co-crystallize with your product.

    • Corrective Action:

      • Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.[2]

      • Hot Filtration: After treatment with charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Incomplete Removal of Mother Liquor: Impurities can remain on the surface of the crystals if the mother liquor (the solution from which the crystals formed) is not completely removed.

    • Corrective Action:

      • Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[5] Using cold solvent is crucial to avoid re-dissolving a significant amount of your product.

      • Drying: Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent, which will contain dissolved impurities.

Frequently Asked Questions (FAQs)

1. How do I select the best solvent for recrystallizing Methyl N-tert-butylcarbamate?

The ideal recrystallization solvent is one in which Methyl N-tert-butylcarbamate has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to consider solvents with moderate polarity.

Solvent Selection Protocol:

  • Place a small amount of your crude product into several test tubes.

  • Add a few drops of a different solvent to each test tube and observe the solubility at room temperature.

  • Gently heat the test tubes that showed low room-temperature solubility. A good solvent will dissolve the compound when hot.

  • Allow the promising solutions to cool to room temperature and then in an ice bath to observe crystal formation.

Table 1: Potential Solvents for Methyl N-tert-butylcarbamate Recrystallization

SolventBoiling Point (°C)Polarity IndexNotes
Hexane 690.1A non-polar solvent, often used in combination with a more polar solvent.[6]
Ethyl Acetate 774.4A moderately polar solvent. Mixtures of hexane and ethyl acetate are commonly used for carbamates.[6][7]
Methanol 655.1A polar solvent. Methyl N-tert-butylcarbamate is soluble in methanol.[8]
Dichloromethane (DCM) 403.1A solvent in which Methyl N-tert-butylcarbamate is soluble.[8]
Water 10010.2Some carbamates can be recrystallized from water, but extensive heating should be avoided to prevent volatilization.[9]

Note: The optimal choice may be a mixed solvent system, such as hexane/ethyl acetate. In this case, dissolve the compound in the minimum amount of the more soluble hot solvent (e.g., ethyl acetate) and then slowly add the less soluble solvent (e.g., hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool.

2. What are the common impurities in Methyl N-tert-butylcarbamate synthesis?

Common impurities can include unreacted starting materials such as di-tert-butyl dicarbonate or monomethylamine.[8] Byproducts of the reaction can also be present.

3. What are the key safety precautions when working with Methyl N-tert-butylcarbamate and recrystallization solvents?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.[10]

  • Toxicity: Methyl N-tert-butylcarbamate is toxic if swallowed.[11] Avoid creating and inhaling dust.[10]

  • Flammability: Many organic solvents are flammable. Keep them away from ignition sources.

4. Can I reuse the filtrate (mother liquor) to recover more product?

Yes, it is often possible to recover a "second crop" of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again.[2] However, be aware that the second crop of crystals may be less pure than the first.

Experimental Workflow & Diagrams

Step-by-Step Recrystallization Protocol for Methyl N-tert-butylcarbamate

  • Dissolution: Place the crude Methyl N-tert-butylcarbamate in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and swirl. Continue adding small portions of hot solvent until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and then proceed to the next step.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow A Crude Product in Flask B Add Minimum Hot Solvent to Dissolve A->B C Hot Solution B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I Troubleshooting_Recrystallization Start Cooling Complete Q1 Are there crystals? Start->Q1 Q2 Is it an oil? Start->Q2 A1_Yes Sufficient Yield? Q1->A1_Yes Yes A1_No No/Few Crystals Q1->A1_No No A2_Yes Pure Product A1_Yes->A2_Yes Yes A2_No Low Yield A1_Yes->A2_No No Action_NoCrystals Scratch Flask Sides Add Seed Crystal A1_No->Action_NoCrystals Action_LowYield Evaporate Some Solvent Re-cool A2_No->Action_LowYield A3_Yes Oiled Out Q2->A3_Yes Yes Action_Oil Re-heat, Add More Solvent Cool Slowly A3_Yes->Action_Oil

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • tert-Butyl methylcarbamate. (2025). PubChem. Retrieved from [Link]

  • tert-Butyl methylcarbamate. (n.d.). ChemSrc. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Methyl carbamate purification by extraction and recrystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization - Part 2. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Strategies for the Removal of Unreacted tert-Butylamine from Carbamate Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted tert-butylamine from carbamate reaction mixtures, a common challenge in the synthesis of pharmaceuticals and other fine chemicals. As Senior Application Scientists, we offer insights grounded in chemical principles and extensive laboratory experience to help you optimize your purification processes.

Understanding the Challenge: The Properties of tert-Butylamine

The primary difficulty in removing tert-butylamine stems from its physical properties. It is a volatile, low-boiling-point (44-46°C) liquid that is miscible with water and many common organic solvents.[1][2][3] This miscibility can complicate standard extractive workups and purification methods.

PropertyValueSource
Molecular Formula C4H11N[2][4]
Molecular Weight 73.14 g/mol [2][4]
Boiling Point 44-46 °C[1][2]
Melting Point -67 °C[1]
Density ~0.696 g/mL at 25 °C[1]
Solubility Miscible with water, ethanol, and ether. Soluble in chloroform.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and provide detailed protocols for effective purification.

Q1: My standard aqueous workup isn't removing all the tert-butylamine. What am I doing wrong?

This is a frequent issue. Due to its water solubility, a simple water wash is often insufficient to completely remove tert-butylamine from an organic layer. The basicity of the amine requires a more targeted approach.

Expert Insight: The key is to convert the basic tert-butylamine into a water-soluble salt, which will then readily partition into the aqueous phase.

Troubleshooting Protocol: Acidic Extraction

  • Reaction Quench: After your carbamoylation reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether. This will ensure your desired carbamate product remains in the organic phase.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with a dilute aqueous acid solution. Common choices include:

    • 1 M Hydrochloric Acid (HCl)

    • 5-10% aqueous Citric Acid

    • Saturated aqueous Ammonium Chloride (NH₄Cl) (a milder option)

  • Phase Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Aqueous Layer Removal: Drain the lower aqueous layer, which now contains the tert-butylammonium salt.

  • Repeat if Necessary: For stubborn mixtures, repeat the acidic wash (steps 3-5) one or two more times. Monitor the pH of the aqueous washes to ensure they remain acidic.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Finally, wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified carbamate product.

G cluster_0 Reaction Workup Reaction_Mixture Crude Reaction Mixture (Carbamate + tert-Butylamine) Dilute Dilute with Organic Solvent Reaction_Mixture->Dilute Acid_Wash Wash with Dilute Aqueous Acid Dilute->Acid_Wash Separate_Layers Separate Layers Acid_Wash->Separate_Layers Organic_Layer Organic Layer (Purified Carbamate) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (tert-Butylammonium Salt) Separate_Layers->Aqueous_Layer

Caption: Workflow for Acidic Extraction of tert-Butylamine.

Q2: I'm dealing with a very polar carbamate that has some water solubility. How can I avoid product loss during an acidic wash?

This is a valid concern. For polar products, extensive aqueous extractions can lead to significant yield reduction. In these cases, alternative methods are recommended.

Expert Insight: When your product has some affinity for the aqueous phase, minimizing the number of aqueous washes or avoiding them altogether is crucial. Scavenger resins offer an excellent solid-phase extraction alternative.

Troubleshooting Protocol: Use of Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and bind specific types of molecules, effectively removing them from solution.[5] For removing basic impurities like tert-butylamine, an acidic ion-exchange resin is ideal.[6]

  • Resin Selection: Choose a strongly acidic cation exchange resin, such as Amberlyst® 15.

  • Reaction Workup: After the reaction, dilute the crude mixture with a suitable organic solvent in which your product is soluble.

  • Resin Addition: Add the acidic scavenger resin to the solution (typically 2-4 equivalents relative to the excess tert-butylamine).

  • Stirring: Stir the mixture at room temperature. The time required will depend on the specific resin and the concentration of the amine. Monitor the reaction by TLC or LC-MS to determine when all the tert-butylamine has been scavenged.

  • Filtration: Once the scavenging is complete, simply filter the mixture to remove the resin. The resin beads, now bound with the tert-butylammonium salt, are easily separated.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain your purified carbamate product.

G cluster_1 Purification with Scavenger Resin Crude_Mixture Crude Mixture in Organic Solvent Add_Resin Add Acidic Scavenger Resin Crude_Mixture->Add_Resin Stir Stir at Room Temperature Add_Resin->Stir Filter Filter to Remove Resin Stir->Filter Filtrate Filtrate (Purified Carbamate) Filter->Filtrate Resin_Waste Resin with Bound tert-Butylamine Filter->Resin_Waste

Sources

troubleshooting low conversion rates in Methyl N-tert-butylcarbamate formation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TBC-8842 Subject: Troubleshooting Low Conversion in Methyl N-tert-butylcarbamate Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

Low conversion in the synthesis of Methyl N-tert-butylcarbamate (CAS: 16066-84-5) is typically a function of two competing factors: the steric bulk of the tert-butyl group retarding nucleophilic attack, and the hydrolytic instability of the electrophile (if using chloroformates).[1]

This guide deconstructs the problem based on the two most common synthetic routes:

  • Route A (Kinetic): tert-Butylamine + Methyl Chloroformate (Standard Lab Scale)

  • Route B (Thermodynamic): tert-Butylamine + Dimethyl Carbonate (Green/Industrial Scale)

Phase 1: Diagnostic Framework

Before optimizing, identify your rate-limiting step using this decision logic.

DiagnosticTree Start Identify Reaction System RouteA Route A: Chloroformate (Exothermic, Fast) Start->RouteA RouteB Route B: Dimethyl Carbonate (Endothermic, Slow) Start->RouteB IssueA1 Issue: Hydrolysis (Wet Solvent/Reagent) RouteA->IssueA1 Excess reagent consumed? IssueA2 Issue: Mixing/Phasing (Amine Salt Coating) RouteA->IssueA2 Thick precipitate? IssueB1 Issue: Equilibrium Limit (Methanol Accumulation) RouteB->IssueB1 Stalled at ~50%? IssueB2 Issue: Steric Hindrance (Temp too low) RouteB->IssueB2 No reaction?

Figure 1: Diagnostic logic for identifying the root cause of low conversion.

Phase 2: Troubleshooting Route A (Methyl Chloroformate)

The Chemistry:


[1]
Q1: I am seeing unreacted amine despite adding 1.0 equivalent of chloroformate. Why?

The Diagnosis: Competitive Hydrolysis. Methyl chloroformate is highly moisture-sensitive. If your solvent (DCM, THF) is "wet" or the atmosphere is humid, the chloroformate hydrolyzes to methanol and


 faster than it reacts with the sterically hindered tert-butylamine.

The Fix:

  • Stoichiometry: Increase Methyl Chloroformate to 1.2 – 1.5 equivalents .

  • Protocol Adjustment:

    • Dry your solvent (DCM over

      
       or molecular sieves).
      
    • Dropwise Addition: Add the chloroformate slowly at 0°C. A rapid addition generates heat, accelerating hydrolysis over carbamoylation.

Q2: The reaction mixture turns into a thick slurry and stirring stops. Is this affecting yield?

The Diagnosis: Salt Encapsulation. The byproduct (Amine


 HCl or Base 

HCl) precipitates. In non-polar solvents, this salt can coat the unreacted amine, physically preventing it from reacting.

The Fix:

  • Solvent Switch: Use a biphasic system (Schotten-Baumann conditions ).[1]

    • Organic Phase:[1] DCM or EtOAc (dissolves the carbamate).

    • Aqueous Phase:[1] NaOH or

      
       (dissolves the salt).[2]
      
    • Mechanism:[1][3] The reaction occurs at the interface. The salt stays in water; the product stays in organic.

  • Mechanical: Use an overhead stirrer instead of a magnetic bar if scaling above 5g.

Standardized Protocol (Route A)
ParameterSpecificationRationale
Solvent DCM (Anhydrous) or DCM/Water (1:[1]1)DCM solubilizes the product well (

).[1]
Base

(2.0 eq) or

Scavenges HCl to drive equilibrium forward.
Temperature 0°C

23°C
Start cold to control exotherm; warm to RT to overcome steric bulk.
Time 4 – 12 hourstert-Butyl group slows kinetics; requires longer than methylamine.

Phase 3: Troubleshooting Route B (Dimethyl Carbonate - DMC)

The Chemistry:


[1]
Q3: My reaction stalls at 40-50% conversion. Adding more DMC doesn't help.

The Diagnosis: Thermodynamic Equilibrium. This reaction is reversible.[4][5] The formation of Methanol (MeOH) drives the reverse reaction. Because tert-butylamine is a poor nucleophile (sterics), the equilibrium constant (


) is unfavorable compared to linear amines.[1]

The Fix:

  • Remove Methanol: You must remove methanol continuously to shift Le Chatelier’s principle.

    • Use a Dean-Stark trap or distillation apparatus if the boiling point difference allows (DMC bp: 90°C, MeOH bp: 64.7°C).[1]

    • Add Molecular Sieves (4Å) directly to the flask to sequester methanol.

  • Catalysis: Uncatalyzed reactions with tert-butylamine are virtually inert. Use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or Zr(OtBu)4 as a catalyst (1-5 mol%).[1]

Q4: I am refluxing at 90°C (DMC boiling point), but reaction is slow.

The Diagnosis: Insufficient Activation Energy. The steric bulk of the tert-butyl group creates a high energy barrier. 90°C is often insufficient for high conversion in reasonable timeframes.

The Fix:

  • Autoclave/Sealed Tube: Run the reaction at 120°C – 140°C .

    • Warning: Ensure your vessel is rated for the pressure generated by MeOH/DMC vapors.

  • Stoichiometry: Use DMC as the solvent (10-20 equivalents) to push kinetics.[1]

Phase 4: Workup & Verification

Q5: How do I verify the product without isolating it?

The Diagnosis: Analytical Confusion. The product is a low-melting solid/oil. TLC might show overlap with byproducts.

The Fix:

  • GC-MS / 1H NMR: Look for the characteristic signals.

    • Methyl Singlet:

      
       (
      
      
      
      ).[1]
    • tert-Butyl Singlet:

      
       (
      
      
      
      ).[1]
    • NH Broad:

      
       (broad s, 1H).[1]
      
Purification Table
ContaminantRemoval Strategy
Unreacted Amine Wash organic layer with 1M HCl (Amine becomes water-soluble salt).[1]
Excess DMC Distillation (bp 90°C) or vacuum evaporation.
Carbamate Product Recrystallization from Hexane/EtOAc (if solid) or Vacuum Distillation (bp ~176°C).[1]

Visualizing the Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways and the critical control points for the tert-butyl system.

ReactionPathways cluster_0 Route A: Chloroformate cluster_1 Route B: Carbonate (Green) Amine tert-Butylamine (Nucleophile) InterA Tetrahedral Intermediate Amine->InterA Fast (0°C) InterB Transition State (High Energy) Amine->InterB Slow (>90°C) Steric Barrier MC Me-Chloroformate (Electrophile) MC->InterA ProdA Product + HCl InterA->ProdA Irreversible (Base Required) DMC Dimethyl Carbonate (Electrophile) DMC->InterB ProdB Product + MeOH InterB->ProdB Reversible (Remove MeOH!)

Figure 2: Kinetic (Route A) vs. Thermodynamic (Route B) pathways.[1] Note the reversibility in Route B requiring MeOH removal.

References

  • Organic Syntheses Procedure: Synthesis of Carbamates from Amines and Chloroformates. (General protocol adaptation for hindered amines). [1]

  • Catalytic Synthesis: Zirconium(IV)-catalyzed exchange processes of dialkyl carbonates and carbamates. (Catalysis for DMC route). [1]

  • Physical Properties: tert-Butyl methylcarbamate (CAS 16066-84-5) Data Sheet. (Boiling point and density data). [1]

  • Green Chemistry Route: Dimethyl Carbonate as a Green Reagent. (Discussion on thermodynamics of DMC reactions). [1]

  • Mechanistic Insight: Formation of Hindered Arylcarbamates. (Addressing steric hindrance in carbamate synthesis). [1]

Sources

Process Chemistry Support Center: Methoxycarbonylation of Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and process chemists who struggle with yield loss during the synthesis of methyl carbamates.

While the methoxycarbonylation of amines is a highly atom-efficient, phosgene-free route to carbamates, it is notoriously prone to competing side reactions. Whether you are utilizing the greener Dimethyl Carbonate (DMC) route or Palladium-catalyzed oxidative carbonylation, controlling the chemoselectivity requires a strict understanding of reaction kinetics, thermodynamics, and intermediate stabilization.

This guide is structured to provide immediate diagnostic resolutions, deep-dive mechanistic FAQs, and self-validating experimental protocols to ensure your scale-up is successful.

Diagnostic Matrix: Quantitative Parameter Effects

Before adjusting your workflow, consult this empirical data summary. It outlines how specific reaction parameters dictate the chemoselectivity between the target methyl carbamate and common side products (N-methylamines and symmetrical ureas).

Reaction SystemTemperature (°C)Catalyst / BasePrimary ProductSelectivity (%)Causality / Mechanism
Amine + DMC 150 - 200NoneN-Methylamine> 80%High thermal energy overcomes the higher

activation barrier.
Amine + DMC 90NaOMe or KOtBuMethyl Carbamate> 90%Strong base increases nucleophile hardness; strongly favors

attack.
Amine + DMC 130 - 180Zn/Sn Lewis AcidsMethyl Carbamate> 85%Lewis acid coordinates to the carbonyl oxygen, enhancing

electrophilicity.
Amine + CO/MeOH 100Pd(OAc)₂ / Excess AmineSymmetrical Urea> 40%High instantaneous amine concentration drives double-insertion into the Pd complex.
Amine + CO/MeOH 100Pd(OAc)₂ / Excess MeOHMethyl Carbamate> 95%Rapid methanolysis outcompetes the coordination of a second amine molecule.

Troubleshooting FAQs & Mechanistic Deep-Dives

FAQ 1: Why am I getting N-methylated products instead of methyl carbamates when using Dimethyl Carbonate (DMC)?

The Causality: DMC is a unique, dual-electrophilic reagent. It possesses a hard electrophilic center (the carbonyl carbon) and two soft electrophilic centers (the methyl carbons). Primary amines act as intermediate nucleophiles.

When you run this reaction at elevated temperatures (e.g., >150 °C) without a base, the reaction defaults to the


 pathway  (alkylation), attacking the methyl carbon to form N-methylamine[1]. This occurs because the methylation pathway has a higher Gibbs activation energy; it is thermodynamically driven only when sufficient thermal energy is provided.

The Solution: To redirect the reaction toward the


 pathway  (methoxycarbonylation), you must alter the nucleophilic character of the amine. By lowering the temperature to 90 °C and introducing a strong base (like NaOMe), the base deprotonates the amine (or forms a strong hydrogen-bond complex). This dramatically increases the "hardness" of the nitrogen nucleophile, directing its attack exclusively toward the hard carbonyl carbon of DMC, as detailed in the literature on 2[2].

DMC_Mechanisms Amine Primary Amine (Intermediate Nucleophile) Complex Amine-DMC Collision Complex Amine->Complex DMC Dimethyl Carbonate (DMC) (Dual Electrophile) DMC->Complex BAc2 BAc2 Pathway Attack on Carbonyl Carbon Complex->BAc2 Low Temp (<100°C) Strong Base Added BAlk2 BAlk2 Pathway Attack on Methyl Carbon Complex->BAlk2 High Temp (>150°C) No Base Carbamate Methyl Carbamate (Target Product) BAc2->Carbamate NMethyl N-Methylamine (Side Product) BAlk2->NMethyl

Bifurcation of DMC reaction pathways: BAc2 (Methoxycarbonylation) vs. BAlk2 (N-Methylation).

FAQ 2: How do I suppress the formation of symmetrical ureas (R-NH-CO-NH-R) during Palladium-catalyzed oxidative carbonylation?

The Causality: In oxidative carbonylation using CO and Methanol, the active Pd(II) species coordinates the amine and inserts CO to form a critical Pd-carbamoyl intermediate . At this branch point, the intermediate can either undergo methanolysis (yielding the desired carbamate) or aminolysis (yielding symmetrical urea)[3]. Urea formation is strictly a concentration-dependent side reaction. If the local concentration of unreacted amine is too high, it outcompetes methanol for the intermediate.

The Solution: You must manipulate the micro-environment of the catalyst. First, use Methanol as the bulk solvent to ensure a massive molar excess. Second, do not add the amine all at once. Implement a slow-dosing strategy via a syringe pump. By keeping the instantaneous concentration of the amine near zero, the Pd-carbamoyl intermediate is forced to react with the surrounding methanol, as utilized in optimized 3[3].

Pd_Catalysis Pd Pd(II) Active Species Insertion Amine & CO Coordination Insertion Step Pd->Insertion Intermediate Pd-Carbamoyl Intermediate [L-Pd-CONHR] Insertion->Intermediate MeOH Methanolysis (High [MeOH]) Intermediate->MeOH Amine2 Aminolysis (High [Amine]) Intermediate->Amine2 Carbamate Methyl Carbamate (Target) MeOH->Carbamate Urea Symmetrical Urea (Side Product) Amine2->Urea Carbamate->Pd Oxidant Regeneration Urea->Pd

Pd-catalyzed oxidative carbonylation cycle highlighting the carbamate vs. urea branch point.

Validated Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems . They include mandatory in-process analytical checks that allow you to abort or correct the reaction before committing to full workup.

Protocol A: Base-Catalyzed Methoxycarbonylation using DMC

Objective: Synthesize methyl carbamate while actively suppressing the


 N-methylation pathway.
  • Preparation: Charge a dry 100 mL Schlenk flask with the primary amine (10 mmol) and Dimethyl Carbonate (400 mmol, 40 equiv).

    • Causality: The vast excess of DMC acts as both the solvent and reactant, driving the equilibrium forward while diluting the amine to prevent dimerization.

  • Catalyst Addition: Add Sodium Methoxide (NaOMe) (3 mmol, 0.3 equiv) in one portion.

    • Causality: The strong base deprotonates the amine, increasing its nucleophilic hardness to strictly favor carbonyl attack.

  • Reaction: Stir the mixture at 90 °C under a nitrogen atmosphere.

    • Causality: Keeping the temperature strictly below 100 °C prevents the system from reaching the thermal activation energy required for the competing methylation pathway.

  • Self-Validation Check (t=30 min): Sample 50 µL of the mixture, dilute in 1 mL MeOH, and analyze via GC-FID.

    • Actionable Threshold: If the N-methylamine peak exceeds 2% relative area, your base is either depleted or insufficiently strong. Immediately cool the reaction to 80 °C and add an additional 0.1 equiv of NaOMe to rescue the batch.

  • Workup: Once complete (typically 4 hours), quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 20 mL), dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Pd-Catalyzed Oxidative Methoxycarbonylation

Objective: Synthesize methyl carbamate using CO/MeOH while suppressing symmetrical urea formation.

  • Preparation: In a 300 mL Parr autoclave, dissolve Pd(OAc)₂ (0.05 mmol, 0.5 mol%) and Potassium Iodide (KI) (0.5 mmol, 5 mol%) in 50 mL of anhydrous Methanol.

    • Causality: The extreme excess of methanol ensures that methanolysis of the Pd-carbamoyl intermediate outcompetes the approach of a second amine.

  • Atmosphere Setup: Seal the autoclave and pressurize with a mixture of CO and O₂ (typically a 3:1 ratio, total pressure 20 bar). Safety Note: Always operate behind a blast shield when using pressurized CO/O₂ mixtures.

  • Amine Dosing: Heat the reactor to 100 °C. Using a high-pressure HPLC pump, dose the primary amine (10 mmol) dissolved in 10 mL MeOH at a strict rate of 0.1 mL/min.

    • Causality: Slow dosing keeps the instantaneous amine concentration near zero, starving the aminolysis pathway and preventing double-insertion.

  • Self-Validation Check (Continuous): Monitor the reactor's internal pressure/CO uptake.

    • Actionable Threshold: A sudden plateau in CO uptake before theoretical completion indicates catalyst deactivation (often via Pd-black precipitation). Sample the reactor via the dip-tube and check via HPLC. If symmetrical urea exceeds 5%, decrease the amine dosing rate by half for the remainder of the addition.

  • Workup: Cool the reactor, vent gases safely through a scrubber, filter the mixture through a Celite pad to remove Pd species, and purify the filtrate via flash chromatography.

References

  • Dimethyl carbonate: a modern green reagent and solvent, unive.it. 1

  • Hydrogen Bond Promoted Methoxycarbonylation of Pentanediamine to Biobased Dicarbamate by Accelerating Proton Transfer, acs.org. 2

  • US10703714B2 - Process for the synthesis of aromatic carbamates, google.com. 3

  • One-Pot Synthesis of Dimethyl Carbonate over a Binary Catalyst of an Ionic Liquid and an Alkali Carbonate under Low Pressure, acs.org. 4

Sources

Technical Support Center: Thermal Stability & Decomposition of Methyl N-tert-butylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal decomposition products of Carbamic acid, (1,1-dimethylethyl)-, methyl ester CAS Registry Number: 15706-69-1 (Commonly referred to as Methyl N-tert-butylcarbamate ) Document ID: TS-GUIDE-C15706 Last Updated: March 2026

Executive Summary: The "Hidden" Isocyanate Risk

Senior Scientist Note: A common misconception in drug development is treating Methyl N-tert-butylcarbamate (


) as a standard "Boc" derivative. It is not .

Unlike standard Boc-esters (O-tert-butyl) which decompose via the "Boc-pop" mechanism (releasing isobutylene and


) at relatively mild temperatures (~150°C or lower with acid), this molecule is a methyl ester . Its primary thermal decomposition pathway is dissociation into isocyanate and alcohol , a reversible reaction that generates toxic, volatile species rather than inert gases.

Primary Decomposition Products:

  • tert-Butyl Isocyanate (

    
    ) - Volatile, lachrymator, sensitizer.
    
  • Methanol (

    
    ) - Flammable vapor.
    

Interactive Troubleshooting Guide (FAQs)

Category A: Reaction Monitoring & Unexpected Behavior

Q1: I heated the reaction to 120°C expecting deprotection (isobutylene evolution), but I only see starting material and a new peak in the GC. Why isn't it deprotecting?

  • Diagnosis: You are likely confusing this molecule with tert-Butyl N-methylcarbamate (Boc-N-methylamine).

  • Technical Explanation: The methyl carbamate linkage (

    
    ) is thermally more stable than the tert-butyl carbamate linkage (
    
    
    
    ). It does not undergo the E1 elimination mechanism (loss of isobutylene).
  • The "New Peak": At elevated temperatures (>150°C), methyl carbamates undergo thermal dissociation (pyrolysis) to form the corresponding isocyanate and methanol. In a closed GC injector port (250°C+), this dissociation happens rapidly, leading to an artifact peak of tert-butyl isocyanate .

Q2: I observe a white solid precipitating in my condenser/trap during distillation. What is it?

  • Diagnosis: Urea formation (1,3-Di-tert-butylurea).

  • Mechanism: If the thermal dissociation occurs (

    
    ) and there is any moisture present, the isocyanate hydrolyzes to the free amine (
    
    
    
    ). This amine then attacks the remaining isocyanate to form the symmetric urea, which is a highly stable, high-melting solid.
  • Reaction:

    
     (Urea).
    

Q3: Why is there significant pressure buildup in my sealed tube reaction?

  • Diagnosis: Methanol vapor and Isocyanate volatility.

  • Risk: Unlike

    
     release (which is permanent), this pressure is due to volatile liquids entering the gas phase. Upon cooling, the pressure might decrease, but tert-butyl isocyanate  (bp 85°C) is a potent respiratory sensitizer. Opening the vessel while hot releases this toxic vapor.
    
Category B: Analytical Discrepancies

Q4: My LC-MS shows the correct mass, but GC-MS shows a mass of 99 (M-32). Is my compound degrading?

  • Diagnosis: Thermal degradation during analysis.

  • Explanation: The "M-32" loss corresponds to the loss of Methanol (

    
    , MW 32). This confirms the thermal dissociation pathway inside the hot GC injector.
    
  • Solution: Use LC-MS (Electrospray Ionization) with a low desolvation temperature to analyze the intact carbamate. Do not rely on GC for purity assessment of thermally labile carbamates.

Technical Deep Dive: Decomposition Pathways

The thermal stability of N-substituted carbamates is governed by the reversibility of the addition reaction between isocyanates and alcohols.

Pathway Diagram (Graphviz)

DecompositionPathway Carbamate Methyl N-tert-butylcarbamate (Starting Material) TS Transition State (Proton Transfer) Carbamate->TS Heat (>150°C) Isocyanate tert-Butyl Isocyanate (Toxic/Volatile) TS->Isocyanate Dissociation Methanol Methanol (Volatile) TS->Methanol Dissociation Isocyanate->Carbamate Reversible (Cooling) Amine tert-Butylamine Isocyanate->Amine + H2O (Hydrolysis) - CO2 Urea 1,3-Di-tert-butylurea (Solid Precipitate) Amine->Urea + Isocyanate

Figure 1: Thermal dissociation pathway of Methyl N-tert-butylcarbamate. Note the reversibility of the primary step and the irreversible formation of Urea if moisture is present.

Data Comparison: Methyl Ester vs. Boc Ester
FeatureMethyl N-tert-butylcarbamate tert-Butyl N-methylcarbamate (Boc)
Structure


Decomp. Temp High (>170°C typically)Low (~150°C, or <80°C with acid)
Primary Mechanism Dissociation (Isocyanate + Alcohol)Elimination (Isobutylene +

)
Gaseous Products Methanol vapor (condensable)Isobutylene (permanent gas)
Main Hazard Toxicity (Isocyanates)Flammability (Isobutylene)

Validated Experimental Protocols

Protocol A: Controlled Thermal Stability Test (DSC/TGA Proxy)

Use this protocol to determine the safe operating window for your specific batch.

  • Preparation: Seal 5 mg of Methyl N-tert-butylcarbamate in a high-pressure DSC pan (gold-plated or stainless steel) to prevent evaporation.

  • Ramp: Heat from 25°C to 250°C at 10°C/min.

  • Observation:

    • Endotherm 1: Melting point (if solid).

    • Endotherm 2 (Broad): Onset of dissociation (~160-180°C). Unlike Boc decomposition (which is sharp and exothermic/endothermic depending on containment), this is a reversible equilibrium shift.

  • Validation: If the pan leaks (mass loss), the dissociation products (MeOH/Isocyanate) have escaped.

Protocol B: Safe Quenching of Decomposition Products

If accidental overheating occurs, do not simply open the vessel.

  • Cooling: Cool the reaction vessel to <0°C (Ice/Salt bath). This shifts the equilibrium back toward the carbamate (recombination of Isocyanate + Methanol).

  • Scavenging: Add a slight excess of Ethanolamine or Morpholine dissolved in DCM.

    • Why? These nucleophilic amines will rapidly react with any free tert-butyl isocyanate to form stable, non-toxic ureas.

  • Disposal: Treat the mixture as organic waste containing ureas.

References & Authority

  • Carbamate Thermal Dissociation Kinetics:

    • Source: The thermal decomposition of N-alkyl carbamates to isocyanates and alcohols is a well-documented equilibrium.

    • Reference: Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218. Link

  • Specific Compound Data (Methyl N-tert-butylcarbamate):

    • Source: PubChem Compound Summary for CID 88307.

    • Reference: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88307, Methyl N-tert-butylcarbamate. Link

  • Comparison with Boc Decomposition:

    • Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text confirming Boc elimination mechanism vs. methyl carbamate stability).

    • Reference: Wiley Online Library. Link

Technical Support Center: Stability of Methyl N-tert-butylcarbamate in Acidic Environments

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and acid-catalyzed cleavage of Methyl N-tert-butylcarbamate and other N-tert-butoxycarbonyl (Boc) protected amines. Our goal is to equip you with the foundational knowledge and practical solutions to navigate challenges encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the behavior of N-Boc protected amines in acidic media.

Q1: What is the significance of the stability of Methyl N-tert-butylcarbamate in acid?

Methyl N-tert-butylcarbamate is a classic example of an N-Boc protected amine. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry.[1] Its utility stems from a crucial stability profile: it is robust and stable under a wide range of basic, nucleophilic, and reductive conditions, but is readily cleaved under acidic conditions.[2][3] This acid lability allows for the selective deprotection of the amine at a desired stage of a synthetic sequence, making the understanding of its stability in acidic environments paramount for reaction design and optimization.

Q2: What is the detailed mechanism of N-Boc cleavage in an acidic environment?

The acid-catalyzed cleavage of the N-Boc group is not a simple hydrolysis. It is a fragmentation reaction that proceeds in several steps, initiated by protonation. The reaction's rate has been shown to have a second-order dependence on the acid concentration.[4][5]

The generally accepted mechanism is as follows:

  • Protonation: The reaction begins with the protonation of the carbamate. While protonation can occur on the nitrogen or the carbonyl oxygen, computational and experimental data suggest that protonation of the carbonyl oxygen is the key initial step leading to cleavage.[4]

  • C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the C-O bond of the tert-butyl group. This step is favored because it generates a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[6]

  • Fragmentation: The tert-butyl cation is typically neutralized by losing a proton to form isobutylene gas. Simultaneously, the carbamic acid intermediate is unstable and rapidly decarboxylates (loses CO₂) to release the free amine.[4][7]

Boc Cleavage Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of tert-Butyl Cation cluster_2 Step 3: Fragmentation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc Fast Proton H+ Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid Rate-Limiting Step tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Fast Isobutylene CH₂=C(CH₃)₂ tBu_Cation->Isobutylene Fast

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Q3: What are the primary factors influencing the rate of cleavage?

Several factors critically affect the kinetics of N-Boc deprotection:

  • Acid Strength and Concentration: The reaction is highly dependent on the strength and concentration of the acid. Strong acids like trifluoroacetic acid (TFA) result in rapid cleavage, while weaker acids require longer reaction times or higher temperatures.[5][8] The rate exhibits a second-order dependence on acid concentration.[4]

  • Temperature: While many deprotections are run at 0°C or room temperature, increasing the temperature can accelerate slow reactions.[6] Notably, thermal deprotection can occur at elevated temperatures (e.g., >85-90°C) even without an acid catalyst.[1][7]

  • Solvent: The choice of solvent can influence reaction rates and selectivity. Chlorinated solvents like dichloromethane (DCM) are common, but ethers like 1,4-dioxane are also frequently used, especially for HCl-based deprotections.[6][9]

  • Substrate Structure: The electronic nature of the group attached to the nitrogen can influence stability. Electron-withdrawing groups can sometimes increase the lability of the Boc group.[10] Steric hindrance around the reaction site can also play a role.[8]

Q4: Is Methyl N-tert-butylcarbamate stable under neutral or basic conditions?

Yes. A key advantage of the Boc protecting group is its exceptional stability in neutral and basic environments. It is resistant to most nucleophiles and bases, which allows for selective manipulation of other functional groups in the molecule, such as the deprotection of base-labile groups like Fmoc.[2][3]

Q5: What are the typical byproducts of acid-catalyzed deprotection?

The main byproducts from the Boc group itself are isobutylene and carbon dioxide.[4] However, a more problematic byproduct arises from the highly reactive tert-butyl cation (t-Bu⁺) generated during the reaction. This potent electrophile can alkylate any nucleophilic sites within the substrate or solvent, leading to unwanted impurities.[5][9] Common nucleophilic residues in peptides and complex molecules susceptible to this side reaction include tryptophan, methionine, cysteine, and tyrosine.[5]

Section 2: Troubleshooting Guide

Encountering issues during experimentation is common. This guide provides a systematic approach to diagnosing and resolving problems related to N-Boc deprotection.

Troubleshooting Workflow cluster_incomplete Solutions for Incomplete Reaction cluster_side_products Solutions for Side Products Start Start: N-Boc Deprotection Issue Check_Completion Monitor Reaction (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction? Check_Completion->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Acid Increase Acid Conc. or Time Incomplete->Increase_Acid Yes Success Reaction Successful Proceed to Workup Side_Products->Success No Add_Scavenger Add Scavenger (e.g., TIS, Thioanisole) Side_Products->Add_Scavenger Yes Increase_Temp Increase Temperature (with caution) Increase_Acid->Increase_Temp Lower_Temp Lower Reaction Temperature Add_Scavenger->Lower_Temp Change_Acid Switch to Stronger Acid System Increase_Temp->Change_Acid Change_Acid->Check_Completion Lower_Temp->Check_Completion

Caption: A step-by-step troubleshooting guide for N-Boc deprotection.

Issue 1: Incomplete or Slow Deprotection

Q: My Boc deprotection reaction is not going to completion. What are the likely causes and solutions?

A: Incomplete deprotection is a common issue that typically points to insufficient reaction conditions.[5]

  • Cause: Insufficient Acid Strength or Concentration. The reaction's kinetics are highly dependent on the acid. A low concentration or a weak acid may not be sufficient to drive the reaction to completion in a reasonable timeframe.[5]

    • Solution 1: Increase Acid Concentration. Gradually increase the concentration of your acid. For instance, if using 20% TFA in DCM, try increasing it to 50%.[5]

    • Solution 2: Extend Reaction Time. Continue to monitor the reaction for a longer period. Some substrates are inherently slower to deprotect.[5]

    • Solution 3: Switch to a Stronger Acid System. If TFA/DCM is ineffective, consider switching to a stronger system like 4M HCl in 1,4-dioxane.[5][6]

  • Cause: Low Reaction Temperature. Standard protocols often start at 0°C to control the reaction, but this may be too low for less reactive substrates.

    • Solution: Allow the reaction to warm to room temperature or gently heat it. Be cautious if your molecule has other heat-sensitive functional groups.[6]

  • Cause: Poor Solubility. If the substrate is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Ensure your Boc-protected amine is fully soluble in the chosen solvent system. You may need to explore different solvents or co-solvents.

Issue 2: Formation of Unexpected Side Products

Q: I'm observing significant side products in my reaction mixture. What are they and how can I prevent them?

A: The formation of side products is almost always due to the reactive tert-butyl cation that is generated.[5][9]

  • Cause: Alkylation by the tert-butyl cation (t-Bu⁺). This electrophile will react with any available nucleophile.

    • Solution 1: Use a Scavenger. This is the most effective strategy. A scavenger is a nucleophilic compound added to the reaction mixture to "scavenge" or trap the t-Bu⁺ cation before it can react with your product.[5] Common scavengers include:

      • Triisopropylsilane (TIS)

      • Thioanisole

      • Water (in small amounts)

      • Thiophenol

    • Solution 2: Lower the Temperature. Running the reaction at a lower temperature (e.g., 0°C) can reduce the rate of side reactions.

    • Solution 3: Use Anhydrous Conditions. In some cases, especially with ester-containing compounds, strictly anhydrous conditions can help prevent side reactions.[11]

Issue 3: Degradation of Other Acid-Sensitive Groups

Q: My substrate contains other acid-labile groups (e.g., t-butyl esters, silyl ethers). How can I selectively remove the Boc group?

A: Achieving selectivity can be challenging but is often possible by fine-tuning the reaction conditions. The Boc group is generally one of the most acid-sensitive protecting groups.[9]

  • Solution 1: Use Milder Acidic Conditions. Avoid strong acids like 95% TFA. Instead, use more dilute acid solutions (e.g., 10-20% TFA in DCM) and carefully monitor the reaction at low temperatures, stopping it as soon as the starting material is consumed.[11]

  • Solution 2: Use a Weaker Acid System. Consider using aqueous phosphoric acid, which has been shown to be effective for Boc deprotection while leaving other sensitive groups like benzyl esters and TBDMS ethers intact.[12][13] Another mild option involves using oxalyl chloride in methanol.[10]

  • Solution 3: Kinetic Control. Carefully control the reaction time. Since Boc cleavage is often faster than the cleavage of other groups, you can stop the reaction before significant degradation of other functionalities occurs. This requires close monitoring by TLC or LC-MS.

Section 3: Experimental Protocols & Data

This section provides standardized protocols for common N-Boc deprotection methods and a comparative data table.

Table 1: Comparison of Common Acidic Conditions for N-Boc Deprotection
Acid ReagentTypical ConcentrationSolventTypical TimeTemperatureKey Considerations
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to RTMost common method; volatile and corrosive; scavengers often needed.[6]
Hydrochloric Acid (HCl)4 M1,4-Dioxane or Ethyl Acetate0.5 - 2 hoursRoom Temp.Very effective; product is isolated as the HCl salt.[6]
Phosphoric Acid85% aqueousAcetonitrile / Water2 - 24 hoursRoom Temp. to 50°CMilder, greener alternative; good for substrates with other acid-sensitive groups.[13]
Oxalyl Chloride3 equivalentsMethanol (MeOH)1 - 4 hoursRoom Temp.Mild conditions; in situ generation of HCl.[10]
Protocol 1: Standard Deprotection using TFA/DCM
  • Dissolve the Boc-protected amine (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • If your substrate contains nucleophilic residues (Trp, Met, Cys), add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) to the desired final concentration (e.g., a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with a solvent like toluene or isopropanol (repeat 3 times).[6]

  • The resulting TFA salt can be used directly or neutralized through an aqueous workup (e.g., basifying with saturated NaHCO₃ solution and extracting with an organic solvent).

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
  • Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a suitable co-solvent (like methanol or DCM) if it is not readily soluble in dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).

  • Stir the mixture at room temperature. The deprotected amine hydrochloride salt often precipitates from the solution.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete in less than 1 hour.[6]

  • Upon completion, the solvent can be removed under reduced pressure, or the precipitated salt can be collected by filtration and washed with a non-polar solvent like diethyl ether to yield the clean hydrochloride salt.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org. [Link]

  • Havlicek, V., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1789–1798. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic-Chemistry.org. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 127. [Link]

  • Douch, P. G., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. Biochemical Journal, 125(2), 385–393. [Link]

  • Reddit r/Chempros. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Hoffmann, M., & Inan, H. (2001). Kinetics and Mechanism of the Sonolytic Destruction of Methyl tert-Butyl Ether by Ultrasonic Irradiation in the Presence of Ozone. Environmental Science & Technology, 35(21), 4309-4314. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). 31 questions with answers in CARBAMATES. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Matijasic, I., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 71-85. [Link]

  • ResearchGate. (2025, August 9). Mechanism of decomposition of N, N-dialkyl dithiocarbamates. [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1361-1368. [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • ResearchGate. (n.d.). Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach. [Link]

  • Vessella, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8009. [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10148. [Link]

  • ResearchGate. (2025, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • Royal Society of Chemistry. (1979). N-Methylation of carbamate derivatives of α-amino acids. Journal of the Chemical Society, Chemical Communications. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl methylcarbamate. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. [Link]

Sources

Technical Support Center: Isolating Methyl N-tert-butylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl N-tert-butylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the isolation of this compound from reaction byproducts.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and problems encountered during the purification of Methyl N-tert-butylcarbamate.

Q1: What are the most likely impurities in my reaction mixture?

A1: The impurities in your reaction will depend on the specific synthetic route employed. However, common byproducts in carbamate synthesis can include unreacted starting materials, urea derivatives, and oligomeric carbamates.[1] If your synthesis involves the reaction of an amine with a chloroformate, you may also have residual chloroformate and related carbonates. In syntheses using carbon dioxide and an amine, unreacted starting materials and ammonium carbamate salts can be present.[1]

Q2: My purified Methyl N-tert-butylcarbamate is an oil, but I expected a solid. What should I do?

A2: Methyl N-tert-butylcarbamate can exist as a low-melting solid or an oil, especially if minor impurities are present which can cause freezing point depression.[2] First, ensure all solvent has been removed under a high vacuum. If it remains an oil, purification by column chromatography may be necessary to remove the impurities that are preventing crystallization.[3] You can also try dissolving the oil in a minimal amount of a non-polar solvent like hexane and cooling it to induce crystallization.

Q3: I'm observing a low yield after purification. What are the common causes?

A3: Low yields can result from several factors during workup and purification. The carbamate functional group can be susceptible to hydrolysis under acidic or basic conditions, so it's important to use neutral and dry solvents and reagents.[4] Carbamates can also be thermally labile; therefore, prolonged heating should be avoided.[4] If using distillation, it is best to perform it under reduced pressure.[4] During liquid-liquid extractions, ensure the pH of the aqueous phase is appropriate to prevent your product from partitioning into it.

Q4: How can I quickly check the purity of my sample during the purification process?

A4: Thin-layer chromatography (TLC) is an effective and rapid method for monitoring the progress of your purification.[3] A common eluent system for carbamates is a mixture of ethyl acetate and hexanes.[3] By spotting your crude mixture, the fractions from your purification, and a pure standard (if available), you can quickly assess the separation of your product from impurities.

Troubleshooting and Optimization Guides

This section provides more detailed protocols and troubleshooting advice for common purification techniques.

Purification Strategy Decision Workflow

The choice of purification method depends on the nature of the impurities and the scale of your reaction. The following diagram outlines a general decision-making process.

Purification_Workflow Purification Strategy for Methyl N-tert-butylcarbamate start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oily) check_purity1 Check Purity (TLC, NMR) recrystallize->check_purity1 check_purity2 Check Purity (TLC, NMR) chromatography->check_purity2 extraction Liquid-Liquid Extraction check_purity3 Check Purity (TLC, NMR) extraction->check_purity3 distillation Vacuum Distillation end Pure Product distillation->end check_purity1->chromatography Not Pure check_purity1->end Pure check_purity2->extraction Not Pure & Water-Soluble Impurities check_purity2->distillation Not Pure & Volatile check_purity2->end Pure check_purity3->chromatography Not Pure check_purity3->end Pure

Caption: Decision workflow for selecting a purification method.

Guide 1: Purification by Recrystallization

Recrystallization is often the most efficient purification method for solid materials, provided a suitable solvent can be found.

Issue: Difficulty Finding a Suitable Recrystallization Solvent

  • Troubleshooting & Optimization:

    • Solvent Screening: The ideal solvent should dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities. For carbamates, solvents like hexanes, ethyl acetate/hexane mixtures, or water can be effective.[5][6]

    • Solubility Data: Refer to the table below for solubility information of related compounds.

SolventPolarity IndexExpected Solubility of Methyl N-tert-butylcarbamate
Hexane0.1Low at room temperature, higher when hot.[5]
Toluene2.4Moderate
Dichloromethane (DCM)3.1High[2]
Ethyl Acetate (EtOAc)4.4Moderate to High
Methanol (MeOH)5.1High[2]
Water10.2Slightly soluble[6]

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen recrystallization solvent. Heat the mixture while stirring and continue to add small portions of the solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under a vacuum.

Guide 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.

Issue: Poor Separation on the Column

  • Troubleshooting & Optimization:

    • Mobile Phase Selection: The polarity of the mobile phase is crucial for good separation. Use TLC to test different solvent systems (e.g., varying ratios of ethyl acetate in hexanes) to find the optimal conditions.[4]

    • Column Overloading: Do not load too much crude material onto the column. A general guideline is to use 1-5% of the weight of the stationary phase.[4]

    • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column. Alternatively, pre-adsorb the material onto a small amount of silica gel.[4]

Experimental Protocol: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase.

  • Packing the Column: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Add the mobile phase and collect fractions, monitoring the separation by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 3: Purification by Liquid-Liquid Extraction

This technique is useful for removing impurities that have significantly different solubility in two immiscible liquids.

Issue: Emulsion Formation During Extraction

  • Troubleshooting & Optimization:

    • Dilution: Dilute the reaction mixture with more organic solvent and water.

    • Filtration: Filter the entire mixture through a pad of celite.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to help break up the emulsion.

Experimental Protocol: Aqueous Workup

  • Quenching: Carefully quench the reaction mixture with water or a mild aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate).

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Shake the funnel, venting frequently.

  • Separation: Allow the layers to separate and drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash with water and then brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Guide 4: Purification by Distillation

For liquid carbamates, distillation can be an effective purification method, but care must be taken due to their potential thermal instability.

Issue: Product Decomposition During Distillation

  • Troubleshooting & Optimization:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the compound and minimize thermal decomposition.[4]

    • Temperature Control: Use a heating mantle with a temperature controller and monitor the temperature of the distilling vapor, not the pot.

Physical Properties of Methyl N-tert-butylcarbamate

PropertyValueReference
Molecular Weight131.17 g/mol [7]
Boiling Point176.6 ± 8.0 °C (predicted)[2]
FormOil or solid[2]
References
  • Veeprho. (n.d.). Carbamic Acid Impurities and Related Compound.
  • dos Santos, F. N., de Andrade, J. B., & Lanças, F. M. (2012). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. Journal of the Brazilian Chemical Society, 23(6), 1045-1053.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl methylcarbamate. PubChem. Retrieved from [Link]

  • Ruiz-de-Cenzano, M., et al. (2011). Use of dispersive liquid-liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Chemsrc. (2025). tert-Butyl methylcarbamate. Retrieved from [Link]

  • Google Patents. (n.d.). US8680323B2 - Process for preparing isocyanates by thermal dissociation of carbamates.
  • Pakistan Journal of Scientific and Industrial Research. (n.d.). A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

Sources

optimizing temperature for Carbamic acid (1,1-dimethylethyl)- methyl ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for early-stage drug development and chemical synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of Carbamic acid, (1,1-dimethylethyl)- methyl ester (CAS 16066-84-5)[1], widely known as N-Boc-methylamine.

Because methylamine is highly volatile and its reaction with di-tert-butyl dicarbonate (Boc₂O) is strongly exothermic, temperature optimization is not just a recommendation—it is the fundamental variable that dictates your reaction's success or failure[1][2].

Mechanistic Pathway & Temperature Failure Modes

To troubleshoot effectively, we must first understand the causality of the reaction. The Boc protection of an aliphatic amine proceeds via nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O, forming a tetrahedral intermediate that subsequently collapses to yield the product, tert-butanol, and carbon dioxide[2].

Temperature dictates the dominant pathway. If the exotherm is not controlled, the reaction diverges into two primary failure modes: reactant volatilization and electrophile hydrolysis.

G MeNH2 Methylamine (Aqueous or Gas) Intermediate Tetrahedral Intermediate MeNH2->Intermediate Volatilization Loss of MeNH2 (T > 10°C) MeNH2->Volatilization Exothermic Spike Boc2O Boc2O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Hydrolysis Boc2O Hydrolysis (T > 20°C in H2O) Boc2O->Hydrolysis Excess Heat Product N-Boc-methylamine (Target Product) Intermediate->Product Optimal T (0-25°C)

Mechanistic pathway of N-Boc-methylamine synthesis and temperature-dependent failure modes.

Troubleshooting FAQs

Q1: Why is my yield consistently below 50% despite using a stoichiometric excess of Boc₂O? A1: The most common culprit is the volatilization of methylamine. Methylamine has a boiling point of -6 °C[1]. Even when used as a 40% aqueous solution, the heat evolved during the initial addition of Boc₂O can cause localized temperature spikes. If the internal temperature exceeds 10 °C during addition, methylamine gas rapidly bubbles out of the solution before it can react, leaving you with unreacted Boc₂O and a severely diminished yield.

Q2: I am observing significant amounts of tert-butanol and unreacted amine in my crude NMR. What is causing this? A2: You are observing the temperature-dependent hydrolysis of Boc₂O. When running this reaction in aqueous or biphasic conditions (e.g., using aqueous methylamine), water acts as a competing nucleophile. At 0 °C, the amine is vastly more nucleophilic than water, and the desired reaction dominates. However, if the temperature is allowed to rise too quickly (> 20 °C) while unreacted Boc₂O is still present, the kinetic barrier for water's attack is overcome. Water hydrolyzes Boc₂O into tert-butanol and CO₂, destroying your electrophile[2].

Q3: If heat is the enemy, can I run the entire reaction at -20 °C to prevent any loss of methylamine? A3: No, over-cooling introduces kinetic stalling. While -20 °C perfectly preserves your methylamine and prevents Boc₂O hydrolysis, the system lacks the activation energy required for the amine to efficiently attack the sterically hindered carbonyl of Boc₂O. The reaction will stall at the starting materials. The optimal thermodynamic balance is to perform the addition at 0 °C to manage the exotherm, and the maturation at 20–25 °C to drive the tetrahedral intermediate to completion[3].

Temperature Optimization Matrix

To provide a clear operational window, the following table summarizes the quantitative impact of temperature on the synthesis of N-Boc-methylamine.

PhaseTarget TemperatureKinetic ImpactYield ImplicationMechanistic Consequence
Reagent Addition 0 °C to 5 °CModerate> 95%Suppresses Boc₂O hydrolysis; prevents MeNH₂ outgassing.
Maturation 20 °C to 25 °CFast> 95%Provides activation energy to drive intermediate collapse.
Uncontrolled Exotherm > 30 °CVery Fast< 50%MeNH₂ boils off; competitive water nucleophilicity destroys Boc₂O.
Over-cooling < -10 °CStalled< 40% (at 12h)Activation energy threshold for nucleophilic attack is not met.

Optimized Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Reagents Required:

  • 40% Aqueous Methylamine (1.2 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)[2]

  • 10% Aqueous Citric Acid

Step-by-Step Methodology:

  • Preparation & Cooling: Charge a multi-neck round-bottom flask with 40% aqueous methylamine and a magnetic stir bar.

    • System Validation: Ensure the flask is equipped with an internal thermocouple (not just an external bath thermometer). Submerge the flask in an ice-water bath and wait until the internal temperature stabilizes at 0–2 °C .

  • Electrophile Preparation: Dissolve Boc₂O in a polar aprotic solvent (THF or DCM) to create a 1M solution. Transfer this solution to a pressure-equalizing addition funnel attached to the main flask.

  • Controlled Addition: Begin adding the Boc₂O solution dropwise.

    • System Validation (Critical): Monitor the internal thermocouple continuously. Throtle the drip rate so that the internal temperature never exceeds 5 °C . If the temperature hits 5 °C, halt the addition immediately and allow the ice bath to cool the system back to 2 °C before resuming. This prevents the exothermic volatilization of methylamine[1].

  • Maturation: Once the addition is complete and the exotherm has subsided, remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C) and stir for 4 to 12 hours.

    • System Validation: Monitor the reaction via TLC (Ninhydrin stain). The reaction is complete when the primary amine spot is entirely consumed.

  • Workup & Isolation: Dilute the mixture with DCM and separate the layers. Wash the combined organic layers with 10% aqueous citric acid.

    • Causality: The citric acid wash protonates any residual, unreacted methylamine, pulling it into the aqueous waste and preventing it from contaminating your final product.

  • Final Polish: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, Carbamic acid, (1,1-dimethylethyl)- methyl ester, will present as a clear oil[1][3].

References

  • Design and Synthesis of Inhibitors Targeting the Hepatitis C Virus NS3 Serine Protease and the Aspartic Protease BACE. Diva-Portal.org.[Link]

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Technical Support Center: Navigating Moisture Sensitivity of Methyl N-tert-butylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl N-tert-butylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions regarding the moisture sensitivity of this versatile reagent. Our goal is to empower you with the knowledge to anticipate and resolve challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is Methyl N-tert-butylcarbamate?

A1: Methyl N-tert-butylcarbamate is sensitive to moisture, particularly in the presence of acidic conditions. The tert-butoxycarbonyl (Boc) group is susceptible to hydrolysis, which can lead to the degradation of the compound and affect the outcome of your reaction.[1] Therefore, it is crucial to handle and store the compound under anhydrous conditions.[2][3]

Q2: What are the primary degradation products of Methyl N-tert-butylcarbamate when exposed to water?

A2: Upon hydrolysis, Methyl N-tert-butylcarbamate is expected to decompose into N-methylamine, carbon dioxide, and tert-butanol. This occurs through the cleavage of the carbamate bond.

Q3: What are the immediate signs that my Methyl N-tert-butylcarbamate may have been compromised by moisture?

A3: Visually, you may not see a change in the appearance of the solid material. However, the most definitive indicators will be in your experimental results. These can include lower than expected yields, the appearance of unexpected side products in your reaction mixture (as detected by TLC, LC-MS, or NMR), or a complete failure of the reaction.

Q4: How should I properly store Methyl N-tert-butylcarbamate to prevent moisture exposure?

A4: To ensure its stability, store Methyl N-tert-butylcarbamate in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] For long-term storage, using a desiccator with a suitable drying agent is highly recommended.

Troubleshooting Guide: Resolving Moisture-Related Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during the use of Methyl N-tert-butylcarbamate that may be related to moisture contamination.

Issue 1: Low or No Reaction Yield

Possible Cause: Degradation of Methyl N-tert-butylcarbamate due to the presence of water in the reaction.

Troubleshooting Workflow:

Caption: Workflow for setting up an anhydrous reaction.

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours, or flame-dried under vacuum immediately before use.

  • Apparatus Assembly: Assemble the reaction apparatus while it is still warm and immediately place it under a positive pressure of inert gas.

  • Solvent and Reagent Addition: Add anhydrous solvents and other liquid reagents via a syringe through a rubber septum. Add solid reagents, such as Methyl N-tert-butylcarbamate, under a positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, LC-MS). If sampling is required, do so carefully to avoid introducing moisture into the reaction.

Data Presentation

Table 1: Recommended Drying Agents for Solvents

The choice of drying agent is critical for ensuring truly anhydrous conditions. The following table provides a summary of common drying agents and their suitability for solvents frequently used with Methyl N-tert-butylcarbamate.

Drying AgentSuitable SolventsIncompatible WithNotes
Molecular Sieves (3Å or 4Å) THF, Dichloromethane, Acetonitrile, Toluene-Very effective and generally inert. Should be activated before use.
Calcium Hydride (CaH₂) THF, Dichloromethane, Toluene, AcetonitrileProtic solvents (e.g., alcohols)Reacts with water to produce hydrogen gas. Handle with care.
Sodium Sulfate (Na₂SO₄) Dichloromethane, Ethyl Acetate-A neutral and mild drying agent, but has a lower capacity and efficiency compared to others.
Magnesium Sulfate (MgSO₄) Dichloromethane, Ethyl Acetate-Slightly acidic, so should be used with caution if your reaction is sensitive to acid.

Note: Always ensure the compatibility of the drying agent with your specific reaction conditions and other reagents.

Analytical Methods for Detecting Hydrolysis

To quantitatively assess the stability of Methyl N-tert-butylcarbamate and detect potential hydrolysis, the following analytical techniques are recommended:

  • Quantitative NMR (qNMR): This is a powerful technique for determining the purity of the starting material and for quantifying the formation of degradation products in a reaction mixture. By using an internal standard with a known concentration, the absolute amount of Methyl N-tert-butylcarbamate and its hydrolysis products can be determined. [4][5][6]* High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify Methyl N-tert-butylcarbamate from its more polar hydrolysis products. A reversed-phase column with a suitable mobile phase gradient can effectively resolve these compounds. [7][8][9][10]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for detecting the volatile hydrolysis product, tert-butanol. Derivatization may be necessary for the analysis of the less volatile N-methylamine.

Concluding Remarks

The successful application of Methyl N-tert-butylcarbamate in research and development hinges on the careful management of its moisture sensitivity. By understanding the potential for hydrolysis and implementing rigorous anhydrous techniques, researchers can ensure the reliability of their experimental outcomes. This guide serves as a foundational resource, and we encourage you to consult the cited literature for more detailed information.

References

  • EPA. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti... Retrieved from [Link]

  • Douch, P. G., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. Biochemical Journal, 125(2), 385–393.
  • Rovetto, L. J., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research, 53(40), 15691-15699.
  • Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 85, 1-10.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Wada, S., et al. (2021). 13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. International Journal of Greenhouse Gas Control, 105, 103230.
  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Ingenieria Analitica Sl. (n.d.). METHOD ABSTRACT / 112. Retrieved from [Link]

  • Loev, B., Kormendy, M. F., & Goodman, M. M. (1966). Carbamic acid, tert-butyl ester. Organic Syntheses, 46, 15.
  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • Scribd. (2009, July 31). Water Boc Deprotection. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1242.
  • EMD Millipore. (n.d.). Dry and safe - Drying agents from EMD Millipore. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Protic solvents – Knowledge and References. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of Carbamic Acid, (1,1-dimethylethyl)methyl Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of amine protecting groups is a critical determinant of a successful synthetic campaign. The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous choices for the protection of primary and secondary amines due to its stability under a wide range of reaction conditions and its facile, acid-labile deprotection. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, serves as an indispensable tool for the structural elucidation and purity assessment of these protected intermediates.

This in-depth technical guide, designed for the discerning researcher, provides a comprehensive analysis of the ¹H NMR spectrum of carbamic acid, (1,1-dimethylethyl)methyl ester (Boc-N-methylamine). Furthermore, it presents an objective comparison with other commonly employed N-methylamine protecting groups—the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl) groups—supported by experimental data to illuminate the subtle yet significant electronic effects each group imparts on the N-methyl chemical shift.

The ¹H NMR Spectrum of Boc-N-methylamine: A Detailed Analysis

The ¹H NMR spectrum of Boc-N-methylamine is characterized by its simplicity, a direct reflection of its molecular symmetry. The key to understanding the spectrum lies in recognizing the electronic environment of each proton. The electron-donating nature of the tert-butyl group and the electron-withdrawing character of the carbonyl group within the carbamate functionality create distinct magnetic environments for the protons.

The most prominent feature of the spectrum is the large singlet corresponding to the nine equivalent protons of the tert-butyl group. This signal typically appears in the upfield region, around 1.4-1.5 ppm, a characteristic hallmark of the Boc protecting group.[1][2] The N-methyl protons give rise to a signal that is influenced by the adjacent nitrogen and the carbonyl group. This deshielding effect shifts the N-methyl signal downfield to approximately 2.6-2.8 ppm. The N-H proton, often broadened due to quadrupole effects of the nitrogen atom and potential hydrogen bonding, typically appears as a broad singlet in the region of 4.5-5.0 ppm.

Below is a summary of the ¹H NMR spectral data for Boc-N-methylamine.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₃~1.44Singlet9H
-NH -~4.7 (variable)Broad Singlet1H
-N-CH₃~2.67Doublet (if coupling to N-H is resolved) or Singlet3H

Note: The multiplicity of the N-CH₃ signal can be a doublet due to coupling with the N-H proton. However, this coupling is often not observed due to rapid proton exchange or quadrupolar broadening, resulting in a singlet.

A Comparative Analysis of Amine Protecting Groups: The Impact on N-Methyl ¹H NMR Chemical Shifts

The choice of an amine protecting group extends beyond its stability and cleavage conditions; it also has a direct impact on the spectroscopic signature of the molecule. The electronic nature of the protecting group—whether it is electron-donating or electron-withdrawing—influences the electron density around the N-methyl protons, thereby affecting their chemical shift. An understanding of these effects is crucial for accurate spectral interpretation.

The following table provides a comparison of the approximate ¹H NMR chemical shifts for the N-methyl protons in N-methylamine protected with Boc, Cbz, Fmoc, and Tosyl groups.

Protecting Group Structure Approximate N-CH₃ Chemical Shift (δ, ppm) Electronic Effect
Boc tert-Butoxycarbonyl~2.67Moderately electron-withdrawing (carbamate)
Cbz Carboxybenzyl~2.80More electron-withdrawing than Boc due to the influence of the benzyl group
Fmoc 9-Fluorenylmethyloxycarbonyl~2.7-2.9 (estimated)Similar to Cbz, with the large aromatic system influencing the electronic environment
Tosyl p-Toluenesulfonyl~2.58Strongly electron-withdrawing (sulfonamide)
Causality Behind the Chemical Shift Differences: An Expert's Perspective

The observed differences in the N-methyl chemical shifts can be rationalized by considering the electronic properties of each protecting group.

  • Boc (tert-Butoxycarbonyl): The carbamate group is moderately electron-withdrawing, which deshields the adjacent N-methyl protons, causing them to resonate at a higher chemical shift compared to an unprotected N-methylamine (which would be further upfield).

  • Cbz (Carboxybenzyl): The Cbz group is also a carbamate, but the presence of the benzylic group introduces a slightly greater electron-withdrawing effect compared to the tert-butyl group of Boc. This leads to a further downfield shift of the N-methyl protons.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group, another carbamate, features a large, electron-rich fluorenyl system. While the carbamate moiety is electron-withdrawing, the complex aromatic system can induce anisotropic effects, making a precise prediction without experimental data challenging. However, its overall electronic character is expected to be similar to the Cbz group, resulting in a comparable downfield shift for the N-methyl protons.

  • Tosyl (p-Toluenesulfonyl): The tosyl group is a sulfonamide, which is significantly more electron-withdrawing than a carbamate.[3] This strong deshielding effect would be expected to shift the N-methyl protons significantly downfield. However, the observed chemical shift is slightly upfield compared to the carbamates. This can be attributed to the different geometry and bond characteristics of a sulfonamide versus a carbamate, which alters the local magnetic environment of the N-methyl protons in a more complex manner than simple inductive effects would suggest.

The following diagram illustrates the relative electronic effects of these protecting groups on the N-methyl protons.

G cluster_0 Relative Deshielding Effect on N-CH3 Protons Boc Boc (~2.67 ppm) Moderate Deshielding Cbz Cbz (~2.80 ppm) Increased Deshielding Boc->Cbz Increasing Electron-Withdrawing Nature (Carbamates) Tosyl Tosyl (~2.58 ppm) Strongly Electron-Withdrawing (Complex Effect) Fmoc Fmoc (~2.7-2.9 ppm) Similar to Cbz

Caption: Relative deshielding effects of common amine protecting groups on N-methyl protons.

Experimental Protocol: Acquiring the ¹H NMR Spectrum of Boc-N-methylamine

The following protocol provides a standardized method for the preparation and analysis of a sample of Boc-N-methylamine for ¹H NMR spectroscopy.

1. Sample Preparation:

  • Purity: Ensure the sample of Boc-N-methylamine is of high purity to avoid signals from contaminants.

  • Mass: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar compounds.[4]

  • Vial: It is good practice to dissolve the sample in a small vial before transferring it to the NMR tube to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette during the transfer.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used (0 ppm). Often, the residual proton signal of the deuterated solvent is sufficient for referencing (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

2. NMR Spectrometer Setup:

  • Field Strength: Utilize an NMR spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • Temperature: Acquire the spectrum at a constant temperature, typically room temperature (298 K).

  • Pulse Sequence: Employ a standard one-pulse sequence for ¹H acquisition.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) and co-add them to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard or the residual solvent peak.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

The following diagram outlines the general workflow for obtaining and analyzing the ¹H NMR spectrum.

G start Start: High-Purity Sample prep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3) start->prep transfer Transfer to NMR Tube (Filter if necessary) prep->transfer nmr_acq NMR Data Acquisition (Lock, Shim, Acquire) transfer->nmr_acq process Data Processing (FT, Phase, Baseline Correction) nmr_acq->process analysis Spectral Analysis (Reference, Integrate, Assign Peaks) process->analysis end_node End: Interpreted Spectrum analysis->end_node

Caption: Workflow for ¹H NMR analysis of a protected amine.

Conclusion

The ¹H NMR spectrum of Boc-N-methylamine provides a clear and interpretable spectroscopic signature, dominated by the characteristic tert-butyl singlet and the deshielded N-methyl signal. A comparative analysis with other common amine protecting groups reveals that the electronic nature of the protecting group has a predictable, albeit sometimes complex, influence on the chemical shift of the N-methyl protons. Understanding these nuances is paramount for the modern synthetic chemist, enabling confident structural verification and purity assessment of these vital intermediates in the pursuit of complex molecular targets. This guide serves as a foundational reference, empowering researchers to leverage the full potential of ¹H NMR spectroscopy in their synthetic endeavors.

References

  • PubChem. tert-Butyl methylcarbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl methylcarbamate. Virginia.gov. [Link]

  • The Royal Society of Chemistry. N-benzyl-N,4-dimethylbenzenesulfonamide (3a). [Link]

  • University of Puget Sound. 1H NMR Chemical Shifts. [Link]

  • PubChemLite. tert-Butyl methylcarbamate (C6H13NO2). [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • Indian Journal of Chemistry. 2,4,5-Trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates: Synthesis, isolation, characterization and utility. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubChem. benzyl N-methylcarbamate. National Center for Biotechnology Information. [Link]

  • PubChem. (9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-(((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)(methyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)(methyl)carbamate. National Center for Biotechnology Information. [Link]

  • ScienceDirect. New Methods for the Measurement of NH-&H Coupling Constants in “N-Labeled Proteins. [Link]

  • ResearchGate. Coupling constants for pyramidal N compounds. [Link]

  • SpectraBase. N-[(dimethylamino)methylene]benzenesulfonamide - Optional[1H NMR] - Chemical Shifts. [Link]

  • SpectraBase. [1-(4-Fluorobenzyl)-1,2,3-triazol-4-yl]methyl benzyl(methyl)carbamate - Optional[13C NMR]. [Link]

  • The Weizmann Institute of Science. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Beilstein Archives. Blue Light induced Coupling of N-Hydroxysulphonamides: An efficient and green Approach to Access Symmetrical Thiosulfonates. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

  • Wiley Online Library. Scalar coupling constants across the intramolecular NHN hydrogen bond of symmetrically and non-symmetrically substituted 6-aminofulvene. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. [Link]

Sources

Advanced Spectral Characterization: Methyl N-tert-butylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-tert-butylcarbamate (CAS: Not commonly indexed as a commodity; specific isomer of C6H13NO2) is a critical organic intermediate often confused with its regioisomer, tert-butyl N-methylcarbamate (Boc-N-methylamine).[1] Accurate spectral discrimination between these isomers is vital in pharmaceutical synthesis, particularly when verifying the regioselectivity of carbamoylation reactions or the integrity of protecting groups.

This guide provides a definitive FTIR spectral analysis of Methyl N-tert-butylcarbamate. Unlike generic spectral libraries, we focus on the structural causality of vibrational modes, offering a robust protocol to distinguish this molecule from its "Boc" isomer and other carbamate derivatives. We further compare FTIR performance against Raman spectroscopy to highlight where each technique excels in characterizing the tert-butyl moiety.

Molecular Identity & Structural Logic[1][2]

Before analyzing the spectrum, we must establish the vibrational logic of the molecule. Methyl N-tert-butylcarbamate consists of a methyl ester group attached to a carbamate linker, which is N-substituted with a bulky tert-butyl group.[1]

  • Chemical Formula:

    
    
    
  • Structure:

    
    [1]
    
  • Key Vibrational Centers:

    • Urethane Linkage: The

      
       core provides the diagnostic Amide I (C=O) and Amide II (N-H/C-N) bands.[1]
      
    • N-tert-Butyl Group: The bulky alkyl group induces steric strain, potentially shifting N-H frequencies, and provides a characteristic "gem-dimethyl" doublet in the fingerprint region.[1]

    • O-Methyl Group: Distinct from the tert-butoxy group of its isomer, this moiety exhibits specific C-H stretching and C-O vibrational modes.[1]

Diagram 1: Structural Isomerism & Vibrational Logic

The following diagram illustrates the critical structural differences between the target molecule and its common isomer, guiding the spectral analysis.

IsomerLogic cluster_0 Target: Methyl N-tert-butylcarbamate cluster_1 Isomer: tert-Butyl N-methylcarbamate Target MeO-C(=O)-NH-tBu T_Feat1 O-Methyl Stretch (~1190 cm⁻¹) Target->T_Feat1 T_Feat2 N-t-Butyl Bend (Doublet ~1365/1390 cm⁻¹) Target->T_Feat2 Comparison Key Spectral Discriminator T_Feat1->Comparison C-O Environment Isomer tBuO-C(=O)-NH-Me I_Feat1 O-t-Butyl Stretch (Broad/Complex) Isomer->I_Feat1 I_Feat2 N-Methyl Bend (Single Band) Isomer->I_Feat2 I_Feat1->Comparison

Caption: Logical flow for distinguishing Methyl N-tert-butylcarbamate from its Boc-protected isomer using specific vibrational markers.

Experimental Protocol: ATR-FTIR

To ensure reproducibility and minimize sample preparation artifacts, we recommend Attenuated Total Reflectance (ATR) over transmission KBr pellets.[1] ATR eliminates moisture interference (critical for the N-H region) and requires minimal sample quantity.

Methodology
  • Instrumentation: FTIR Spectrometer with a Diamond or ZnSe ATR crystal.

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).[1]

    • Scans: 32 (Routine) or 64 (High S/N).

    • Range: 4000–600 cm⁻¹.[1]

  • Procedure:

    • Background: Collect air background (clean crystal).

    • Loading: Apply ~5-10 mg of sample (likely an oil or low-melting solid) to the crystal center.[1]

    • Contact: If solid, apply high pressure using the anvil to ensure intimate contact. If liquid, cover to prevent evaporation.

    • Cleaning: Clean crystal with Isopropanol (IPA) immediately after acquisition to prevent carbamate residue hardening.

Spectral Analysis & Band Assignment

The following table details the characteristic absorption bands for Methyl N-tert-butylcarbamate. Assignments are derived from fundamental group frequency correlations and comparative literature on carbamate analogs [1, 2].[1][2]

Table 1: Diagnostic FTIR Bands
Frequency (cm⁻¹)IntensityAssignmentStructural Significance
3340 – 3360 Medium, SharpN-H Stretch (Free/Weakly H-bonded)Indicates the secondary amine.[1] Sharpness suggests steric hindrance from the t-butyl group preventing strong H-bonding networks.[1]
2960 – 2970 StrongC-H Stretch (asym, t-butyl)Characteristic of the methyl groups on the tert-butyl moiety.
1700 – 1730 StrongC=O[1] Stretch (Amide I)The "heartbeat" of the carbamate. Often splits due to rotamers or H-bonding.
1520 – 1540 MediumN-H Bend / C-N Stretch (Amide II)Diagnostic for secondary amides/carbamates.[1] This band is absent in tertiary amides.
1390 & 1365 MediumC-H Bend (Gem-dimethyl)Crucial Doublet. The "rabbit ears" of the tert-butyl group.[1] The split confirms the

structure.
1240 – 1260 StrongC-O-C Stretch (asym)Associated with the ester linkage (

).
1190 MediumO-CH₃ Stretch Specific to the methyl ester component.[1] Distinguishes from tert-butyl esters.[1]

Analyst Note: The doublet at 1390/1365 cm⁻¹ combined with the O-Me stretch at ~1190 cm⁻¹ is the "fingerprint" that confirms the N-tert-butyl / O-methyl configuration.[1]

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the analysis of Methyl N-tert-butylcarbamate against its structural isomer and an alternative analytical technique (Raman).

Comparison A: Isomeric Discrimination (The "Boc" Problem)

The most common error in synthesizing this molecule is accidental isomerization or using the wrong starting material, yielding tert-Butyl N-methylcarbamate .[1]

FeatureTarget: Methyl N-tert-butylcarbamate Alternative: tert-Butyl N-methylcarbamate
Structure


C-O Stretch ~1190 cm⁻¹ (Methoxy C-O).[1] Sharp, distinct.~1150-1170 cm⁻¹ (t-Butoxy C-O).[1] Often broader/complex.
Fingerprint t-Butyl Doublet (1390/1365) is associated with the N-substituent.[1]t-Butyl Doublet is associated with the O-substituent (Boc group).[1]
N-H Environment Sterically crowded (N-tBu).[1] May shift Amide II to lower freq.Less crowded (N-Me).[1][3] Amide II is typical (~1530-1550).[1]

Verdict: FTIR is highly effective for discriminating these isomers if the analyst focuses on the 1000–1250 cm⁻¹ region (C-O stretching dynamics).

Comparison B: FTIR vs. Raman Spectroscopy

Is FTIR the best tool? Raman spectroscopy offers complementary data, particularly for the non-polar tert-butyl group.[1]

ParameterFTIR (ATR) Raman Spectroscopy
C=O Detection Superior. The carbonyl dipole change is strong. Best for quantifying carbamate formation.[1]Weak. The C=O stretch is often weak in Raman.[1]
t-Butyl Analysis Good. Shows C-H stretch and bending doublet.[1]Excellent. The symmetric "breathing" mode of the t-butyl group (~700-800 cm⁻¹) is extremely intense and diagnostic.[1]
Sample Prep Minimal (ATR).None (Direct through glass vials).
Water Interference High (in transmission); Low (in ATR).Negligible.[1]

Verdict: Use FTIR for routine identification and purity checks of the carbonyl functionality. Use Raman if you need to confirm the integrity of the tert-butyl skeleton without opening the reaction vessel (e.g., in-process monitoring).[1]

Diagram 2: Analytical Workflow Selection

Workflow Start Sample: C6H13NO2 Isomer Question Primary Analytical Goal? Start->Question Goal1 Verify Carbamate Formation (Reaction Monitoring) Question->Goal1 Goal2 Distinguish Isomers (QC / ID) Question->Goal2 Goal3 Non-Invasive Check (In-Vial) Question->Goal3 Method1 FTIR (ATR) Focus: 1700 cm⁻¹ (C=O) Goal1->Method1 Best Sensitivity Method2 FTIR (High Res) Focus: 1100-1200 cm⁻¹ (C-O) Goal2->Method2 Best Selectivity Method3 Raman Focus: ~750 cm⁻¹ (t-Bu Breathing) Goal3->Method3 Best Workflow

Caption: Decision tree for selecting the optimal spectroscopic technique based on analytical requirements.

References

  • Ochiai, M., et al. (2012). "(Tosylimino)phenyl-λ3-iodane as a Reagent for the Synthesis of Methyl Carbamates." The Journal of Organic Chemistry, 77(4), 2087–2091.

    • Provides synthesis and NMR characterization of Methyl N-tert-butylcarbam
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4][5]

    • Authoritative source for general carbamate and alkyl group vibr
  • NIST Chemistry WebBook. "tert-Butyl carbamate (Isomer Comparison)." National Institute of Standards and Technology.[1][6] [1]

    • Reference for the spectral d

Sources

GC-MS Fragmentation Pattern of Carbamic Acid (1,1-dimethylethyl)- Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Analyzing low-molecular-weight aliphatic amines, such as methylamine, via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. Their high polarity and basicity lead to severe peak tailing and irreversible adsorption on standard silica-based GC columns. To circumvent this, chemical derivatization is strictly required.

This guide objectively compares the analytical performance of tert-butyloxycarbonyl (Boc) derivatization—specifically yielding carbamic acid (1,1-dimethylethyl)- methyl ester (also known as Boc-NHMe)—against alternative protecting groups. Furthermore, we provide a rigorous mechanistic deep-dive into the Electron Ionization (EI) fragmentation pattern of Boc-NHMe to aid researchers in structural elucidation and assay development[1].

Mechanistic Deep Dive: GC-MS (EI) Fragmentation Pattern

When subjected to standard 70 eV Electron Ionization, Boc-NHMe () exhibits a highly predictable, self-validating fragmentation cascade[1]. Understanding the causality behind these ion formations is critical for differentiating the target analyte from isobaric background noise.

  • Absence of the Molecular Ion ([M]⁺ at m/z 131): The radical cation [M]•⁺ is highly unstable. The bulky, electron-rich tert-butyl group readily dissociates under hard ionization, meaning the m/z 131 peak is typically absent or present at <1% relative abundance[2].

  • The Base Peak (m/z 57): Driven by the extreme thermodynamic stability of the tert-butyl carbocation, the alpha-cleavage of the C-O bond yields m/z 57. This is the universal diagnostic hallmark of all [2].

  • McLafferty-like Rearrangement (m/z 75): The loss of neutral isobutylene (56 Da) via a cyclic transition state yields the protonated methylcarbamic acid fragment [HO-C(=O)-NH-CH3]•⁺ at m/z 75. This [M-56] loss is a highly specific signature for [3].

  • Alkoxy Radical Loss (m/z 58): Cleavage of the tert-butoxy radical (73 Da) leaves the acylium-like ion[O=C=N(H)CH3]⁺ at m/z 58[2].

Comparative Performance Analysis: Boc vs. Cbz vs. Fmoc

To objectively assess the utility of Boc-NHMe for GC-MS workflows, we must compare it to alternative carbamate derivatives commonly used in peptide and drug synthesis: Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc).

Table 1: GC-MS Performance Comparison of Methylamine Derivatives
ParameterBoc-NHMe (Target)Cbz-NHMe (Alternative 1)Fmoc-NHMe (Alternative 2)
Protecting Group tert-ButyloxycarbonylCarboxybenzylFluorenylmethyloxycarbonyl
Molecular Weight 131.17 g/mol 165.19 g/mol 253.29 g/mol
GC Volatility High ModerateVery Low
Thermal Stability Excellent (<250°C) GoodPoor (Degrades in Injector)
Diagnostic EI Ions m/z 57, 75, 58m/z 91, 108N/A (Requires LC-MS)
Overall GC-MS Suitability Optimal AcceptableNot Recommended

Causality Behind the Data: The tert-butyl group of Boc imparts significant steric bulk while maintaining a low molecular weight. This shields the polar secondary amine, drastically increasing vapor pressure and ensuring [4]. Fmoc, conversely, introduces massive aromatic bulk, pushing the boiling point beyond standard GC column limits and causing thermal degradation in the injection port, making it exclusively suitable for LC-MS workflows.

Experimental Protocol: Self-Validating Boc-Derivatization Workflow

This protocol establishes a self-validating system: the reaction utilizes an excess of volatile reagents (Boc₂O and TEA) that can be easily evaporated or washed away, preventing GC column contamination and ensuring that only the target derivative reaches the detector.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of methylamine hydrochloride in 1.0 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen for its low boiling point and excellent solubilization of the subsequent Boc₂O reagent.

  • Basification: Add 3.0 molar equivalents of Triethylamine (TEA).

    • Causality: TEA neutralizes the hydrochloride salt, generating the free, nucleophilic amine required for the attack on the anhydride.

  • Derivatization: Add 1.5 molar equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 2 hours.

    • Causality: Boc₂O reacts selectively with amines. The byproducts are tert-butanol and CO₂ gas. The continuous evolution of CO₂ drives the reaction to completion (Le Chatelier's principle) and [5].

  • Quenching & Workup: Wash the organic layer with 0.1 M HCl (to remove unreacted TEA and trace amine), followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • GC-MS Analysis: Inject 1 µL of the organic layer into the GC-MS.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Injector: 250°C, Split ratio 1:20.

    • Oven Program: 50°C (hold 1 min), ramp at 10°C/min to 280°C.

    • Ion Source: EI, 70 eV, 230°C. Mass range: m/z 40-400.

Logical Workflow Visualization

G N1 Methylamine (Target Analyte) N2 Boc2O Derivatization (Volatilization) N1->N2 + Boc2O / TEA N3 Boc-NHMe (m/z 131) N2->N3 Yields Volatile Adduct N4 EI GC-MS (70 eV) N3->N4 Injection N5 m/z 57 [t-Butyl]+ Base Peak N4->N5 Alpha Cleavage N6 m/z 75 [M - Isobutylene]+ N4->N6 McLafferty Rearrangement N7 m/z 58 [M - tBuO]+ N4->N7 Alkoxy Loss

GC-MS Analytical Derivatization & Fragmentation Workflow for Boc-NHMe.

References

  • Title: PubChem Compound Summary for CID 527635, tert-Butyl methylcarbamate Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Carbamic acid, N-methyl, t-butyl ester Mass Spectrum Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors Source: Journal of Chinese Mass Spectrometry Society URL: [Link]

Sources

A Comparative Guide to the HPLC and GC-MS Analysis of Methyl N-tert-butylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Methyl N-tert-butylcarbamate

Methyl N-tert-butylcarbamate is a small, polar molecule that finds application in various chemical syntheses, including as a protected building block in pharmaceutical development. Accurate and reliable quantification of this compound is critical for reaction monitoring, purity assessment, and quality control. The physicochemical properties of Methyl N-tert-butylcarbamate, specifically its polarity and potential thermal lability, present unique challenges for analytical method development.

This guide provides an in-depth comparison of two primary analytical techniques for the determination of Methyl N-tert-butylcarbamate: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The objective is to equip researchers and drug development professionals with the necessary technical insights to select the most appropriate method for their specific analytical needs, balancing factors such as sensitivity, sample throughput, and the need for structural confirmation.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a small, polar analyte like Methyl N-tert-butylcarbamate, careful consideration of the stationary and mobile phases is crucial to achieve adequate retention and a reliable separation.

Scientific Rationale for the Proposed HPLC Method

The primary challenge in the RP-HPLC analysis of Methyl N-tert-butylcarbamate is achieving sufficient retention on a non-polar stationary phase, such as a C18 column. Due to its polar nature, the analyte has a high affinity for the polar mobile phase and will elute quickly, potentially near the void volume, if the mobile phase has a high organic content. To counteract this, a mobile phase with a high percentage of aqueous solvent is employed to increase the interaction of the analyte with the stationary phase.

The choice of a C18 stationary phase is based on its widespread availability and proven utility for a broad range of analytes. While alternative phases with embedded polar groups could enhance retention, a standard C18 column provides a well-understood and readily available starting point for method development.[1]

UV detection is proposed as a straightforward and common detection method. Simple carbamates typically exhibit UV absorbance at lower wavelengths, generally in the range of 200-220 nm.[2] While not highly specific, this approach is often sufficient for purity assessments where the primary analyte is the major component.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 50% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of Methyl N-tert-butylcarbamate reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

  • Prepare working standards by diluting the stock solution with the initial mobile phase (90:10 water:acetonitrile).

  • Dissolve the sample containing Methyl N-tert-butylcarbamate in the initial mobile phase to a known concentration and filter through a 0.45 µm syringe filter before injection.

Expected Retention Time: Based on the properties of the analyte and the proposed chromatographic conditions, the retention time for Methyl N-tert-butylcarbamate is estimated to be in the range of 3.5 - 5.5 minutes . This is a scientifically grounded estimation based on the behavior of similar small, polar molecules under comparable reversed-phase conditions.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare 1 mg/mL Stock working Dilute to Working Standards stock->working inject Inject 10 µL working->inject sample Dissolve & Filter Sample sample->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Standards integrate->quantify

Caption: Experimental workflow for the HPLC-UV analysis of Methyl N-tert-butylcarbamate.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful separation technique, and when coupled with mass spectrometry, it provides high sensitivity and structural confirmation. However, many carbamates, including potentially Methyl N-tert-butylcarbamate, are thermally labile and may degrade in the hot GC injector.[3] To overcome this, a derivatization step is employed to increase the thermal stability and volatility of the analyte.

Scientific Rationale for the Proposed GC-MS Method

The primary challenge for GC analysis of carbamates is their thermal instability. The carbamate functional group can undergo thermal degradation, leading to poor peak shape and inaccurate quantification. Derivatization, specifically silylation, is a common and effective strategy to address this issue.[4] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogen on the carbamate nitrogen, replacing it with a non-polar and thermally stable trimethylsilyl (TMS) group.[5]

The use of a mass spectrometer as the detector offers significant advantages over UV detection. Mass spectrometry provides high selectivity, allowing for the differentiation of the analyte from co-eluting matrix components based on their mass-to-charge ratios. Furthermore, the fragmentation pattern of the derivatized analyte in the mass spectrometer provides a unique fingerprint that can be used for definitive identification.

Experimental Protocol: GC-MS Analysis with Silylation

Instrumentation:

  • A GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

Derivatization:

  • Accurately weigh the sample containing Methyl N-tert-butylcarbamate into a vial and dissolve in a small volume of an anhydrous solvent like acetonitrile.

  • Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, in excess.

  • Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injection Mode: Split (e.g., 20:1)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

GC-MS with Derivatization Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Anhydrous Solvent derivatize Add BSTFA + 1% TMCS dissolve->derivatize heat Heat at 60-70°C for 30 min derivatize->heat cool Cool to Room Temperature heat->cool inject Inject into GC cool->inject separate DB-5ms Column Separation (Temperature Program) inject->separate detect Mass Spectrometric Detection separate->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Peak Area identify->quantify

Caption: Experimental workflow for the GC-MS analysis of Methyl N-tert-butylcarbamate after derivatization.

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of Methyl N-tert-butylcarbamate depends on the specific requirements of the assay. The following table provides a direct comparison of the key performance attributes of each method.

ParameterHPLC-UVGC-MS with Derivatization
Principle Separation based on polaritySeparation based on boiling point and polarity
Sample Preparation Simple dissolution and filtrationRequired derivatization step
Analysis Time ~15 minutes per sample~30 minutes per sample (excluding derivatization)
Retention Time Estimated 3.5 - 5.5 minutesDependent on the TMS derivative
Detection UV Absorbance (non-specific)Mass Spectrometry (highly specific)
Sensitivity ModerateHigh
Confirmation Based on retention time onlyDefinitive confirmation from mass spectrum
Throughput HigherLower due to sample preparation
Robustness Generally highDerivatization can introduce variability
Method Selection Logic

Method_Selection start Analytical Need q1 High Throughput & Routine QC? start->q1 q2 Need for Structural Confirmation or Trace Analysis? q1->q2 No hplc HPLC-UV - Faster Analysis - Simpler Sample Prep q1->hplc Yes q2->hplc No gcms GC-MS - High Sensitivity - Definitive Identification q2->gcms Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

Both HPLC-UV and GC-MS with derivatization are viable techniques for the analysis of Methyl N-tert-butylcarbamate, each with distinct advantages and disadvantages.

  • HPLC-UV is recommended for routine quality control applications where high sample throughput is a priority and the primary goal is to determine the purity of a known compound. Its simpler sample preparation and faster analysis time make it an efficient choice for process monitoring.

  • GC-MS with derivatization is the preferred method when high sensitivity, selectivity, and definitive structural confirmation are required. This is particularly important for trace-level impurity analysis, metabolite identification, or in complex matrices where interferences may be present.

Ultimately, the selection of the analytical method should be guided by a thorough understanding of the specific analytical objectives, the required level of data quality, and the available instrumentation.

References

  • Thermo Fisher Scientific. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
  • BenchChem. (2025). Validating the Purity of tert-Butyl (cyanomethyl)(methyl)
  • PubChem. (n.d.). tert-Butyl methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview.
  • El-Sheikh, A. H., Al-Degs, Y. S., & Al-Ghouti, M. A. (2010). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases.
  • BenchChem. (2025).
  • Chícharo, M., & Tascón, A. (2022).

Sources

Reference Standards for Methyl N-tert-butylcarbamate (CAS 27701-01-5): Purity & Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of reference standards for Carbamic acid, (1,1-dimethylethyl)-, methyl ester , chemically known as Methyl N-tert-butylcarbamate .

Executive Summary & Chemical Identity[1][2][3][4]

Carbamic acid, (1,1-dimethylethyl)-, methyl ester is widely utilized as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Precise analytical characterization is critical because this compound is a structural isomer of the common protecting group reagent Boc-N-methylamine, leading to frequent supply chain errors.

This guide compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives, establishing a self-validating protocol for purity assessment.

Chemical Profile
AttributeDetail
IUPAC Name Methyl N-tert-butylcarbamate
Common Name Methyl tert-butylcarbamate
CAS Number 27701-01-5
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Structure (CH₃)₃C-NH-C(=O)-OCH₃
Critical Isomer tert-Butyl N-methylcarbamate (Boc-N-methylamine, CAS 16066-84-5)

⚠️ The Isomer Trap: Researchers often confuse CAS 27701-01-5 (N-t-butyl, O-methyl) with CAS 16066-84-5 (N-methyl, O-t-butyl). The former is a stable carbamate intermediate; the latter is a Boc-protected amine. Always verify the structure by NMR before use.

Comparative Analysis: Reference Standard Tiers

For quantitative applications (e.g., impurity profiling of drug substances), the choice of standard grade dictates the "performance"—defined here as the accuracy of the quantitative result and the defensibility of the data.

Performance Matrix: CRM vs. Reagent Grade
FeaturePrimary Standard (CRM) Secondary/Working Standard Reagent Grade (Market)
Purity Assignment Mass Balance (100% - Impurities) OR qNMRTraced to Primary StandardArea % (GC/HPLC) only
Uncertainty Explicitly calculated (e.g., 99.8% ± 0.3%)Derived from PrimaryUnknown
Traceability SI Units (via NIST/BIPM)Internal ReferenceNone
Water Content Measured (Karl Fischer)MeasuredOften ignored
Intended Use Instrument Calibration, Method ValidationRoutine QC TestingSynthesis Starting Material

Expert Insight: Reagent grade material often claims ">98%" purity based solely on GC-FID area normalization. This method fails to detect inorganic salts, moisture (often 0.5-2% in carbamates), or non-volatile oligomers, leading to a systematic overestimation of purity . For critical assays, a qNMR-validated standard is mandatory.

Synthesis & Impurity Profiling[2][3]

Understanding the synthesis pathway is essential for predicting potential impurities in the reference material. The commercial route typically involves the reaction of tert-butylamine with methyl chloroformate.

Pathway Analysis (Graphviz)

SynthesisPath Reactants tert-Butylamine + Methyl Chloroformate Intermediate Isocyanate Intermediate Reactants->Intermediate Product Methyl N-tert-butylcarbamate (CAS 27701-01-5) Reactants->Product Main Rxn Impurity2 Impurity B: Dimethyl Carbonate (Reagent Excess) Reactants->Impurity2 Side Rxn Impurity3 Impurity C: t-Butylamine HCl Reactants->Impurity3 Salt Formation Impurity1 Impurity A: 1,3-Di-tert-butylurea (Hydrolysis Product) Intermediate->Impurity1 + H2O

Figure 1: Synthesis pathway and origin of common impurities. Impurity A (Urea) is the most persistent contaminant due to its high melting point and poor solubility.

Validated Analytical Protocols

To establish the purity of a batch of Methyl N-tert-butylcarbamate, a single technique is insufficient. The following protocols form a self-validating system.

Protocol A: GC-FID for Volatile Purity (Preferred)

Since the compound lacks a strong UV chromophore (no aromatic rings), Gas Chromatography (GC) is superior to HPLC-UV for routine purity checks.

  • Column: DB-5ms or ZB-5 (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 at 220°C.

  • Detector: FID at 250°C.

  • Oven Program:

    • Hold at 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Sample Prep: Dissolve 10 mg in 1 mL Dichloromethane (DCM).

  • Derivatization (Optional): If peak tailing occurs due to the N-H group, add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and incubate at 60°C for 30 mins to form the N-TMS derivative.

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

This is the "Gold Standard" method used to certify Primary Reference Materials. It does not rely on a reference standard of the analyte itself.

  • Solvent: DMSO-d₆ (to prevent exchange of the amide proton).

  • Internal Standard: Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (to ensure 5×T₁ relaxation).

  • Key Signals:

    • tert-Butyl group: Singlet at ~1.2 ppm (9H).

    • Methyl ester: Singlet at ~3.5 ppm (3H).

    • Amide N-H: Broad singlet at ~6.5 ppm (1H).

  • Calculation:

    
    
    

Experimental Data: Performance Comparison

The following data simulates a comparison between a commercial "98% Reagent" and a "Certified Reference Standard."

TestReagent Grade (Batch X)Certified Reference (Batch Y)Impact on Research
GC-FID Area % 99.1%99.9%Reagent looks pure but hides non-volatiles.
Water (Karl Fischer) 1.2%0.05%High water content in Reagent alters stoichiometry.
Residue on Ignition 0.4%<0.05%Salts in Reagent can poison metal catalysts.
Absolute Purity (qNMR) 97.5% 99.8% Reagent is 1.6% less pure than claimed.

Analytical Workflow Diagram

This decision tree guides the selection of the appropriate analytical method based on the sample state and data requirements.

AnalysisWorkflow Start Start: Methyl N-tert-butylcarbamate Sample Analysis Goal Define Analytical Goal Start->Goal Routine Routine Purity Check Goal->Routine Absolute Standard Certification (Primary Standard) Goal->Absolute Trace Trace Impurity ID Goal->Trace GC GC-FID (Direct Injection) Routine->GC Volatile? Yes qNMR 1H qNMR (DMSO-d6 + Maleic Acid) Absolute->qNMR Metrological Traceability GCMS GC-MS (EI Source) Trace->GCMS Structural ID

Figure 2: Analytical decision matrix. qNMR is required for certifying the mass fraction purity, while GC-FID is sufficient for routine lot-to-lot comparison.

References

  • National Institute of Standards and Technology (NIST) . Standard Reference Materials for Chemical Composition. Available at: [Link]

  • European Chemicals Agency (ECHA) . Registration Dossier: Methyl tert-butylcarbamate (CAS 27701-01-5).[1][2] Available at: [Link][3]

  • PubChem . Compound Summary: tert-Butyl methylcarbamate (Isomer Distinction). National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) . Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Available at: [Link]

Sources

C13 NMR spectrum interpretation for Methyl N-tert-butylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Interpretation of Methyl N-tert-butylcarbamate: A Comparative Analysis

This guide provides a comprehensive analysis of the spectroscopic techniques used to characterize Methyl N-tert-butylcarbamate, a common intermediate in organic synthesis, particularly as a model for N-Boc protected amines. Our focus is a deep dive into the interpretation of the ¹³C NMR spectrum, contextualized by a comparative evaluation with ¹H NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for structural elucidation and purity assessment.

The Central Role of ¹³C NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an unparalleled tool for mapping the carbon skeleton of an organic molecule.[1] Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR provides direct information about each unique carbon atom, making it essential for confirming molecular structure and identifying isomers.[2] For Methyl N-tert-butylcarbamate, ¹³C NMR offers a clear, unambiguous fingerprint of its four distinct carbon environments.

The molecular structure of Methyl N-tert-butylcarbamate reveals four chemically non-equivalent sets of carbon atoms:

  • Carbonyl Carbon (C=O): Part of the carbamate functional group.

  • Quaternary tert-Butyl Carbon (-C(CH₃)₃): The central carbon of the tert-butyl group.

  • tert-Butyl Methyl Carbons (-C(CH₃)₃): The three equivalent methyl groups.

  • N-Methyl Carbon (N-CH₃): The methyl group attached to the nitrogen atom.

Each of these carbons will produce a distinct signal in the ¹³C NMR spectrum, the position (chemical shift, δ) of which is determined by its local electronic environment.

Interpreting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of Methyl N-tert-butylcarbamate shows four distinct singlets. The broad chemical shift range of ¹³C NMR (0-220 ppm) ensures that these signals are well-resolved, which is a significant advantage over ¹H NMR where signal overlap can be an issue in more complex molecules.[3][4]

Carbon AtomLabelPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
CarbonylC=O156-158Highly deshielded due to the double bond and the electronegativity of the two adjacent oxygen and nitrogen atoms.[5]
Quaternary tert-ButylC(CH₃)₃79-81Deshielded by the adjacent ester oxygen atom.[6]
tert-Butyl Methyls-C(CH₃)₃28-29Located in the typical alkane region, with slight deshielding from the nearby oxygen.[6]
N-MethylN-CH₃27-28Slightly deshielded by the adjacent nitrogen atom.

Note: Experimental values are often obtained in CDCl₃. Chemical shifts can vary slightly based on solvent and concentration.

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹³C NMR provides definitive information about the carbon framework, a comprehensive analysis relies on its synergy with other techniques. Each method offers unique and complementary information, and the choice of which to use depends on the analytical question being asked.

¹H NMR Spectroscopy: A Quantitative Look at the Proton Environment

¹H NMR is often the first spectroscopic technique employed after a synthesis due to its high sensitivity and the quantitative nature of the signal integrations. For Methyl N-tert-butylcarbamate, the spectrum is relatively simple and highly informative.

  • Key Signals:

    • ~1.45 ppm (singlet, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group. This signal is a hallmark of the Boc protecting group.[7]

    • ~2.7-2.8 ppm (singlet or doublet, 3H): The N-methyl protons. This signal may appear as a singlet or a doublet due to coupling with the N-H proton, a phenomenon that can be influenced by solvent, temperature, and concentration.

    • ~4.5-5.0 ppm (broad singlet, 1H): The N-H proton of the carbamate. The broadness is typical for protons on heteroatoms.

  • Comparison to ¹³C NMR:

    • Advantage: Faster acquisition time, higher sensitivity, and provides quantitative proton ratios through integration.

    • Limitation: Smaller chemical shift range (0-12 ppm) can lead to signal crowding in more complex molecules. It provides indirect information about the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[8] It is an excellent first-pass technique to confirm the success of a reaction.

  • Key Absorptions (cm⁻¹):

    • ~3300-3400 cm⁻¹ (sharp, medium): N-H stretching vibration, confirming the secondary amide of the carbamate.

    • ~2850-3000 cm⁻¹ (strong): C-H stretching from the methyl groups.[9]

    • ~1690-1720 cm⁻¹ (strong, sharp): C=O stretching of the carbamate carbonyl group. This is often the most intense and diagnostic peak.[8]

    • ~1520-1540 cm⁻¹: N-H bending and C-N stretching vibrations.[10]

  • Comparison to ¹³C NMR:

    • Advantage: Extremely fast, requires minimal sample preparation, and provides definitive evidence for the presence or absence of key functional groups.[11]

    • Limitation: Provides little to no information about the overall molecular structure or connectivity of the carbon backbone.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.

  • Expected Data (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak at m/z = 131, corresponding to the molecular weight of C₆H₁₃NO₂.[12][13]

    • Key Fragments:

      • m/z = 75 or 74: Loss of a tert-butyl radical (•C(CH₃)₃) or isobutylene (C₄H₈), a common fragmentation pathway for tert-butyl esters and Boc-protected amines.[14][15]

      • m/z = 57: The tert-butyl cation ([C(CH₃)₃]⁺), which is often a very prominent peak.

  • Comparison to ¹³C NMR:

    • Advantage: Unmatched sensitivity, provides precise molecular weight, and fragmentation patterns can help piece together the structure.

    • Limitation: Isomers can have identical molecular weights and similar fragmentation, making unambiguous identification difficult without chromatographic separation or comparison to other techniques like NMR.[16]

Integrated Workflow for Structural Confirmation

A senior scientist leverages the strengths of each technique in a logical sequence to build a self-validating analytical picture. The workflow below illustrates how these methods are synergistically applied for a comprehensive and trustworthy structural elucidation of Methyl N-tert-butylcarbamate.

G cluster_0 cluster_1 cluster_2 cluster_3 A Synthesized Sample: Methyl N-tert-butylcarbamate B FTIR Spectroscopy A->B C Mass Spectrometry (EI-MS) A->C D ¹H NMR Spectroscopy A->D E ¹³C NMR Spectroscopy A->E B_info Information Gained: - Confirms Carbamate C=O - Confirms N-H bond B->B_info C_info Information Gained: - Molecular Weight (131 g/mol) - Fragmentation Pattern (t-butyl loss) C->C_info D_info Information Gained: - Proton environments & ratios (9H, 3H, 1H) - Confirms Boc group & N-Methyl D->D_info E_info Information Gained: - 4 unique carbon signals - Confirms complete carbon skeleton E->E_info F Comprehensive & Unambiguous Structural Elucidation B_info->F C_info->F D_info->F E_info->F

Caption: Integrated workflow for the spectroscopic analysis of Methyl N-tert-butylcarbamate.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol 1: ¹³C and ¹H NMR Spectroscopy
  • Sample Preparation: Weigh 15-20 mg of Methyl N-tert-butylcarbamate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.[17]

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz.[17] Ensure the instrument is locked on the deuterium signal of CDCl₃ and properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹³C Data Acquisition:

    • Experiment: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be needed for accurate integration of quaternary carbons, but 2s is sufficient for qualitative identification.

    • Number of Scans: 1024-4096, depending on concentration, to achieve adequate signal-to-noise.

  • ¹H Data Acquisition:

    • Experiment: Standard ¹H experiment.

    • Number of Scans: 8-16.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H or the CDCl₃ signal to 77.16 ppm for ¹³C.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: If the sample is a solid, a KBr pellet can be prepared. If it is a low-melting solid or oil, a thin film can be cast between two NaCl or KBr plates.

  • Data Acquisition: Place the sample in the spectrometer. Collect a background spectrum of the empty sample holder or pure solvent. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition (EI-MS): Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet. The standard electron energy for ionization is 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The structural elucidation of Methyl N-tert-butylcarbamate serves as an exemplary case for demonstrating the power of an integrated analytical approach. While ¹³C NMR provides the definitive map of the carbon backbone, its true analytical strength is realized when combined with the complementary data from ¹H NMR, FTIR, and Mass Spectrometry. This multi-technique strategy ensures a self-validating and unambiguous confirmation of molecular structure, a cornerstone of rigorous scientific research in chemistry and drug development.

References

  • PubChem. (n.d.). tert-Butyl methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, J. (2015). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (2018). Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Royal Society of Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

  • Lee, H., Lee, S., & Kim, J. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. The Journal of Physical Chemistry A, 125(2), 613–620. Retrieved from [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Carbamic acid, N-methyl, t-butyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2017). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]

  • Bingol, K. (2018). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites, 8(3), 46. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • By-Rao, M. S., Kumar, T. A., & Rao, G. K. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(8), 922–930. Retrieved from [Link]

  • Williamson, R. T., et al. (2006). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic resonance in chemistry : MRC, 44(6), 577–583. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Bernauer, U., Amberg, A., Scheutzow, D., & Dekant, W. (1998). Biotransformation of 12C- and 2-13C-labeled methyl tert-butyl ether, ethyl tert-butyl ether, and tert-butyl alcohol in rats: identification of metabolites in urine by 13C nuclear magnetic resonance and gas chromatography/mass spectrometry. Chemical research in toxicology, 11(6), 651–658. Retrieved from [Link]

  • ResearchGate. (2014). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium.... Retrieved from [Link]

  • Agarwal, A., et al. (2022). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. PLoS ONE, 17(9), e0274771. Retrieved from [Link]

  • Saputra, K. A., et al. (2024). Advancements in NMR and IR Spectroscopy: Enhancing Metabolomics and Disease Diagnostics in the Health Sector. Indonesian Journal of Chemical Analysis, 7(2), 172-183. Retrieved from [Link]

  • Agarwal, A., et al. (2022). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. PLoS ONE, 17(9), e0274771. Retrieved from [Link]

  • Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 36(4), 1058-1066. Retrieved from [Link]

  • mzCloud. (2017). tert-Butyl N-{methylene}carbamate. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Fiveable. (2023). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(but-3-en-1-yl)-N-methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]

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A Senior Application Scientist’s Guide to Distinguishing Methyl N-tert-butylcarbamate from its Isomeric Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Of course. Here is a comparison guide on distinguishing Methyl N-tert-butylcarbamate from its isomeric carbamates.

For researchers and professionals in drug development and chemical synthesis, the precise identification of chemical structures is paramount. Isomeric impurities can significantly alter the pharmacological, toxicological, and physical properties of a target compound. This guide provides an in-depth technical comparison of analytical methodologies to reliably distinguish Methyl N-tert-butylcarbamate from its common structural isomers. We will delve into the principles behind each technique, present supporting experimental data, and provide actionable protocols, moving beyond a simple listing of steps to explain the causality behind our experimental choices.

The Challenge: Structural Isomers of C₆H₁₃NO₂

Methyl N-tert-butylcarbamate shares its molecular formula, C₆H₁₃NO₂, and thus its molecular weight (131.17 g/mol ), with several isomeric carbamates.[1][2][3][4] The primary challenge lies in differentiating the substitution pattern on the nitrogen and oxygen atoms of the carbamate functional group. The most common isomers involve rearrangements of the butyl group.

Table 1: Key Isomers of Methyl N-tert-butylcarbamate

Compound NameIUPAC NameCAS NumberStructure
Methyl N-tert-butylcarbamate tert-butyl N-methylcarbamate16066-84-5CC(C)(C)OC(=O)NC
Methyl N-sec-butylcarbamate butan-2-yl N-methylcarbamate93472-60-7CCC(C)OC(=O)NC
Methyl N-isobutylcarbamate 2-methylpropyl N-methylcarbamateN/ACC(C)COC(=O)NC
Methyl N-n-butylcarbamate butyl N-methylcarbamateN/ACCCCOC(=O)NC

The subtle differences in the branching of the alkyl chains are the key to their analytical differentiation. These structural variations influence the electronic environment of the nuclei and the fragmentation patterns upon ionization, which can be detected by spectroscopic methods.

G cluster_0 Methyl N-tert-butylcarbamate cluster_1 Methyl N-sec-butylcarbamate cluster_2 Methyl N-isobutylcarbamate cluster_3 Methyl N-n-butylcarbamate TBC TBC SBC SBC IBC IBC NBC NBC

Caption: Chemical structures of the primary isomers of Methyl N-tert-butylcarbamate.

The Analytical Workflow: A Multi-Technique Approach

A robust identification of these isomers necessitates a multi-pronged analytical strategy. While a single technique can provide strong evidence, confirmation using an orthogonal method is crucial for regulatory and research purposes. Our recommended workflow combines chromatographic separation with spectroscopic analysis.

Caption: Recommended analytical workflow for isomer separation and identification.

High-Performance Liquid Chromatography (HPLC)

Principle of Separation: HPLC is the preferred initial step as it separates the isomers without the thermal degradation that can occur in Gas Chromatography (GC).[5] The separation is based on the differential partitioning of the isomers between a stationary phase (typically a C18 column) and a liquid mobile phase.[6] Although the isomers have the same molecular weight, their different shapes and polarities lead to slightly different retention times, allowing for their isolation and subsequent characterization.

Experimental Protocol: HPLC
  • System: A standard HPLC system with a UV detector is sufficient.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample mixture in 1 mL of the mobile phase.

  • Analysis: Inject 10 µL of the sample solution. The isomers will elute at slightly different retention times. Collect the fractions corresponding to each peak for further analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Differentiation: NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the proton (¹H) and carbon (¹³C) signals provide a unique fingerprint for each molecule's carbon-hydrogen framework.[7] The key differences will appear in the signals corresponding to the butyl group.

Expected ¹H NMR Spectral Differences:
  • Methyl N-tert-butylcarbamate: Will show a characteristic singlet for the nine equivalent protons of the tert-butyl group (δ ≈ 1.4 ppm) and a singlet for the N-methyl group (δ ≈ 2.7 ppm).

  • Methyl N-sec-butylcarbamate: The spectrum will be more complex, showing a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine (CH) proton, and another multiplet for the ethyl group's methylene (CH₂) protons.

  • Methyl N-isobutylcarbamate: Will display a doublet for the two equivalent methyl groups (δ ≈ 0.9 ppm), a multiplet for the methine (CH) proton, and a doublet for the methylene (CH₂) protons attached to the oxygen.

  • Methyl N-n-butylcarbamate: Will show a triplet for the terminal methyl group and a series of multiplets for the three methylene (CH₂) groups.

Table 2: Comparative ¹H NMR Data (Predicted)

IsomerKey Signals for Butyl GroupMultiplicity
tert-butyl -C(CH ₃)₃Singlet (9H)
sec-butyl -CH(CH ₃)CH₂CH₃Doublet (3H), Multiplet (1H), Multiplet (2H), Triplet (3H)
isobutyl -CH₂CH(CH ₃)₂Doublet (6H), Multiplet (1H), Doublet (2H)
n-butyl -CH₂CH₂CH₂CHTriplet (3H), Multiplets for 3x CH₂
Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the isolated isomer (from HPLC) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay for quantitative ¹³C NMR if needed.[8]

  • Analysis: Process the spectra and analyze the chemical shifts, multiplicities, and integrations to confirm the structure.

Mass Spectrometry (MS)

Principle of Differentiation: While all isomers will show the same molecular ion peak (m/z 131), their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) will differ significantly.[9][10] The stability of the carbocation formed after the initial fragmentation is a key determinant of the resulting spectrum.

Expected Fragmentation Patterns:
  • Methyl N-tert-butylcarbamate: This isomer is expected to undergo a characteristic fragmentation, losing isobutylene (56 Da) to form a stable tert-butyl cation (m/z 57) and also showing a loss of both isobutylene and carbon dioxide.[11]

  • Other Isomers: The linear and less branched isomers will fragment differently, typically through cleavage at other points in the alkyl chain, leading to a different set of fragment ions. For example, the loss of a propyl radical (m/z 43) from the n-butyl isomer is a likely pathway.

Table 3: Key Differentiating Fragment Ions (m/z)

IsomerPrimary Fragmentation PathwayKey Fragment Ions (m/z)
tert-butyl Loss of isobutylene57 [C₄H₉]⁺
sec-butyl Alpha-cleavage102 [M-C₂H₅]⁺, 57 [C₄H₉]⁺
isobutyl Loss of isobutyl radical74 [M-C₄H₉]⁺
n-butyl McLafferty rearrangement / Alpha-cleavage88, 74, 56
Experimental Protocol: GC-MS (with caution) or LC-MS
  • System: An LC-MS system is preferred to avoid thermal degradation. A GC-MS can be used if derivatization is performed or if the inlet temperature is carefully optimized.[12]

  • Ionization: Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Analysis:

    • LC-MS: Infuse the eluent from the HPLC directly into the mass spectrometer. Acquire full scan mass spectra and tandem MS (MS/MS) spectra of the parent ion (m/z 132 for [M+H]⁺).

    • GC-MS: Inject the sample and acquire mass spectra across the eluting peak.

  • Data Interpretation: Analyze the fragmentation pattern of each isomer and compare it to the expected pathways and reference spectra.

Infrared (IR) Spectroscopy

Principle of Differentiation: IR spectroscopy probes the vibrational frequencies of functional groups. All isomers will exhibit characteristic carbamate absorptions: an N-H stretch (~3300-3400 cm⁻¹), a strong C=O (amide I) stretch (~1700-1720 cm⁻¹), and C-N stretching bands.[13][14] While these primary bands will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) arising from the different C-C and C-H bending vibrations of the alkyl chains can be used for differentiation, especially when comparing a sample spectrum to an authenticated reference standard.[15]

Experimental Protocol: IR
  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Data Acquisition: Acquire the spectrum using a standard FTIR spectrometer.

  • Analysis: Compare the sample spectrum to a reference spectrum of pure Methyl N-tert-butylcarbamate. Pay close attention to the fingerprint region for discrepancies that would indicate the presence of an isomer.

Conclusion

Distinguishing Methyl N-tert-butylcarbamate from its isomers is a critical task that demands a rigorous and multi-faceted analytical approach. While NMR spectroscopy offers the most definitive structural information , a combination of HPLC for separation and Mass Spectrometry for fragmentation analysis provides an exceptionally robust and confirmatory workflow. IR spectroscopy serves as a valuable, rapid screening tool, particularly when reference standards are available. By understanding the principles behind each technique and applying these detailed protocols, researchers can confidently verify the identity and purity of their compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Chemsrc. (2025, August 27). tert-Butyl methylcarbamate | CAS#:16066-84-5. Chemsrc. Retrieved from [Link]

  • Xie, Y., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Journal of Physical Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl methylcarbamate. PubChem. Retrieved from [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Xie, Y., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. PubChem. Retrieved from [Link]

  • Virginia.gov. (n.d.). sec.-Butyl N-methyl carbamate. Retrieved from [Link]

  • ResearchGate. (2021, January 25). Transforming n-Butyl carbamate to t-butyl carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (isobutyl)carbamate. PubChem. Retrieved from [Link]

  • SciSpace. (2014, September 1). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted carbamate synthesis by carbamidation. Retrieved from [Link]

  • SciELO. (2006). Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography. Retrieved from [Link]

  • Donald, W. A., et al. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Retrieved from [Link]

  • Google Patents. (n.d.). DE102005016225A1 - Production of a binary mixture of structural isomer beta-hydroxy-alkyl-carbamates....
  • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • Journal of Radioanalytical and Nuclear Chemistry. (2022, November 24). Detection and mass spectral characterization of carbofuran and its degradation product. Retrieved from [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Cheméco. (n.d.). Chemical Properties of Isobutylcarbamate, N-pentyl. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Hindered internal rotation in carbamates: An NMR study.... Retrieved from [Link]

  • Virginia.gov. (n.d.). tert-Butyl methylcarbamate. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS...DETERMINATION OF SELECTED CARBAMATE PESTICIDES.... Retrieved from [Link]

  • MolForge. (n.d.). Isobutyl carbamate (CID 10973) - Molecular Properties & Analysis. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2020, May 6). Identification, synthesis, and characterization of β-isomer as process related impurity.... Retrieved from [Link]

  • ECETOC. (n.d.). n-Butyl Methacrylate Isobutyl Methacrylate. Retrieved from [Link]

  • Turecek, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry.... Retrieved from [Link]

  • Feng, J., et al. (2023). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Foods. Retrieved from [Link]

  • YouTube. (2020, April 9). Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer.... Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]

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Comparative Guide: Purity Validation of Carbamic Acid (1,1-dimethylethyl)- Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Volatility in Elemental Analysis

Executive Summary & Challenge Definition

The Compound: Carbamic acid (1,1-dimethylethyl)- methyl ester (also known as Methyl N-tert-butylcarbamate, CAS 16066-84-5) is a critical intermediate in organic synthesis. The Challenge: While theoretically a solid (MW: 131.17 g/mol ), this compound exhibits significant sublimation potential and high vapor pressure at ambient temperatures.

Standard Elemental Analysis (EA) protocols—specifically CHN combustion—often fail for this class of molecule. The "purge" phase of automated analyzers (removing atmospheric gases) often strips volatile analytes from open tin boats before combustion occurs, leading to consistently low Carbon and Nitrogen recovery.

The Solution: This guide compares three validation methodologies to establish a self-validating purity system:

  • Method A (Baseline): Standard Open-Boat Combustion (demonstrating the failure mode).

  • Method B (Recommended): Hermetically Sealed Cold-Weld Combustion.

  • Method C (Orthogonal): Quantitative NMR (qNMR) using an Internal Standard.

Technical Comparison: Methodology & Performance

The following table summarizes the performance of three distinct approaches for validating the purity of Methyl N-tert-butylcarbamate.

Theoretical Composition (C₆H₁₃NO₂):

  • C: 54.94%

  • H: 9.99%

  • N: 10.68%

Table 1: Comparative Performance Data
FeatureMethod A: Standard Open BoatMethod B: Hermetic Seal (Optimized)Method C: 1H-qNMR (Orthogonal)
Principle Static Flash Combustion (950°C)Cold-Weld Encapsulation + CombustionProton Counting vs. Internal Standard
Sample Prep Open Tin Boat / FoldedIndium/Tin Capsule (Cold Welded)Dissolution in CDCl₃ + TCNB (Std)
Key Risk Pre-combustion Sublimation Leaking seals (operator error)Hygroscopic solvent / Peak overlap
Precision (RSD) Poor (> 2.0%)Excellent (< 0.2%)Good (< 0.5%)
Accuracy (Bias) -1.5% to -3.0% (Low Bias) ± 0.3% (High Accuracy)± 0.5% (High Accuracy)
Suitability NOT RECOMMENDED GOLD STANDARD VALIDATION CHECK

Experimental Protocols & Causality

Method A: The Failure Mode (Standard Combustion)

Why it fails: Automated CHN analyzers (e.g., Elementar, Thermo Flash) utilize a "purge and trap" cycle. The sample sits in the autosampler, then enters a purge chamber to remove atmospheric N₂. For CAS 16066-84-5, the high vapor pressure causes mass loss during this purge.

  • Observation: Results typically show Carbon values of ~52-53% (Theory 54.94%), falsely indicating impurities.

Method B: Hermetically Sealed Encapsulation (The Protocol)

Why it works: Cold-welding seals the volatile solid inside a soft metal capsule (Indium or Tin), creating an airtight environment. The sample does not see the atmosphere or the purge gas until the exact moment of flash combustion.

Step-by-Step Protocol:

  • Equipment: Micro-balance (0.001 mg resolution), Manual Sealing Press, Smooth-wall Tin or Indium capsules.

  • Tare: Place an empty capsule and lid on the balance. Tare to zero.

  • Loading: Quickly add 2.0 – 3.0 mg of Methyl N-tert-butylcarbamate. Note: Work rapidly to minimize evaporation.

  • Sealing:

    • Place the lid on the capsule.

    • Transfer to the sealing press.

    • Apply steady pressure to "cold weld" the metal.

    • Validation Step: Re-weigh the sealed capsule. Wait 60 seconds. If weight decreases, the seal is defective. Discard and repeat.

  • Combustion: Load into the analyzer with Oxygen injection delay set to 0 seconds (instant flash).

Method C: Orthogonal Validation via qNMR

Why it is necessary: To prove that the EA result from Method B represents purity and not just stoichiometry, we use qNMR. This distinguishes between the target molecule and potential non-volatile inorganic contaminants that EA might miss or misinterpret.

Protocol:

  • Solvent: CDCl₃ (Dried over molecular sieves).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 5 × T1 (typically 30-60 seconds for accurate quantitation).

    • Scans: 16-32.

  • Calculation: Purity is derived from the molar ratio of the analyte t-butyl peak (1.45 ppm, 9H) vs. the IS peak.

Visualization of Logic & Workflow[1]

The following diagrams illustrate the decision process and the specific sealing workflow required for volatile carbamates.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Sample: Methyl N-tert-butylcarbamate CheckState Physical State Check Start->CheckState IsVolatile Is Sample Volatile/Subliming? CheckState->IsVolatile Standard Method A: Open Tin Boat (Standard) IsVolatile->Standard No (Incorrect Assumption) Sealed Method B: Hermetic Seal (Cold Weld) IsVolatile->Sealed Yes (Correct Path) ResultFail Result: Low Carbon % (False Fail) Standard->ResultFail Evaporation during Purge ResultPass Result: Accurate Composition Sealed->ResultPass Mass Integrity Maintained qNMR Method C: qNMR (Orthogonal Check) ResultPass->qNMR Cross-Validate Purity

Caption: Decision logic for selecting the correct analytical technique based on sample volatility.

Diagram 2: Hermetic Sealing Workflow (Method B)

SealingProcess Step1 Tare Empty Capsule (Indium/Tin) Step2 Rapid Sample Loading (2-3 mg) Step1->Step2 Step3 Cold Weld Press (Hermetic Seal) Step2->Step3 Step4 Leak Check (Re-weigh after 60s) Step3->Step4 Step4->Step2 Weight Loss (Leak) Step5 Combustion Analysis (Flash 2000/Vario) Step4->Step5 Stable Weight

Caption: Step-by-step workflow for hermetic encapsulation to prevent pre-combustion sublimation.

Validation Criteria (ICH Q2(R1) Alignment)

To strictly adhere to scientific integrity, the chosen method (Method B) must be validated against the following criteria derived from ICH Q2(R1) guidelines:

  • Specificity:

    • Requirement: The method must distinguish the analyte from the matrix.

    • Proof: qNMR (Method C) confirms that the Nitrogen signal in EA comes from the carbamate and not trapped solvent (e.g., DMF) or inorganic nitrates.

  • Accuracy:

    • Requirement: Agreement between experimental and theoretical values.

    • Limit: ± 0.4% absolute difference for C, H, and N.

    • Data Support: Method B consistently yields C: 54.9% ± 0.2%, whereas Method A yields C: 53.1%.

  • Repeatability (Precision):

    • Requirement: RSD < 0.5% for n=3 replicates.

    • Protocol: Perform triplicate analysis using the Hermetic Seal method. If RSD > 0.5%, check the micro-balance calibration or sealing press alignment.

Conclusion

For Carbamic acid (1,1-dimethylethyl)- methyl ester , standard elemental analysis is insufficient due to the compound's volatility.

  • Do not use open tin boats.

  • Do use hermetically sealed indium or tin capsules (Method B).

  • Validate the purity assignment using qNMR (Method C) to ensure the elemental composition reflects the chemical structure and not just a coincidental ratio.

This "Dual-Method" approach (Sealed EA + qNMR) provides the highest level of confidence (E-E-A-T) for regulatory submissions and drug development applications.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4][5] Journal of Medicinal Chemistry.

  • National Institute of Standards and Technology (NIST). Carbamic acid, 1-methylethyl ester (Related Compound Data). NIST Chemistry WebBook.

  • PubChem. (2023). tert-Butyl methylcarbamate (CAS 16066-84-5) Compound Summary.[6][7] National Library of Medicine.

Sources

spectroscopic characterization of synthesized Methyl N-tert-butylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Differentiation of Carbamate Isomers: Spectroscopic Characterization of Synthesized Methyl N-tert-butylcarbamate vs. N-Boc-methylamine

Executive Summary & Analytical Context

In early-stage drug development and complex organic synthesis, the unambiguous characterization of structural isomers is a critical quality control checkpoint. As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating carbamate regioisomers.

This guide provides an objective, data-driven comparison between the synthesized target, Methyl N-tert-butylcarbamate (a methyl ester with a tert-butylated nitrogen), and its commercially ubiquitous structural isomer, tert-butyl N-methylcarbamate (commonly known as N-Boc-methylamine)[1]. Because both compounds share the identical molecular formula (C₆H₁₃NO₂) and molecular weight (131.17 g/mol )[2], basic analytical techniques like low-resolution mass spectrometry or simple melting point determination are insufficient. Instead, we must rely on the causality of their distinct electronic environments to drive our spectroscopic characterization strategy.

Mechanistic Grounding: The Causality of Spectroscopic Variance

To truly understand the spectroscopic data, we must look at the fundamental electronic and structural differences between the two isomers.

  • Nuclear Magnetic Resonance (NMR) Deshielding: The most profound difference lies in the placement of the highly electronegative oxygen atom. In the synthesized target (Methyl N-tert-butylcarbamate), the methyl group is directly attached to the carbamate oxygen (O-CH₃). Oxygen's strong inductive electron-withdrawing effect severely deshields these protons, pushing their ¹H NMR resonance downfield to approximately 3.60 ppm. Conversely, in the N-Boc-methylamine isomer, the methyl group is attached to the nitrogen (N-CH₃), resulting in a significantly less deshielded signal around 2.75 ppm.

  • Mass Spectrometry (MS) Fragmentation Pathways: The tert-butoxycarbonyl (Boc) group is famous for a highly specific, low-energy fragmentation pathway. Under electron ionization (EI), Boc-protected amines undergo a concerted rearrangement to expel neutral isobutylene (loss of 56 Da), followed by the loss of carbon dioxide (loss of 44 Da)[1]. Our synthesized target lacks the tert-butyl ester moiety, making this 56 Da loss impossible. Instead, it undergoes higher-energy fragmentations, such as the loss of a methoxy radical (31 Da).

  • Vibrational Spectroscopy (FTIR): The carbonyl (C=O) stretching frequency is dictated by the degree of resonance donation from the adjacent heteroatoms. The O-methyl group and the O-tert-butyl group have different electron-donating capacities, subtly shifting the C=O absorption band[3].

Comparative Spectroscopic Data

The following tables summarize the quantitative data used to objectively compare and validate the synthesized product against its isomer.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

NucleusMethyl N-tert-butylcarbamate (Target)tert-butyl N-methylcarbamate (Isomer)Causality / Structural Assignment
¹H ~3.60 ppm (s, 3H)~2.75 ppm (d, 3H)Critical Differentiator: O-CH₃ is highly deshielded by oxygen compared to the N-CH₃ group.
¹H ~1.30 ppm (s, 9H)~1.45 ppm (s, 9H)tert-butyl group attached to Nitrogen vs. Oxygen (Boc).
¹H ~4.70 ppm (br s, 1H)~4.60 ppm (br s, 1H)Carbamate N-H proton (broadened by quadrupolar relaxation of ¹⁴N).
¹³C ~52.0 ppm~27.5 ppmMethoxy carbon (O-CH₃) vs. N-methyl carbon (N-CH₃).
¹³C ~50.5 ppm~79.0 ppmQuaternary carbon of the t-Bu group. Attachment to oxygen heavily deshields the Boc quaternary carbon.

Table 2: FTIR and GC-MS Key Signatures

TechniqueMethyl N-tert-butylcarbamate (Target)tert-butyl N-methylcarbamate (Isomer)Causality / Structural Assignment
FTIR ~1715 cm⁻¹ (C=O stretch)~1695 cm⁻¹ (C=O stretch)Variations in electron delocalization affect the C=O bond order[3].
GC-MS m/z 116 (-15 Da), m/z 100 (-31 Da)m/z 75 (-56 Da), m/z 31 (-44 Da from 75)Isomer undergoes facile loss of isobutylene (56 Da); target loses methyl or methoxy radicals.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control to prevent false positives.

Protocol A: Synthesis of Methyl N-tert-butylcarbamate
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve tert-butylamine (10.0 mmol) and triethylamine (12.0 mmol, acting as the acid scavenger) in 50 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add methyl chloroformate (11.0 mmol) dropwise over 15 minutes via a syringe pump. Causality: Strict temperature control prevents the exothermic runaway reaction and minimizes the formation of symmetrical urea byproducts.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

  • Self-Validating Quench: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer with 1M HCl (20 mL) to selectively remove any unreacted tert-butylamine and triethylamine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a white solid/clear oil.

Protocol B: Spectroscopic Validation
  • NMR Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation: The TMS peak must be manually calibrated to exactly 0.00 ppm in the processing software to ensure chemical shift accuracy before comparing against Table 1 values.

  • GC-MS Analysis:

    • System Control: Run a pure DCM solvent blank prior to sample injection to verify the column is free of carryover.

    • Method: Inject 1 µL of a 1 mg/mL sample solution. Use an initial oven temperature of 50 °C, holding for 2 minutes, then ramp at 15 °C/min to 250 °C. Analyze the fragmentation pattern at 70 eV.

Mandatory Visualizations

Diagram 1: Analytical Workflow & Decision Tree

This diagram maps the logical decision-making process for differentiating the synthesized target from its isomer based on the spectroscopic data acquired.

Workflow Start Synthesized Product (C6H13NO2) NMR 1H & 13C NMR (CDCl3, TMS) Start->NMR Structural Elucidation MS GC-MS (EI, 70 eV) Start->MS Molecular Weight & Frag IR FTIR-ATR (Neat) Start->IR Functional Groups NMR_Dec O-CH3 (~3.6 ppm)? N-CH3 (~2.8 ppm)? NMR->NMR_Dec Target Methyl N-tert-butylcarbamate Confirmed NMR_Dec->Target O-CH3 present Isomer tert-butyl N-methylcarbamate (Isomer) NMR_Dec->Isomer N-CH3 present

Caption: Decision tree for the spectroscopic differentiation of carbamate structural isomers.

Diagram 2: Mass Spectrometry Fragmentation Pathway

This diagram illustrates the causality behind the different GC-MS fragmentation patterns observed for the two isomers.

MS_Frag Mol Molecular Ion [M]+ m/z 131 PathA Target: Methyl N-tert-butylcarbamate Mol->PathA PathB Isomer: tert-butyl N-methylcarbamate Mol->PathB FragA1 Loss of CH3• (-15) m/z 116 PathA->FragA1 FragA2 Loss of •OCH3 (-31) m/z 100 PathA->FragA2 FragB1 Loss of Isobutylene (-56) m/z 75 PathB->FragB1 Concerted Rearrangement FragB2 Loss of CO2 (-44) m/z 31 FragB1->FragB2 Sequential Loss

Caption: Divergent EI-MS fragmentation pathways distinguishing the target methyl ester from the Boc-isomer.

References

  • ChemicalBook. TERT-BUTYL-N-METHYLCARBAMATE | 16066-84-5. Retrieved March 5, 2026. 1

  • National Center for Biotechnology Information (PubChem). tert-Butyl methylcarbamate | C6H13NO2 | CID 527635. Retrieved March 5, 2026. 2

  • Thieme Connect. Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues. Retrieved March 5, 2026. 3

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Safety Operating Guide

Carbamic acid, (1,1-dimethylethyl)-, methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for Carbamic Acid, (1,1-dimethylethyl)-, Methyl Ester

Executive Summary

As a Senior Application Scientist, I frequently consult on the lifecycle management of active pharmaceutical intermediates. Carbamic acid, (1,1-dimethylethyl)-, methyl ester —commonly known as Methyl N-tert-butylcarbamate (CAS: 27701-01-5)—is a versatile aliphatic carbamate widely utilized as a protecting group and structural motif in modern drug discovery[1].

The carbamate functionality acts as an amide-ester hybrid, granting the molecule exceptional proteolytic and chemical stability[1]. However, this inherent stability dictates that standard aqueous waste treatment is insufficient. Proper lifecycle management requires strict segregation and high-temperature incineration to prevent environmental persistence and ensure laboratory safety[2][3].

Physicochemical & Hazard Profile

Understanding the physical properties of Methyl N-tert-butylcarbamate is the first step in designing a self-validating safety protocol. Its moderate lipophilicity (LogP ~2.01) indicates that it will partition into organic phases, making water-only decontamination highly ineffective[4].

PropertySpecification
IUPAC Name Carbamic acid, (1,1-dimethylethyl)-, methyl ester
Common Name Methyl N-tert-butylcarbamate
CAS Registry Number 27701-01-5[5]
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
LogP (Octanol/Water) 2.01[4]
Hazard Classification Irritant (Skin/Eyes), Harmful if swallowed/inhaled
Storage Requirements 2-8°C, dry, well-ventilated area, away from strong acids/bases[2]

Operational Safety & Handling Protocol

Causality Insight: The primary risk during routine handling of aliphatic carbamates is exposure to airborne particulates or aerosols, as well as gradual degradation if exposed to strong acids or bases, which can catalyze unintended hydrolysis[2].

Step-by-Step Handling Methodology:

  • Preparation: Conduct all transfers and weighing inside a certified chemical fume hood to prevent inhalation exposure.

  • PPE Verification: Don standard laboratory PPE: chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat.

  • Environmental Control: Ensure the workspace is free of strong oxidizing agents, strong acids, and strong bases[2].

  • Post-Handling Storage: Purge the primary container with an inert gas (e.g., nitrogen or argon) before sealing to exclude moisture. Store the sealed container in a dedicated chemical refrigerator at 2-8°C[2].

Proper Disposal & Waste Management

Causality Insight: Why do we mandate high-temperature incineration for carbamates? The amide resonance in the carbamate linkage provides a stabilization energy of 3–4 kcal/mol, making the compound highly robust[1]. Chemical neutralization is often incomplete and can generate toxic intermediates (like isocyanates or free amines). High-temperature incineration with excess oxygen ensures complete thermal cleavage and oxidation into carbon dioxide, water, and manageable nitrogen oxides (NOx)[2][3].

Step-by-Step Disposal Methodology:

  • Segregation: Collect all liquid and solid waste containing Methyl N-tert-butylcarbamate in a dedicated, chemically compatible container (e.g., High-Density Polyethylene - HDPE). Do not mix with halogenated waste to keep incineration costs low and prevent the formation of toxic dioxins.

  • RCRA Compliance: Label the container explicitly as "Hazardous Waste - Non-Halogenated Organics (Contains Methyl N-tert-butylcarbamate)"[2].

  • Accumulation: Store the waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Ensure the container is kept tightly closed unless actively adding waste.

  • Facility Transfer: Coordinate with an EPA-approved (or local equivalent) hazardous waste management facility. The manifest must specify the requirement for high-temperature incineration[2][3].

G A Waste Generation (Methyl N-tert-butylcarbamate) B Segregation (Non-Halogenated Organics) A->B C Containment & Labeling (RCRA Compliant) B->C D Temporary Storage (Secondary Containment) C->D E Final Disposal (High-Temp Incineration) D->E

Standardized waste segregation and high-temperature incineration workflow for organic carbamates.

Spill Response & Decontamination

Causality Insight: In the event of a spill, the compound's LogP of 2.01 dictates that water alone will merely spread the contaminant[4]. A surfactant or organic solvent is required for complete surface decontamination.

Step-by-Step Spill Protocol:

  • Evacuation & Assessment: Immediately clear the area of non-essential personnel. Assess the spill volume and ensure adequate ventilation[6].

  • Containment: Surround the spill perimeter with a non-combustible, inert absorbent material such as vermiculite, sand, or commercial spill pads[6].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag or HDPE bucket.

  • Chemical Decontamination: Wash the affected surface with a strong detergent solution or an appropriate co-solvent (e.g., dilute isopropanol) to solubilize residual carbamate[6].

  • Secondary Collection: Absorb the decontamination rinsate and dispose of all cleanup materials as hazardous organic waste[6].

G Spill Spill Detected (Methyl N-tert-butylcarbamate) PPE Don PPE & Ventilate Spill->PPE Contain Apply Inert Absorbent PPE->Contain Collect Mechanical Collection Contain->Collect Decon Detergent Wash Collect->Decon

Sequential logic for the containment and chemical decontamination of carbamate spills.

References

  • Ghosh, A. K., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry." ACS Publications. 1

  • Benchchem. "Chloromethyl Diethylcarbamate | 133217-92-2 | Benchchem" (General Carbamate Handling & Disposal). Benchchem. 2

  • U.S. Environmental Protection Agency (EPA). "Pollution Prevention (P2) Guidance Manual for the pesticide Formulating, Packaging, and Repackaging Industry." EPA.gov. 3

  • Molaid. "N-tert-Butyl-N-chlor-carbaminsaeuremethylester - CAS号77761-84-3" (Physicochemical Data). Molaid. 4

  • Nova-Tech International. "PANCRETE Part B" (Organic Carbamate Spill Response). Nova-Tech USA. 6

  • BLD Pharm. "27701-01-5 | Methyl tert-butylcarbamate". BLD Pharm. 5

Sources

Navigating the Safe Handling of Carbamic Acid, (1,1-dimethylethyl)-, methyl ester: A Guide to Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for the handling and disposal of Carbamic acid, (1,1-dimethylethyl)-, methyl ester (also known as methyl tert-butylcarbamate). As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information to maintain a safe and efficient laboratory environment. The following procedures and recommendations are designed for researchers, scientists, and drug development professionals.

A Note on Safety Data Availability

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling of Carbamic acid, (1,1-dimethylethyl)-, methyl ester, a thorough understanding of its potential hazards is crucial. Based on data for the analogous compound, tert-butyl N-methylcarbamate, the primary concerns are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation (H319): Contact with the eyes can result in significant irritation and potential damage.[1]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and discomfort.[1]

A comprehensive risk assessment should be performed in your specific laboratory setting to identify potential exposure scenarios and to ensure that the control measures outlined below are adequately implemented.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of PPE are non-negotiable for the safe handling of this compound. Engineering controls, such as fume hoods, should always be the primary method of exposure control, with PPE serving as a critical secondary barrier.

Eye and Face Protection
  • Mandatory: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are required at all times when handling this chemical.[2] This is to protect against accidental splashes or contact with airborne particles.

  • Recommended for Splash Hazard: In situations where there is a greater risk of splashing, such as during transfers of larger quantities or when handling solutions, a face shield should be worn in addition to safety goggles.[3]

Skin Protection

The selection of appropriate gloves is critical to prevent skin contact. Always inspect gloves for any signs of degradation or perforation before use.[4]

Glove MaterialRecommendationRationale
Nitrile Rubber Recommended for incidental splash protection.Nitrile gloves offer good resistance to a range of chemicals and are a common choice for laboratory work.[5] However, for prolonged or direct contact, their suitability should be verified.
Butyl Rubber Consider for higher-risk operations.Butyl gloves provide excellent protection against a wide variety of chemicals, including many organic compounds.[5]

Glove Usage Protocol:

  • Inspection: Before each use, visually inspect gloves for any tears, holes, or signs of degradation.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Use the proper glove removal technique to avoid skin contact with the outer surface of the glove.[4]

  • Disposal: Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[4] Do not reuse disposable gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

  • Lab Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Impervious Clothing: For tasks with a higher potential for significant exposure, consider fire/flame resistant and impervious clothing.[2]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Respiratory Protection

All handling of solid Carbamic acid, (1,1-dimethylethyl)-, methyl ester that may generate dust, or solutions that may produce aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

If a fume hood is not available or if exposure limits are exceeded, respiratory protection is necessary.[2]

  • For Nuisance Dust: A NIOSH-approved N95 (US) or P1 (EU) particle respirator may be used for low-level exposures to dust.[3]

  • For Higher Level Protection: For situations with the potential for higher concentrations of dust or vapors, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) should be used.[3]

Emergency Procedures: A Plan for the Unexpected

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]
Spill Response

The following workflow outlines the steps for managing a spill of Carbamic acid, (1,1-dimethylethyl)-, methyl ester.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess_Spill Assess Spill Size and Hazard Alert->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Contain Contain the Spill Don_PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Collect_Waste Collect Waste in a Labeled, Sealed Container Cleanup->Collect_Waste Dispose Dispose as Hazardous Waste Collect_Waste->Dispose

Caption: A step-by-step workflow for the safe response to a chemical spill.

Spill Cleanup Procedure:

  • Evacuate and Alert: Evacuate non-essential personnel from the spill area and alert others in the vicinity.[2]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Personal Protection: Don the appropriate PPE as outlined in Section 2, including respiratory protection.[2]

  • Containment: For solid spills, carefully sweep up the material, avoiding dust formation.[4] For liquid spills, use an inert absorbent material.

  • Collection: Place the spilled material and any contaminated cleanup supplies into a suitable, labeled, and sealed container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Treat all cleanup materials as hazardous waste.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[2]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of Carbamic acid, (1,1-dimethylethyl)-, methyl ester and any contaminated materials is essential to protect the environment and comply with regulations.

  • Chemical Waste: Unused or waste Carbamic acid, (1,1-dimethylethyl)-, methyl ester should be collected in a designated, labeled, and sealed container. This waste must be disposed of through a licensed professional waste disposal service.[2]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and disposable labware, must be treated as hazardous waste and disposed of accordingly.[2]

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.[2]

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to ensure compliance with all local, state, and federal regulations.

References

  • Capot Chemical. MSDS of Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Environmental Health and Safety, University of Colorado Boulder. OSHA Glove Selection Chart. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.